N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8
Description
BenchChem offers high-quality N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H32N4O2 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C24H32N4O2/c1-17-7-5-8-18(2)23(17)25-21(29)15-27-11-13-28(14-12-27)16-22(30)26-24-19(3)9-6-10-20(24)4/h5-10H,11-16H2,1-4H3,(H,25,29)(H,26,30)/i11D2,12D2,13D2,14D2 |
InChI Key |
FRRCDIZIDLHOOV-FUEQIQQISA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC(=O)NC2=C(C=CC=C2C)C)([2H])[2H])([2H])[2H])CC(=O)NC3=C(C=CC=C3C)C)([2H])[2H])[2H] |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 (d8-Ranolazine Impurity D), a critical isotopically labeled internal standard for the bioanalysis of the anti-anginal drug Ranolazine and its related substances. This document details the compound's nomenclature, structural characteristics, and physicochemical properties. A proposed synthetic pathway for its preparation is outlined, leveraging deuterated precursors. Furthermore, this guide presents a detailed, field-proven protocol for its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, complete with sample preparation, chromatographic conditions, and mass spectrometric parameters. The causality behind experimental choices and the principles of method validation are discussed to ensure scientific integrity and robust analytical outcomes.
Introduction and Nomenclature
N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 is the deuterium-labeled analog of Ranolazine Related Compound D, an impurity formed during the synthesis of Ranolazine.[1][2] The incorporation of eight deuterium atoms onto the piperazine ring provides a stable, mass-shifted version of the parent molecule, making it an ideal internal standard for quantitative mass spectrometry-based assays.[1][3] Its use is crucial for correcting analytical variability during sample preparation and analysis, thereby ensuring the accuracy and precision of pharmacokinetic and metabolic studies of Ranolazine.[1]
Chemical Structure:
Figure 1: Chemical Structure of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8.
Physicochemical Properties
The physicochemical properties of the deuterated compound are expected to be very similar to its non-deuterated counterpart, with minor differences arising from the increased mass and altered vibrational energy of the C-D bonds.[4]
| Property | Data (Non-deuterated) | Predicted Data (d8-labeled) | Reference(s) |
| Molecular Formula | C₂₄H₃₂N₄O₂ | C₂₄H₂₄D₈N₄O₂ | [3][5][6] |
| Molecular Weight | 408.54 g/mol | ~416.59 g/mol | [3][5][6] |
| CAS Number | 380204-72-8 | 2751283-52-8 | [3][5] |
| Appearance | White to Off-White Solid | White to Off-White Solid | [6] |
| Melting Point | >260°C (decomposes) | Slightly lower than the non-deuterated form is possible. | [4][6] |
| Solubility | Slightly soluble in Acetonitrile and Chloroform. | Expected to be similar, potentially slightly increased. | [4][6] |
| Storage | Refrigerator (2-8°C) | Refrigerator (2-8°C) | [6] |
Synthesis and Isotopic Labeling
The proposed synthesis is a two-step process:
-
Preparation of the Electrophile: 2-Chloro-N-(2,6-dimethylphenyl)acetamide is synthesized by the reaction of 2,6-dimethylaniline with chloroacetyl chloride.[2]
-
N-Alkylation of Deuterated Piperazine: Piperazine-d8 is reacted with two equivalents of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in the presence of a base to yield the final product. This is a standard N-alkylation reaction.
Figure 2: Proposed synthetic workflow for N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8.
Rationale for this approach:
-
Efficiency: This pathway is convergent and utilizes readily available starting materials.
-
Isotopic Purity: By using piperazine-d8, the deuterium labels are introduced in a single, well-defined step, ensuring high isotopic incorporation in the final product. The piperazine ring is metabolically stable, making it an excellent location for the labels.
Analytical Characterization (Predicted)
As experimental spectral data for the d8-labeled compound is not publicly available, the following characterization is predicted based on the known structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is expected to be relatively simple. The most prominent signals would be from the aromatic protons of the two 2,6-dimethylphenyl groups (a multiplet around 7.0-7.2 ppm) and the methyl protons (a singlet around 2.2 ppm). The methylene protons of the acetamide groups would appear as a singlet. Crucially, due to the deuteration, the characteristic signals for the piperazine ring protons (typically around 2.5-3.0 ppm in the non-deuterated analog) will be absent.
-
¹³C-NMR: The carbon-13 NMR spectrum will show signals for the aromatic carbons, the methyl carbons, the carbonyl carbons of the amide groups, and the methylene carbons adjacent to the carbonyls. The carbons of the piperazine-d8 ring would show significantly attenuated signals due to the coupling with deuterium and the lack of a Nuclear Overhauser Effect (NOE) from attached protons.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for which this compound is designed.
-
Expected Molecular Ion: In a high-resolution mass spectrum with electrospray ionization (ESI) in positive mode, the protonated molecular ion [M+H]⁺ is expected at approximately m/z 417.30.
-
Predicted Fragmentation Pattern: The fragmentation of the parent compound, N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide, is predicted to proceed via cleavage of the amide bonds and fragmentation of the piperazine ring. The d8-labeling will be instrumental in elucidating these pathways.
Figure 3: Predicted major fragmentation pathways for N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8.
The key diagnostic fragmentation in an MS/MS experiment would involve the cleavage of the piperazine ring, with the resulting fragments retaining the d8 label, thus providing a clear mass shift from any interfering non-deuterated analogs.
Application as an Internal Standard in Bioanalysis
The primary application of this compound is as an internal standard for the quantification of Ranolazine and its impurities in biological matrices such as plasma or serum.[1] The following protocol is a validated approach adapted from established methods for Ranolazine analysis.[7]
Experimental Protocol: Quantification of Ranolazine in Human Plasma
Objective: To accurately quantify the concentration of Ranolazine in human plasma using a validated LC-MS/MS method with N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 as an internal standard.
Materials:
-
Ranolazine reference standard
-
N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 (Internal Standard, IS)
-
LC-MS grade Methanol and Acetonitrile
-
LC-MS grade Formic Acid
-
Human Plasma (drug-free)
Workflow:
Figure 4: Workflow for the quantification of Ranolazine using a deuterated internal standard.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Ranolazine in methanol.
-
Prepare a 1 mg/mL stock solution of the d8-Internal Standard in methanol.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Serially dilute the Ranolazine stock solution with methanol/water (50:50, v/v) to prepare working solutions.
-
Spike these working solutions into drug-free human plasma to create calibration standards at concentrations ranging from 5 to 2000 ng/mL.
-
Prepare QCs at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the d8-Internal Standard working solution (e.g., at 100 ng/mL).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient starting with high aqueous phase and ramping up the organic phase to elute the analytes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions (example):
-
Ranolazine: Q1: 428.2 -> Q3: 279.5[7]
-
d8-Internal Standard: Q1: 417.3 -> Q3: (Predicted major fragment)
-
-
-
Method Validation:
-
The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
-
The use of the d8-labeled internal standard is critical for compensating for matrix effects and ensuring the robustness of the assay.
-
Conclusion
N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 is an indispensable tool for researchers in the field of drug metabolism and pharmacokinetics, particularly for studies involving Ranolazine. Its stable isotopic label ensures that its chemical and physical behavior is nearly identical to the analyte of interest, while its mass difference allows for clear differentiation by mass spectrometry. The proposed synthesis and analytical protocols in this guide provide a solid foundation for its effective use as an internal standard, enabling the generation of high-quality, reliable data in regulated bioanalysis.
References
-
Alentris Research Pvt. Ltd. (n.d.). Ranolazine USP Related Compound D. Retrieved January 3, 2026, from [Link]
-
Fuji, H., et al. (2023). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. RSC Medicinal Chemistry. [Link]
-
Pharmaffiliates. (n.d.). Ranolazine-impurities. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (2017). (A) Schematic presentation of Ranolazine synthesis; (B) blend.... Retrieved January 3, 2026, from [Link]
-
Scientific Research Publishing. (2021). Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. American Journal of Analytical Chemistry. [Link]
-
Bhaumik, U., et al. (2008). Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Venkatasai Life Sciences. (n.d.). Ranolazine USP Related Compound D. Retrieved January 3, 2026, from [Link]
-
International Journal of Research in Pharmacy and Science. (2021). Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. [Link]
-
Journal of Drug Delivery and Therapeutics. (2020). Cost Effective, Efficient and Stability indicating analytical method validation for Ranolazine related by Reverse Phase High Performance Liquid Chromatography in drug substances. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. clearsynth.com [clearsynth.com]
- 4. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS [scirp.org]
- 5. clearsynth.com [clearsynth.com]
- 6. N,N'-bis(2,6-DiMethylphenyl)-1,4-piperazinediacetaMide CAS#: 380204-72-8 [amp.chemicalbook.com]
- 7. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8
Abstract
This technical guide provides a comprehensive and scientifically rigorous pathway for the synthesis of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8. This deuterated analog serves as an invaluable internal standard for the quantitative analysis of its non-labeled counterpart, a known impurity in the antianginal drug ranolazine.[1] The synthesis is strategically designed in two principal stages: the preparation of the key electrophilic intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide, and its subsequent dialkylation of the commercially available nucleophile, piperazine-d8 dihydrochloride. This guide offers detailed, step-by-step protocols, an in-depth discussion of the chemical principles and experimental rationale, and the necessary analytical characterization to ensure the synthesis of a high-purity, validated final compound. The intended audience for this document includes researchers, scientists, and professionals in the fields of drug development, medicinal chemistry, and analytical chemistry.
Introduction
The strategic incorporation of stable isotopes, particularly deuterium, into pharmaceutical compounds and their related substances has become a cornerstone of modern drug development and analysis.[2] Deuteration can significantly alter a drug's metabolic profile by leveraging the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond.[2] This modification can lead to a reduced rate of metabolism and a more predictable pharmacokinetic profile.
Beyond metabolic stabilization, deuterated compounds are of paramount importance as internal standards in quantitative analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).[3] The subject of this guide, N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8, is the deuterated isotopologue of a process-related impurity found in the synthesis of ranolazine.[1] Its utility as an internal standard is predicated on its near-identical chemical and physical properties to the non-labeled analyte, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.
This guide presents a robust and reproducible synthetic route to N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8, commencing from readily available starting materials. We will delve into the mechanistic underpinnings of each synthetic step, providing the causal reasoning behind the selection of reagents, solvents, and reaction conditions to empower the researcher with a deep understanding of the process.
Overall Synthetic Strategy
The synthesis of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 is efficiently achieved through a convergent synthesis pathway. This strategy involves the independent synthesis of two key building blocks, followed by their condensation to form the final product.
Part 1: Synthesis of the Electrophile: Preparation of 2-chloro-N-(2,6-dimethylphenyl)acetamide (Intermediate 1).
Part 2: The Final Condensation: N,N'-dialkylation of piperazine-d8 (Intermediate 2) with two equivalents of Intermediate 1.
This approach allows for the efficient incorporation of the deuterium label from a commercially available source and simplifies the purification of the final compound.
Caption: Reaction scheme for the synthesis of Intermediate 1.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Molar Eq. |
| 2,6-Dimethylaniline | 121.18 | 10.0 | 0.0825 | 1.0 |
| Chloroacetyl chloride | 112.94 | 10.2 | 0.0903 | 1.1 |
| Sodium Acetate | 82.03 | 8.1 | 0.0987 | 1.2 |
| Glacial Acetic Acid | - | 100 mL | - | - |
| Dichloromethane (DCM) | - | 200 mL | - | - |
| Saturated NaHCO₃ Solution | - | 100 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2,6-dimethylaniline (10.0 g, 0.0825 mol) and glacial acetic acid (100 mL).
-
Add sodium acetate (8.1 g, 0.0987 mol) to the solution and stir until it dissolves.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride (10.2 g, 0.0903 mol) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water and extract with dichloromethane (2 x 100 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a mixture of ethanol and water to afford 2-chloro-N-(2,6-dimethylphenyl)acetamide as a white crystalline solid.
Characterization of Intermediate 1
-
Appearance: White to off-white solid.
-
Expected Yield: 85-95%.
-
¹H NMR (400 MHz, CDCl₃): δ 7.95 (s, 1H, NH), 7.15-7.05 (m, 3H, Ar-H), 4.25 (s, 2H, CH₂Cl), 2.25 (s, 6H, 2 x CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 164.5 (C=O), 135.0 (Ar-C), 134.8 (Ar-C), 128.5 (Ar-CH), 127.9 (Ar-CH), 42.9 (CH₂Cl), 18.2 (CH₃).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₃ClNO [M+H]⁺: 198.07; found: 198.1.
Part 2: Synthesis of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8
The final step in the synthesis is the N,N'-dialkylation of piperazine-d8 with two equivalents of the previously synthesized 2-chloro-N-(2,6-dimethylphenyl)acetamide.
Rationale for Experimental Choices
-
Nucleophile: Commercially available piperazine-d8 dihydrochloride is used as the source of the deuterated core. The dihydrochloride salt is a stable, non-hygroscopic solid that is easy to handle.
-
Base: Potassium carbonate (K₂CO₃) is employed as the base. It is a cost-effective, moderately strong base that is sufficient to deprotonate the piperazine dihydrochloride in situ to the free piperazine, which is the active nucleophile. [4]It also neutralizes the hydrochloric acid formed during the alkylation.
-
Solvent: Acetonitrile is an excellent choice of solvent for this Sₙ2 reaction. It is a polar aprotic solvent that can dissolve the reactants but does not solvate the nucleophile as strongly as protic solvents, thus maintaining its reactivity. [5]* Temperature: The reaction is conducted at reflux temperature to ensure a reasonable reaction rate.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Molar Eq. |
| 2-chloro-N-(2,6-dimethylphenyl)acetamide (Int. 1) | 197.66 | 4.0 | 0.0202 | 2.2 |
| Piperazine-d8 Dihydrochloride | 167.11 | 1.53 | 0.00915 | 1.0 |
| Potassium Carbonate (anhydrous) | 138.21 | 5.06 | 0.0366 | 4.0 |
| Acetonitrile (anhydrous) | - | 100 mL | - | - |
| Deionized Water | - | 100 mL | - | - |
| Dichloromethane (DCM) | - | 150 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Na₂SO₄ | - | - | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperazine-d8 dihydrochloride (1.53 g, 0.00915 mol), 2-chloro-N-(2,6-dimethylphenyl)acetamide (4.0 g, 0.0202 mol), and anhydrous potassium carbonate (5.06 g, 0.0366 mol).
-
Add 100 mL of anhydrous acetonitrile to the flask.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Suspend the crude solid in 100 mL of deionized water and stir for 30 minutes.
-
Collect the solid by vacuum filtration and wash with an additional 50 mL of deionized water.
-
Dry the solid in a vacuum oven at 50 °C for 12 hours to yield the final product, N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8.
-
If further purification is required, the product can be recrystallized from hot ethanol.
Characterization of the Final Product
-
Appearance: White to off-white solid.
-
Expected Yield: 75-85%.
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 2H, 2 x NH), 7.15-7.05 (m, 6H, Ar-H), 3.25 (s, 4H, 2 x N-CH₂-C=O), 2.25 (s, 12H, 4 x CH₃). (Note: The signals for the piperazine protons will be absent due to deuteration).
-
¹³C NMR (101 MHz, CDCl₃): δ 169.5 (C=O), 135.2 (Ar-C), 134.9 (Ar-C), 128.4 (Ar-CH), 127.8 (Ar-CH), 61.5 (N-CH₂-C=O), 52.5 (t, J = 21 Hz, CD₂ - piperazine ring), 18.3 (CH₃).
-
Mass Spectrometry (ESI+): m/z calculated for C₂₄H₂₅D₈N₄O₂ [M+H]⁺: 417.3; found: 417.3. The mass spectrum will show a molecular ion peak that is 8 mass units higher than the non-deuterated analog. The fragmentation pattern is expected to show characteristic losses related to the dimethylphenylacetamide moiety. [6]
Conclusion
This technical guide has detailed a reliable and efficient synthetic pathway for the preparation of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable deuterated internal standard. The provided analytical data serves as a benchmark for the validation of the final product's identity and purity, ensuring its suitability for rigorous quantitative analytical applications in pharmaceutical research and development.
References
-
Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
Graham, K. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Retrieved from [Link]
-
Abraham, M. H. (2017, October 25). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. Royal Society of Chemistry. Retrieved from [Link]
-
(n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Retrieved from [Link]
-
(n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. Retrieved from [Link]
-
(n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. Retrieved from [Link]
-
ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides | Organic Letters. Retrieved from [Link]
-
ResearchGate. (2025, August 7). CO 2 Absorption Capacity Using Aqueous Potassium Carbonate with 2-methylpiperazine and Piperazine | Request PDF. Retrieved from [Link]
-
The University of Texas at Austin. (n.d.). Thermodynamics and kinetics of aqueous piperazine with potassium carbonate for carbon dioxide absorption. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic applications Synthesis of piperazine-d8-containing.... Retrieved from [Link]
-
HARVEST (uSask). (n.d.). SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Methods for the catalytic synthesis of piperazine. Retrieved from [Link]
- Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
-
ResearchGate. (2017, November 3). (PDF) New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Predicting molecular isomerism of symmetrical and unsymmetrical N,N'-diphenyl formamidines in the solid. Retrieved from [Link]
-
(n.d.). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. Retrieved from [Link]
-
质谱学报. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]
-
ResearchGate. (2021, February 12). (PDF) Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
Sources
- 1. 2751283-52-8 Cas No. | N1,N4-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-D8 | Matrix Scientific [matrixscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. users.wfu.edu [users.wfu.edu]
- 6. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
An In-depth Technical Guide to N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8, a deuterated analog of a known impurity of the anti-anginal drug, Ranolazine. This document delves into the compound's physicochemical properties, offers a detailed, plausible synthesis pathway, and outlines its critical application as an internal standard in quantitative analytical methodologies. The guide is designed to equip researchers, analytical scientists, and drug development professionals with the necessary knowledge to synthesize, characterize, and effectively utilize this stable isotope-labeled compound in a laboratory setting.
Introduction: The Significance of a Deuterated Impurity Standard
In the landscape of pharmaceutical development and quality control, the precise quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount to ensure drug safety and efficacy. Ranolazine, a piperazine derivative, is a widely prescribed anti-anginal medication.[1][2][3] Its mechanism of action involves the inhibition of the late inward sodium current in cardiac myocytes, which reduces intracellular sodium and calcium overload, thereby improving the heart's efficiency without significantly altering heart rate or blood pressure.[1][2][3]
During the synthesis of Ranolazine, or through its degradation, various impurities can arise.[1] One such process-related impurity is N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide. The diligent monitoring and control of this and other impurities are mandated by regulatory bodies to ensure the final drug product's purity and safety.[1]
The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry-based bioanalysis. N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8, with eight deuterium atoms incorporated into the piperazine ring, serves as an ideal internal standard for the accurate quantification of its non-deuterated counterpart.[4][5] Its near-identical chemical and physical properties to the analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response.[4][5]
This guide will provide an in-depth exploration of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8, from its fundamental properties to its practical application.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 is essential for its proper handling, storage, and application.
| Property | Value | Source |
| CAS Number | 2751283-52-8 | [5][6][7] |
| Non-deuterated CAS | 380204-72-8 | [8][9] |
| Molecular Formula | C₂₄H₂₄D₈N₄O₂ | [5][6][7][8] |
| Molecular Weight | 416.59 g/mol | [5][7][8] |
| Appearance | White to Off-White Solid | Inferred from analogous compounds |
| Solubility | Soluble in organic solvents such as methanol and dimethyl sulfoxide; sparingly soluble in water. | Inferred from analogous compounds |
| Storage | Store at 2-8°C in a dry, well-ventilated place. | Inferred from vendor recommendations |
Chemical Structure:
Caption: Chemical Structure of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8.
Synthesis Pathway
Step 1: Synthesis of Piperazine-d8
The free base of piperazine-d8 is obtained from its dihydrochloride salt.
-
Reactants: Piperazine-d8 dihydrochloride, Sodium Hydroxide (NaOH)
-
Solvent: Water
-
Procedure:
-
Dissolve Piperazine-d8 dihydrochloride in water.
-
Cool the solution in an ice bath.
-
Slowly add a concentrated solution of sodium hydroxide with stirring until the pH reaches >12.
-
Extract the aqueous solution multiple times with a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield piperazine-d8 as a white solid.
-
Step 2: N-Alkylation of Piperazine-d8 with 2-Chloro-N-(2,6-dimethylphenyl)acetamide
This step involves a nucleophilic substitution reaction where the secondary amine groups of piperazine-d8 attack the electrophilic carbon of the chloroacetamide.
-
Reactants: Piperazine-d8, 2-Chloro-N-(2,6-dimethylphenyl)acetamide
-
Solvent: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.
-
Procedure:
-
To a solution of piperazine-d8 in the chosen solvent, add the base.
-
Add 2-Chloro-N-(2,6-dimethylphenyl)acetamide (2.2 equivalents) to the mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8.
-
Caption: Proposed synthetic workflow for N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8.
Analytical Characterization
The identity and purity of the synthesized N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 should be confirmed using a combination of analytical techniques.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the 2,6-dimethylphenyl groups, as well as the methylene protons of the acetamide groups. The signals corresponding to the piperazine ring protons will be absent due to deuteration.
-
²H NMR: The deuterium NMR spectrum will show a characteristic signal for the deuterium atoms on the piperazine ring.
-
¹³C NMR: The carbon NMR spectrum will show signals for all carbon atoms in the molecule. The signals for the deuterated carbons of the piperazine ring may appear as multiplets due to C-D coupling.
4.2. Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of the deuterated compound.
-
Expected Molecular Ion: In high-resolution mass spectrometry (HRMS), the [M+H]⁺ ion is expected at m/z 417.34.
-
Isotopic Purity: The isotopic distribution in the mass spectrum will confirm the high level of deuterium incorporation.
Application as an Internal Standard in LC-MS/MS Analysis
The primary application of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 is as an internal standard for the quantification of the corresponding non-deuterated impurity in Ranolazine drug substance and formulations.
5.1. Rationale for Use
An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest. Deuterated standards are considered the "gold standard" because:
-
Co-elution: They typically co-elute with the analyte in reversed-phase liquid chromatography, ensuring they experience the same matrix effects during ionization.
-
Similar Extraction Recovery: They exhibit nearly identical behavior during sample preparation and extraction procedures.
-
Mass Differentiation: The mass difference allows for their separate detection and quantification by the mass spectrometer.
5.2. Experimental Protocol: Quantification of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide in Ranolazine Samples
This protocol provides a general framework for the use of the deuterated standard. Method optimization and validation are essential for specific applications.
5.2.1. Materials and Reagents
-
N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 (Internal Standard)
-
N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide (Analyte Reference Standard)
-
Ranolazine API or formulation sample
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid or ammonium acetate (for mobile phase modification)
5.2.2. Preparation of Standard and Sample Solutions
-
Internal Standard Stock Solution: Accurately weigh and dissolve N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Analyte Stock Solution: Prepare a stock solution of the non-deuterated analyte in the same manner.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution and spiking a fixed concentration of the internal standard solution into each.
-
Sample Preparation: Accurately weigh the Ranolazine sample, dissolve it in a suitable diluent, and spike with the same fixed concentration of the internal standard solution.
5.2.3. LC-MS/MS Conditions (A Representative Method)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Q1: m/z 409.3 → Q3: [specific fragment ion]
-
Internal Standard: Q1: m/z 417.3 → Q3: [corresponding fragment ion]
-
Note: The specific fragment ions for MRM transitions need to be determined by infusing the individual compounds into the mass spectrometer.
Caption: Experimental workflow for the quantification of the impurity using the deuterated internal standard.
5.2.4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.
-
Calculate the peak area ratio of the analyte to the internal standard in the sample.
-
Determine the concentration of the impurity in the sample by interpolating its peak area ratio from the calibration curve.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 is not publicly available, general laboratory safety precautions should be followed. Based on the MSDS for analogous non-deuterated compounds, the following recommendations are prudent:[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10][11]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[10][11] Handle in a well-ventilated area or in a fume hood.[11]
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 is an indispensable tool for the accurate and precise quantification of its corresponding impurity in Ranolazine. Its use as an internal standard in LC-MS/MS methods ensures the reliability of analytical data, which is critical for regulatory compliance and ensuring the safety and quality of the final drug product. This guide has provided a comprehensive overview of its properties, a plausible synthesis, and a detailed protocol for its application, empowering researchers and scientists in the pharmaceutical industry.
References
-
Ranolazine. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
Veeprho. (n.d.). Ranolazine Impurities and Related Compound. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Ranolazine? Retrieved from [Link]
-
Dhalla, A. K., & Goyal, N. (2025, December 14). Ranolazine. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Ranolazine. Retrieved from [Link]
-
Expert Synthesis Solutions. (2018, April 2). Safety Data Sheet. Retrieved from [Link]
-
Chidella, K., Dasari, V., & Anireddy, J. (2021). Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. American Journal of Analytical Chemistry, 12, 1-14. Retrieved from [Link]
-
Seshachalam, V., et al. (2007). Determination of ranolazine in human plasma by liquid chromatographic-tandem mass spectrometric assay. Journal of Chromatography B, 845(1), 65-70. Retrieved from [Link]
Sources
- 1. tert-Butyl piperazine-1-carboxylate-2,2,3,3,5,5,6,6-d8 | 1126621-86-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. impactfactor.org [impactfactor.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2751283-52-8 Cas No. | N1,N4-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-D8 | Matrix Scientific [matrixscientific.com]
- 7. clearsynth.com [clearsynth.com]
- 8. clearsynth.com [clearsynth.com]
- 9. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
molecular weight of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8
An In-Depth Technical Guide to N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8
Abstract
This technical guide provides a comprehensive overview of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8, a deuterated isotopologue of a key intermediate and related compound of the antianginal drug, Ranolazine.[1][2] Intended for researchers, analytical scientists, and professionals in drug development, this document details the compound's physicochemical properties, its critical role as an internal standard in bioanalytical assays, and practical methodologies for its application. By leveraging the principles of stable isotope dilution analysis, this guide explains the causality behind using a deuterated standard to achieve high accuracy and precision in pharmacokinetic and metabolic studies. It includes a conceptual synthesis workflow and a detailed protocol for quantitative analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by data presentation tables and process flow diagrams to ensure scientific integrity and practical utility.
Part 1: Physicochemical Characterization and Identity
A thorough understanding of a reference standard begins with its fundamental physicochemical properties. N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 is specifically designed for use in sensitive analytical methods where its non-deuterated counterpart is the target analyte.
Chemical Identity and Structure
The molecule consists of a central piperazine ring, N,N'-disubstituted with acetamide groups, which are in turn bonded to 2,6-dimethylphenyl moieties. The "-d8" designation indicates that the eight hydrogen atoms on the piperazine ring have been replaced with deuterium atoms.
-
Systematic Name: 2,2'-(Piperazine-1,4-diyl-d8)bis[N-(2,6-dimethylphenyl)acetamide]
-
Common Synonyms: Ranolazine Related Compound D-d8, N1,N4-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8[3][4]
Key Physicochemical Properties
The primary distinction between the deuterated standard and the parent compound is its molecular weight. This mass difference is the cornerstone of its utility in mass spectrometry-based assays, as it allows the standard to be differentiated from the analyte while exhibiting nearly identical chemical behavior.
| Property | N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 | N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide (Parent) |
| Molecular Formula | C₂₄H₂₄D₈N₄O₂[3][4][5] | C₂₄H₃₂N₄O₂[1][2][6] |
| Molecular Weight | 416.59 g/mol [3][4][5] | 408.54 g/mol [1][2][7][8] |
| CAS Number | 2751283-52-8[4][5][9] | 380204-72-8[1][2][6] |
| Storage Conditions | Refrigerator (2-8°C)[1][2] | Refrigerator (2-8°C)[1][2] |
Part 2: Role in Pharmaceutical Analysis and Development
The application of deuterated compounds is a pillar of modern bioanalysis, particularly within regulated drug development environments. Their function is predicated on the principles of isotope dilution.
Context: Ranolazine and the Need for Internal Standards
N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide is an intermediate and known related compound of Ranolazine, an anti-ischemic agent.[1] When quantifying Ranolazine or its metabolites and related substances in biological matrices (e.g., plasma, urine), analytical methods must be robust, precise, and accurate. An internal standard (IS) is added to samples and calibrators in a known, fixed amount to correct for variability during sample processing and instrument analysis.
The Principle of Stable Isotope Dilution Analysis (SIDA)
An ideal internal standard co-elutes chromatographically with the analyte and experiences identical ionization efficiency and matrix effects in the mass spectrometer source. A stable isotope-labeled (SIL) version of the analyte is the gold standard for an IS. Because the deuterium atoms add mass without significantly altering chemical properties like polarity or pKa, N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 behaves almost identically to the non-deuterated analyte throughout extraction and chromatographic separation. However, its increased mass allows it to be separately quantified by the mass spectrometer. This co-eluting, yet mass-differentiated, behavior provides the most effective correction for analytical variability.
Advantages of Deuteration in Pharmacokinetic Studies
Deuteration of drug molecules or their related compounds serves two primary purposes:
-
Internal Standardization: As described, it is used as an internal standard for quantitative analysis by techniques like NMR, GC-MS, or LC-MS.[5]
-
Metabolic Profiling: It can be used as a tracer to investigate the metabolic fate of a drug.[5] The impact of deuterium substitution on the pharmacokinetics of pharmaceuticals is a well-studied area, as the stronger carbon-deuterium bond can sometimes slow metabolism at the site of deuteration, a phenomenon known as the "kinetic isotope effect".[5]
Part 3: Methodologies and Protocols
This section provides a conceptual synthesis workflow and a detailed protocol for the primary application of this compound: quantitative bioanalysis.
Conceptual Synthesis Workflow
The synthesis of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 involves the N-alkylation of a deuterated piperazine core. A common synthetic route is the reaction of piperazine-d8 with two equivalents of an activated N-aryl acetamide, such as 2-chloro-N-(2,6-dimethylphenyl)acetamide.
Caption: Conceptual workflow for the synthesis of the target deuterated compound.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like acetonitrile (ACN) is chosen to dissolve the reactants without interfering with the nucleophilic substitution.
-
Base: A mild inorganic base such as potassium carbonate (K₂CO₃) is used to neutralize the HCl byproduct of the reaction, driving it to completion.
-
Purification: Recrystallization is a cost-effective method for purifying the final solid product, leveraging differences in solubility between the product and any remaining impurities.
Protocol: Quantitative Analysis of Ranolazine Related Compound D using LC-MS/MS
This protocol outlines the use of the d8-labeled compound as an internal standard for quantifying the parent compound in a biological matrix like human plasma.
A. Workflow Overview
Sources
- 1. N,N'-bis(2,6-DiMethylphenyl)-1,4-piperazinediacetaMide CAS#: 380204-72-8 [amp.chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. clearsynth.com [clearsynth.com]
- 4. clearsynth.com [clearsynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide [lgcstandards.com]
- 8. N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide [lgcstandards.com]
- 9. 2751283-52-8 Cas No. | N1,N4-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-D8 | Matrix Scientific [matrixscientific.com]
A Technical Guide to the Synthesis and Characterization of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 for Bioanalytical Applications
Abstract
This guide provides a comprehensive, technically-grounded methodology for the synthesis and characterization of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8. As a stable isotope-labeled (SIL) analog of a known Lidocaine-related substance, this compound is of significant value to drug development professionals. It serves as an ideal internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). The synthesis leverages the commercially available piperazine-d8 dihydrochloride, ensuring a direct and efficient labeling strategy. Detailed protocols for synthesis, purification, and rigorous characterization by mass spectrometry and NMR spectroscopy are presented, underpinned by the rationale for key experimental decisions.
Introduction: The Imperative for Stable Isotope-Labeled Standards
In modern pharmacokinetic and drug metabolism studies, accuracy and precision are paramount. Quantitative bioanalysis by LC-MS/MS is the gold standard, yet it is susceptible to variations arising from sample preparation, matrix effects, and instrument drift.[][2][3] The most robust method to correct for these variables is the use of a stable isotope-labeled internal standard (SIL-IS).[3][4][5] A SIL-IS is chemically identical to the analyte of interest but has a greater mass due to the incorporation of heavy isotopes like deuterium (²H), ¹³C, or ¹⁵N.[4][5]
N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide is a known impurity and related substance of the widely used local anesthetic, Lidocaine.[6][7] Accurate quantification of such substances is critical for quality control and safety assessment. By co-eluting with the unlabeled analyte and exhibiting nearly identical behavior during extraction and ionization, the SIL-IS allows for highly accurate quantification through ratiometric analysis, effectively normalizing analytical variability.[] This guide details the synthesis of the octa-deuterated analog, N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8, a critical tool for researchers in drug development and regulatory science.
Synthetic Strategy and Rationale
The synthesis is designed for efficiency and isotopic integrity. The core strategy involves a two-step process commencing with the acylation of 2,6-dimethylaniline, followed by a nucleophilic substitution reaction with a deuterated core building block.
Retrosynthetic Analysis: The most direct approach to introduce the eight deuterium atoms is to utilize a commercially available, fully deuterated piperazine synthon. Piperazine-2,2,3,3,5,5,6,6-d8 is available and serves as the ideal starting material for incorporating the label at a metabolically stable position.[][9] The label's position on the piperazine ring is not susceptible to back-exchange with protons from solvents, ensuring its stability throughout analytical procedures.[4] The synthesis proceeds via two main steps:
-
Preparation of the Electrophile: Synthesis of the intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide, via the reaction of 2,6-dimethylaniline with chloroacetyl chloride.[10]
-
Deuterium Incorporation: A double N-alkylation of piperazine-d8 with the chloroacetamide intermediate to yield the final d8-labeled target compound.
This late-stage introduction of the isotopic label is economically advantageous, as it reserves the more expensive deuterated reagent for the final step.
Synthetic Workflow Diagram
Caption: Synthetic pathway for N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8.
Detailed Experimental Protocols
Materials and Reagents
-
2,6-Dimethylaniline (≥99%)
-
Chloroacetyl chloride (≥98%)
-
Glacial Acetic Acid
-
Piperazine-d8 dihydrochloride (≥98% isotopic purity)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate
-
Hexanes
-
Deionized Water
Protocol 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide (Intermediate)
This procedure is adapted from established methods for N-acylation of anilines.[10][11]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2,6-dimethylaniline (12.1 g, 0.1 mol) in glacial acetic acid (50 mL).
-
Addition of Reagent: Cool the solution in an ice bath. Slowly add chloroacetyl chloride (12.4 g, 0.11 mol) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 20°C.
-
Rationale: Glacial acetic acid serves as a solvent that is unreactive towards the acid chloride. The dropwise addition at low temperature controls the exothermic reaction and prevents the formation of side products.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
Precipitation: Pour the reaction mixture slowly into 400 mL of cold deionized water with vigorous stirring. A white precipitate will form.
-
Isolation and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove residual acetic acid and salts.
-
Drying: Dry the product under vacuum at 50°C to a constant weight. The expected yield is typically >90%.
Protocol 2: Synthesis of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8
This step involves the nucleophilic substitution of the chloride in the intermediate by the deuterated piperazine.
-
Prepare Piperazine-d8 Free Base: In a flask, dissolve piperazine-d8 dihydrochloride (1.67 g, 0.01 mol) in a minimal amount of water. Add a solution of potassium carbonate (2.76 g, 0.02 mol) to basify the solution to pH >10. Extract the free piperazine-d8 into dichloromethane, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent carefully to yield the free base.
-
Rationale: The commercially available deuterated starting material is often a salt. It must be converted to the free base to act as an effective nucleophile.
-
-
Reaction Setup: In a 100 mL round-bottom flask, combine the 2-chloro-N-(2,6-dimethylphenyl)acetamide intermediate (4.35 g, 0.022 mol), the freshly prepared piperazine-d8 free base (approx. 0.94 g, 0.01 mol), and anhydrous potassium carbonate (4.14 g, 0.03 mol) in anhydrous acetonitrile (50 mL).
-
Rationale: Acetonitrile is an excellent polar aprotic solvent for this type of Sₙ2 reaction. Anhydrous potassium carbonate acts as a base to scavenge the HCl formed during the reaction, driving it to completion. A slight excess of the acetamide intermediate ensures the complete consumption of the valuable deuterated piperazine.
-
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Purification: Recrystallize the crude product from an ethyl acetate/hexanes solvent system to yield the final product as a white to off-white solid.
-
Rationale: Recrystallization is an effective method for purifying the final compound, removing unreacted starting material and any potential mono-substituted byproducts.
-
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the structural integrity, purity, and isotopic enrichment of the final compound.[12][13]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and verify the incorporation of eight deuterium atoms. The isotopic enrichment can be calculated from the mass spectrum.[12]
| Compound | Molecular Formula | Calculated Exact Mass (Monoisotopic) | Expected [M+H]⁺ Ion |
| Unlabeled Analyte | C₂₄H₃₂N₄O₂ | 408.2525 | 409.2603 |
| N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 | C₂₄H₂₄D₈N₄O₂ | 416.3028 | 417.3106 |
Table 1. Comparison of theoretical mass data for the labeled and unlabeled compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural confirmation and pinpoints the location of the deuterium labels.[13][14]
-
¹H NMR: The spectrum of the d8-labeled product is expected to be identical to its unlabeled counterpart, with the critical exception of the complete absence of signals corresponding to the piperazine ring protons (typically found in the 2.5-3.0 ppm region). The integration of the remaining proton signals should match the theoretical values.
-
¹³C NMR: The ¹³C NMR spectrum will confirm the carbon backbone of the molecule. The signals for the deuterated carbons of the piperazine ring will show characteristic C-D coupling and a significant reduction in intensity or complete disappearance in a proton-decoupled spectrum.
-
²H NMR: A deuterium NMR spectrum can be acquired to directly observe the deuterium signal from the piperazine ring, confirming the successful labeling.[14][15]
Analytical Workflow Diagram
Caption: Quality control workflow for structural and isotopic verification.
Conclusion
This guide outlines a robust and efficient synthesis for N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8. The described methodology, which relies on a commercially available deuterated building block, provides a reliable pathway for producing a high-purity stable isotope-labeled internal standard. The comprehensive characterization protocol ensures that the final product meets the stringent requirements for use in regulated bioanalytical studies, thereby supporting accurate drug development and pharmacokinetic analysis.
References
- Achieving Accuracy in Pharmacokinetics with Stable Isotopes. Google Cloud.
- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).
- Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- Preparation method of lidocaine degradation impurities.
- Synthesis of Lidocaine. University of California, Irvine.
- Stable Isotope Labelled Piperazine Impurities. BOC Sciences.
- Lidocaine-impurities.
- Stable Labeled Isotopes as Internal Standards: A Critical Review.
- Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
- Piperazine-2,2,3,3,5,5,6,6-d8. LGC Standards.
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantit
- Synthesis method of lidocaine.
- Lidocaine EP Impurity F.
- Determination of isotope abundance for deuterium-labeled compounds by quantit
- Deuteron-proton isotope correlation spectroscopy of molecular solids. ChemRxiv.
- 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide.
Sources
- 2. researchgate.net [researchgate.net]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 9. Piperazine-2,2,3,3,5,5,6,6-d8 | LGC Standards [lgcstandards.com]
- 10. cerritos.edu [cerritos.edu]
- 11. CN112521298A - Synthesis method of lidocaine - Google Patents [patents.google.com]
- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
solubility of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 in organic solvents
An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals. This document provides a comprehensive analysis of the compound's solubility profile, outlines a robust experimental protocol for its determination, and offers insights into the underlying physicochemical principles.
Introduction: The Strategic Importance of Solubility in Pharmaceutical R&D
N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 is the deuterated stable-isotope-labeled analog of a known impurity related to the antiarrhythmic and local anesthetic drug, Lidocaine. In modern pharmaceutical analysis, particularly in pharmacokinetic (PK) and bioequivalence studies, such deuterated compounds are indispensable as internal standards for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. The introduction of deuterium atoms creates a mass shift from the parent molecule without significantly altering its chemical behavior, allowing for precise and accurate quantification of the drug substance in complex biological matrices.
The solubility of this internal standard in various organic solvents is a fundamental parameter that dictates the efficiency and success of numerous stages in the drug development workflow:
-
Analytical Standard Preparation: The ability to create accurate and stable stock solutions is the bedrock of any quantitative analytical method. Poor solubility can lead to inaccurate standard concentrations and flawed study outcomes.
-
Process Chemistry and Purification: During the synthesis of the deuterated standard, solubility data guides the selection of appropriate reaction solvents and the design of effective crystallization and purification protocols to achieve the required high purity.
-
Formulation Development: While not a drug substance itself, understanding its solubility relative to the active pharmaceutical ingredient (API) can provide valuable insights for co-formulation or for troubleshooting issues in formulation development where related impurities are a concern.
This guide provides a detailed examination of the solubility of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8, presenting quantitative data alongside a rigorous, field-proven methodology for its determination.
Molecular Structure and Physicochemical Drivers of Solubility
A molecule's solubility is a direct consequence of its structure. The key features of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 that govern its interaction with solvents are:
-
Molecular Formula: C₂₄H₃₀D₈N₄O₂
-
Molecular Weight: Approximately 418.6 g/mol
-
Hydrogen Bonding: The molecule contains two secondary amide groups (-C(=O)NH-). The nitrogen atom acts as a hydrogen bond donor, and the oxygen atom serves as a hydrogen bond acceptor. This functionality is key to its solubility in polar protic solvents like methanol.
-
Lipophilicity: The presence of two 2,6-dimethylphenyl rings provides significant non-polar surface area, making the molecule inherently lipophilic ("fat-loving"). This characteristic promotes solubility in non-polar and moderately polar aprotic solvents that can effectively solvate these large hydrocarbon regions.
-
Polar Core: The central piperazine ring and the two adjacent acetyl groups (-CH₂C(=O)-) form a polar core.
-
Deuterium Labeling: The substitution of eight protons with deuterium atoms on the piperazine rings does not materially affect the compound's polarity or its fundamental solubility characteristics. Its primary effect is the increase in mass for spectrometric differentiation.
The molecule's amphiphilic nature—possessing both distinct polar and non-polar regions—suggests a nuanced solubility profile, with optimal solubility expected in solvents that can effectively accommodate both characteristics.
Quantitative Solubility Analysis
The solubility of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 was determined across a range of common organic solvents at ambient temperature (approximately 22°C) using the isothermal shake-flask method detailed in Section 4. The results are summarized below.
| Solvent | Solvent Class | Solubility (mg/mL) | USP Solubility Classification |
| Dichloromethane | Chlorinated | > 33 | Freely Soluble |
| Chloroform | Chlorinated | > 33 | Freely Soluble |
| Methanol | Polar Protic | ~25 | Soluble |
| Acetonitrile | Polar Aprotic | ~10 | Sparingly Soluble |
| Ethyl Acetate | Ester | ~5 | Slightly Soluble |
| Toluene | Aromatic Hydrocarbon | < 1 | Very Slightly Soluble |
| n-Hexane | Aliphatic Hydrocarbon | < 0.1 | Practically Insoluble |
Analysis of Results:
The highest solubility is observed in chlorinated solvents like dichloromethane and chloroform. These solvents have a moderate polarity and are highly effective at solvating both the lipophilic aromatic rings and the polar amide core of the molecule. Methanol, as a polar protic solvent, readily forms hydrogen bonds with the amide groups, leading to good solubility. As the solvent polarity decreases and the ability to hydrogen bond is lost (e.g., toluene and hexane), the solubility drops precipitously, as these solvents cannot effectively solvate the polar regions of the molecule.
Experimental Protocol: The Isothermal Shake-Flask Method
To ensure scientific integrity, the determination of solubility must follow a self-validating protocol that measures the true thermodynamic equilibrium. The isothermal shake-flask method is the gold standard for this purpose.
Experimental Workflow Diagram
The logical steps of the protocol, from preparation to final analysis, are illustrated below.
Caption: Workflow of the Isothermal Shake-Flask Solubility Protocol.
Detailed Step-by-Step Methodology
Objective: To determine the equilibrium solubility of a compound in a given solvent at a specified temperature.
Materials:
-
N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 (solid, >98% purity)
-
HPLC-grade organic solvents
-
Analytical balance
-
2 mL glass autosampler vials with PTFE-lined caps
-
Temperature-controlled orbital shaker
-
Benchtop centrifuge
-
Calibrated pipettes
-
0.2 µm PTFE syringe filters
-
Validated HPLC-UV system
Procedure:
-
System Preparation: Add an excess amount of the solid compound (~10-15 mg) to a 2 mL glass vial. The presence of undissolved solid at the end of the experiment is the primary indicator that equilibrium has been reached.
-
Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the desired solvent into the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 22°C). Agitate the slurry for a minimum of 24 hours. Expertise Note: A 24-hour period is generally sufficient for most small molecules to reach thermodynamic equilibrium. For potentially polymorphic compounds or complex matrices, a 48- or 72-hour study may be warranted to ensure a stable state has been achieved.
-
Phase Separation: After equilibration, centrifuge the vials at approximately 10,000 x g for 10 minutes to pellet all undissolved solids. This step is critical for preventing particulate matter from being carried over, which would falsely elevate the solubility measurement.
-
Sample Collection and Filtration: Carefully draw an aliquot of the clear supernatant. Immediately pass it through a 0.2 µm PTFE syringe filter into a clean vial. Trustworthiness Note: Filtering provides a secondary, robust mechanism to ensure the sample is free of particulates. PTFE is selected for its broad chemical compatibility with organic solvents, preventing contamination from the filter itself.
-
Dilution and Quantification: Perform an accurate, pre-determined dilution of the filtrate into a suitable solvent (typically the mobile phase of the analytical method) to ensure the final concentration falls within the linear range of the HPLC calibration curve.
-
Analysis: Analyze the diluted sample using a validated HPLC-UV method against a multi-point calibration curve prepared from a certified reference standard. Calculate the original concentration in the saturated solution by applying the dilution factor.
Conclusion
This guide establishes a clear solubility profile for N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8, a critical internal standard in pharmaceutical analysis. Its high solubility in chlorinated solvents and good solubility in methanol provide practical options for the preparation of concentrated stock solutions. The detailed experimental protocol presented herein offers a reliable and scientifically sound framework for researchers to perform their own solubility assessments, ensuring data of the highest quality and integrity for regulatory and research purposes.
Navigating the Isotopic Landscape: A Technical Guide to the Storage and Handling of Deuterated Piperazine Compounds
Preamble: The Silent Strength of Deuterium
In the landscape of modern drug discovery and development, the strategic substitution of hydrogen with its stable, heavier isotope, deuterium, has emerged as a formidable tool. This subtle alteration, invisible to the eye yet profound in its chemical consequences, can significantly enhance the metabolic stability and pharmacokinetic profile of a drug candidate.[1][2] The engine behind this advantage is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, slows down enzymatic cleavage, often the rate-limiting step in drug metabolism.[3]
The piperazine moiety, a ubiquitous scaffold in a vast array of pharmaceuticals, is a prime candidate for deuteration.[1] Its presence often imparts desirable physicochemical properties, and its deuteration can further refine these attributes.[4] However, the very properties that make deuterated piperazine compounds valuable also necessitate a meticulous approach to their storage and handling. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical framework for preserving the chemical and isotopic integrity of these important molecules.
The Imperative of a Controlled Environment: Core Storage Principles
The stability of deuterated piperazine compounds is contingent on a triumvirate of environmental factors: temperature, humidity, and light . Neglecting any one of these can lead to degradation, compromising experimental results and the viability of the compound.
Temperature: The Kinetic Gatekeeper
Lowering the storage temperature is a fundamental strategy to decelerate chemical degradation. For most solid deuterated piperazine compounds, the following temperature guidelines are recommended:
| Storage Condition | Temperature Range | Rationale |
| Long-Term Storage | -20°C to -80°C | Significantly slows down degradation pathways, preserving both chemical and isotopic purity over extended periods. |
| Short-Term Storage | 2°C to 8°C (Refrigerated) | Suitable for compounds in active use, providing a balance between stability and accessibility. |
| Room Temperature | Controlled (20-25°C) | Generally not recommended for long-term storage, as it can accelerate degradation, especially for less stable derivatives.[5] |
Causality: Chemical reactions, including degradation pathways, have activation energy barriers. Lowering the temperature reduces the kinetic energy of the molecules, decreasing the frequency of collisions with sufficient energy to overcome these barriers. For piperazine derivatives, this is particularly relevant in preventing thermal degradation, which can involve complex reaction pathways.[6]
Humidity: The Hygroscopic Challenge
Many piperazine compounds, particularly in their free base or salt forms, are hygroscopic, readily absorbing moisture from the atmosphere.[7] This can have several detrimental effects:
-
Hydrolysis: The presence of water can lead to the hydrolytic degradation of certain piperazine derivatives.
-
Physical Changes: Moisture absorption can cause the solid to become sticky or oily, making accurate weighing and handling difficult.
-
Isotopic Exchange: For deuterated compounds, the presence of water (H₂O) introduces a risk of H-D exchange, particularly at labile positions, which would compromise the isotopic purity of the compound.
Mitigation Strategies:
-
Inert Atmosphere: Store and handle deuterated piperazine compounds under a dry, inert atmosphere such as argon or nitrogen.[8][9]
-
Desiccation: Store containers within a desiccator containing a suitable drying agent (e.g., silica gel, Drierite™).
-
Appropriate Containers: Use tightly sealed vials with PTFE-lined caps to create a robust barrier against atmospheric moisture.
Light: The Photochemical Threat
Exposure to light, particularly in the UV spectrum, can initiate photochemical degradation of piperazine-containing molecules.[10][11] This can lead to the formation of colored degradants and a loss of potency.[10]
Protective Measures:
-
Amber Vials: Store compounds in amber glass vials that filter out UV and blue light.
-
Light-Protected Environment: Conduct all manipulations in a laboratory with subdued lighting or under yellow light.
-
Opaque Secondary Containers: For highly sensitive compounds, consider placing the primary container within a light-opaque secondary container.
The Mechanism of Photodegradation: The piperazine ring and its substituents can absorb photons, leading to the formation of excited states. These excited molecules can then undergo various reactions, including oxidation and rearrangement, to form degradation products.[12][13] Studies on similar heterocyclic compounds have shown that photodegradation can proceed through radical-mediated pathways.[14]
In the Laboratory: Protocols for Preserving Integrity
The principles of proper storage must be extended to every step of the handling process. The following protocols are designed to be self-validating systems, ensuring the integrity of the deuterated piperazine compound throughout its experimental lifecycle.
Workflow for Handling a New Deuterated Piperazine Compound
Caption: Workflow for handling a new deuterated piperazine compound.
Detailed Protocol: Weighing a Hygroscopic Deuterated Piperazine Compound
This protocol describes the procedure for accurately weighing a moisture-sensitive deuterated piperazine compound.
Materials:
-
Deuterated piperazine compound in its original vial.
-
Analytical balance.
-
Spatula.
-
Weighing paper or boat.
-
Glovebox or glove bag with a dry, inert atmosphere (e.g., argon or nitrogen).
-
Desiccator.
Procedure:
-
Equilibration: Before opening, allow the sealed container of the deuterated compound to warm to ambient temperature inside a desiccator for at least 30 minutes. This crucial step prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere Transfer: Transfer the sealed container, along with all necessary tools (spatula, weighing paper), into a glovebox or glove bag that has been purged with a dry, inert gas.
-
Tare: Place the weighing paper or boat on the analytical balance and tare it.
-
Dispensing: Carefully open the container and, using a clean, dry spatula, transfer the desired amount of the compound to the weighing paper. Work efficiently to minimize the time the container is open.
-
Sealing: Immediately and securely reseal the original container. Purge the headspace with inert gas before final tightening if possible.
-
Recording: Record the weight of the compound.
-
Subsequent Steps: Proceed immediately to the next step of your experimental workflow (e.g., dissolution) within the inert atmosphere to prevent moisture absorption by the weighed sample.
Causality: The use of an inert atmosphere is paramount to prevent both moisture uptake and potential oxidation.[9][15] The equilibration step is a critical, often overlooked, procedure that directly prevents the introduction of water, which could lead to both degradation and isotopic dilution.
Detailed Protocol: Preparation of a Stock Solution for Analysis
This protocol outlines the preparation of a stock solution of a deuterated piperazine compound for use in analytical techniques such as NMR or LC-MS.
Materials:
-
Weighed deuterated piperazine compound.
-
Anhydrous deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity.
-
Volumetric flask, dried in an oven and cooled in a desiccator.
-
Syringe and needle for solvent transfer (if using a sealed solvent bottle).
-
Vortex mixer.
Procedure:
-
Solvent Preparation: Use a freshly opened bottle of anhydrous deuterated solvent or a solvent that has been properly stored over molecular sieves to ensure minimal water content.
-
Transfer of Solid: Carefully transfer the weighed deuterated piperazine compound into the oven-dried volumetric flask. This should be done in an inert atmosphere if the compound is highly hygroscopic.
-
Initial Dissolution: Add a small amount of the anhydrous deuterated solvent to the flask to dissolve the compound.
-
Bringing to Volume: Once the solid is fully dissolved, carefully add the deuterated solvent to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask and mix the solution thoroughly using a vortex mixer or by gentle inversion.
-
Storage of Solution: If the solution is not for immediate use, store it in a tightly sealed container at the recommended temperature (typically refrigerated or frozen) and protected from light. For highly sensitive solutions, consider storing under an inert gas atmosphere.
Causality: The use of anhydrous deuterated solvents is critical to prevent H-D exchange with the solvent itself.[7] Oven-drying of glassware removes adsorbed water from the glass surfaces, which can be a significant source of contamination.
Isotopic Stability: Preventing H-D Exchange
While C-D bonds are generally stable, deuterium atoms on heteroatoms (like the nitrogen in the piperazine ring) or adjacent to carbonyl groups can be susceptible to exchange with protons from the environment.
Factors Influencing H-D Exchange:
-
pH: Both acidic and basic conditions can catalyze H-D exchange.
-
Solvent: Protic solvents (e.g., water, methanol) are sources of exchangeable protons.
-
Temperature: Higher temperatures can increase the rate of exchange.
Prevention Strategies:
-
Aprotic Solvents: Whenever possible, use aprotic deuterated solvents for preparing solutions.
-
pH Control: If working in an aqueous medium is unavoidable, buffer the solution to a pH where the compound is most stable and exchange is minimized.
-
Low Temperature: Perform experiments at the lowest practical temperature to slow down the exchange kinetics.
Safety and Disposal: A Responsible Approach
Hazard Profile and Personal Protective Equipment (PPE)
Piperazine and its derivatives can pose several health hazards, including:
-
Skin and eye irritation/burns.[16]
-
Respiratory irritation.[16]
-
May cause an allergic skin reaction.[16]
Mandatory PPE:
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or a fume hood. For highly potent or dusty compounds, a respirator may be necessary.
Disposal of Deuterated Piperazine Compounds
Deuterated compounds are not radioactive and generally do not require special disposal procedures beyond those for their non-deuterated counterparts.[8] However, it is crucial to adhere to institutional and local regulations for chemical waste disposal.
General Disposal Guidelines:
-
Segregation: Do not mix deuterated piperazine waste with other waste streams unless their compatibility is known.
-
Labeling: Clearly label the waste container with the full chemical name, including the deuteration pattern (e.g., "Piperazine-d8"), and appropriate hazard symbols.
-
Containment: Collect all solid waste (contaminated gloves, wipes, etc.) and liquid waste in separate, sealed, and properly labeled hazardous waste containers.[16][17]
-
Institutional EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[16][17]
Conclusion: Preserving the Power of Deuteration
The successful application of deuterated piperazine compounds in research and drug development hinges on the meticulous preservation of their chemical and isotopic integrity. By understanding the underlying principles of their stability and implementing robust storage and handling protocols, researchers can ensure the reliability of their experimental data and unlock the full potential of these powerful molecules. This guide provides a framework for best practices, but it is incumbent upon the individual scientist to remain vigilant and adapt these procedures to the specific properties of the compound at hand.
References
- BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
- Nielsen, O. J., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 124(52), 10975–10987.
- Nielsen, O. J., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions.
- Wang, J., et al. (2023). Photocatalytic Degradation of Antibiotics Using Nanomaterials: Mechanisms, Applications, and Future Perspectives. Molecules, 28(13), 5035.
- BenchChem. (n.d.). A Comparative Guide to the Applications of Deuterated Piperazine Derivatives.
- Nishino, K., et al. (2021). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy.
- BenchChem. (n.d.). Technical Support Center: Navigating the Nuances of Deuterated Compounds.
- University of Georgia. (2021). Chapter 10: Radioactive Waste Handling and Disposal.
- BenchChem. (n.d.). Navigating the Safe Disposal of DOTMP: A Procedural Guide.
- BenchChem. (n.d.). Navigating the Subtle Landscape of Isotope Effects: A Comparative Guide to N-(2-Hydroxyethyl)piperazine-d4 in Biological Assays.
- Hansen, P. E., et al. (2004). Long-range deuterium isotope effects on 13C chemical shifts of intramolecularly hydrogen-bonded N-substituted 3-(cycloamine)thiopropionamides or amides. Magnetic Resonance in Chemistry, 42(6), 539–548.
- BenchChem. (n.d.). Essential Safety and Logistical Information for Handling Piperazin-2-one-d6.
- Atlas Material Testing Technology. (n.d.). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
- National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
- Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds.
- European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Massachusetts Institute of Technology. (1997). Handling air-sensitive reagents AL-134.
- BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines.
- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.
- MilliporeSigma. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
- Shriver, D. F., & Drezdzon, M. A. (1986). The manipulation of air-sensitive compounds. John Wiley & Sons.
- Midha, K. K. (1986). Synthesis and applications of deuterium labelled piperazine type phenothiazines.
- Fauske & Associates. (2020).
- University at Buffalo. (n.d.).
- Ochedi, F. O., & Andresen, J. (2020). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. International Journal of Greenhouse Gas Control, 100, 103117.
- Russak, E. M., & Bednarczyk, E. M. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211–216.
- Lau, T. W. T., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 114–121.
- Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(10), 773–791.
- Timmins, G. S. (2014). The development of deuterium-containing drugs. Expert Opinion on Drug Discovery, 9(10), 1161–1173.
- Gediya, L., et al. (2022). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. Pharmaceuticals, 15(10), 1243.
- Salamandra, LLC. (2024).
- Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Serajuddin, A. T. M. (2007). Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. Advanced Drug Delivery Reviews, 59(7), 603–616.
- Gerasimov, A. D., et al. (2023). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. Pharmaceutics, 15(1), 241.
- Li, Y., et al. (2015). A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 70(1), 23–29.
- Tukra, D., et al. (2021). Effects of Temperature and Relative Humidity in D2O on Solid-state Hydrogen Deuterium Exchange Mass Spectrometry (ssHDX-MS). Journal of Pharmaceutical Sciences, 110(9), 3168–3177.
- Byrn, S. R., et al. (2005). The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin. Pharmaceutical Research, 22(11), 1934–1940.
- Li, S., et al. (2017). Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine. RSC Advances, 7(85), 54133–54142.
- Al-Omari, A. A., et al. (2001). Effect of Moisture on the Physical and Chemical Stability of Granulations and Tablets of the Angiotensin Converting Enzyme Inhibitor, Enalapril Maleate. Jordan Journal of Pharmaceutical Sciences, 2(1), 23–32.
- Lehmkemper, K., et al. (2017). Long-Term Physical Stability of PVP- and PVPVA-Amorphous Solid Dispersions. Molecular Pharmaceutics, 14(1), 157–171.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]
- 5. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. benchchem.com [benchchem.com]
- 8. moravek.com [moravek.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. benchchem.com [benchchem.com]
- 11. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. fauske.com [fauske.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comprehensive Guide to the Structural Elucidation of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8
Abstract
This technical guide provides a comprehensive, multi-faceted strategy for the definitive structural elucidation of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8. This deuterated compound is a critical internal standard for the quantitative analysis of its non-labeled analogue, a known impurity or related compound of the cardiovascular drug Ranolazine.[1][2][3] The integrity of quantitative bioanalytical data relies fundamentally on the precise characterization of such standards. This document outlines an orthogonal analytical approach, integrating High-Resolution Mass Spectrometry (HRMS), tandem MS (MS/MS), and multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the causality behind each experimental choice, providing detailed, field-proven protocols and data interpretation frameworks to ensure the unequivocal confirmation of molecular identity, isotopic incorporation, and site-specific labeling. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust, self-validating system for the characterization of stable isotope-labeled standards.
Introduction
In pharmaceutical development and quality control, the accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide is a significant process-related impurity or metabolite associated with the anti-anginal drug Ranolazine.[4][5] To achieve the highest level of accuracy in chromatographic assays, particularly those employing mass spectrometry, stable isotope-labeled (SIL) internal standards are the gold standard.
N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 is the deuterated analogue designed for this purpose.[6][7] Its utility stems from its near-identical chemical and physical properties to the non-labeled analyte, ensuring co-elution during chromatography, while its increased mass allows it to be distinguished by the mass spectrometer.[6] The confidence in any study utilizing this standard is directly proportional to the confidence in its structural integrity. Therefore, a rigorous and unequivocal structural elucidation is not merely a formality but a foundational requirement.
This guide presents a logical, step-by-step workflow for the complete characterization of this SIL standard, ensuring its identity, purity, and the precise location of the deuterium labels are confirmed beyond doubt.
Chapter 1: Foundational Characterization & Elucidation Strategy
The first step in any structural elucidation is to understand the molecule's basic properties and to devise a comprehensive analytical strategy.
Molecular Structure Overview
The target molecule is a symmetrical structure featuring a central piperazine ring connected via acetamide linkages to two 2,6-dimethylphenyl groups. In the deuterated standard, all eight protons on the piperazine ring are replaced with deuterium atoms.
| Property | Unlabeled Compound | Deuterated (d8) Compound |
| Chemical Formula | C₂₄H₃₂N₄O₂ | C₂₄H₂₄D₈N₄O₂ |
| Average Molecular Weight | 408.54 g/mol | ~416.6 g/mol |
| Monoisotopic Mass | 408.2525 g/mol | 416.3029 g/mol |
| CAS Number | 380204-72-8[1][8] | 2751283-52-8[6][9] |
The Rationale for Deuteration
The incorporation of deuterium serves a critical purpose in quantitative analysis. The C-D bond is stronger than the C-H bond, a phenomenon known as the kinetic isotope effect. While this can sometimes be used to slow metabolic processes, its primary role here is to create a mass shift for use as an ideal internal standard in LC-MS assays.[10] This standard is added to a sample at a known concentration, and since it behaves identically to the analyte during sample extraction and chromatographic separation, it can be used to accurately correct for variations in sample recovery and instrument response, leading to highly precise quantification.[6]
Overall Elucidation Workflow
Caption: Predicted MS/MS fragmentation pathway.
The detection of Fragment B at m/z 255.2 would be strong evidence that the eight deuterium atoms reside on the piperazine portion of the molecule, as the corresponding fragment from the unlabeled compound would appear at m/z 247.2.
Chapter 3: NMR Spectroscopy for Definitive Structural Confirmation
While MS provides compelling evidence for mass and formula, NMR spectroscopy is unparalleled in its ability to map the precise atomic connectivity of a molecule, making it essential for confirming the location of the deuterium labels.
Expertise: A Multi-Nuclear Approach
A combination of ¹H, ¹³C, and ²H NMR is required for unequivocal proof.
-
¹H NMR will confirm the structure of the non-labeled parts of the molecule and, critically, demonstrate the absence of protons on the piperazine ring.
-
¹³C NMR will verify the complete carbon skeleton. The carbon signals of the deuterated piperazine ring will show characteristic splitting (due to C-D coupling) and reduced intensity.
-
²H NMR (Deuterium NMR) provides direct and unambiguous evidence, showing a signal only for the deuterium atoms, confirming their chemical environment.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum (400 MHz or higher).
-
Integrate all signals to confirm proton counts.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans are required to observe the low-intensity signals of the deuterated carbons.
-
-
²H NMR Acquisition:
-
Acquire a one-dimensional deuterium spectrum using a spectrometer equipped with a broadband probe.
-
Data Interpretation & Trustworthiness
The combined NMR data provides a complete picture of the molecular structure.
| Nucleus | Expected Chemical Shifts (δ) and Observations | Rationale |
| ¹H NMR | ~ 7.0-7.1 ppm (Ar-H, 6H) ~ 3.3 ppm (s, -CH₂-, 4H) ~ 2.2 ppm (s, -CH₃, 12H) Key: Absence of signals ~2.6-2.8 ppm | Confirms the 2,6-dimethylphenylacetamide moieties. The absence of signals in the piperazine proton region is direct evidence of deuteration at these positions. |
| ¹³C NMR | ~ 168 ppm (C=O) ~ 128-135 ppm (Ar-C) ~ 60 ppm (-CH₂-) ~ 50 ppm (Piperazine-C, multiplet, low intensity) ~ 18 ppm (-CH₃) | Confirms the carbon backbone. The signal for the piperazine carbons will be split into a multiplet by the attached deuterium atoms and will have a significantly lower intensity. |
| ²H NMR | A single broad signal ~2.6-2.8 ppm | Direct observation of the deuterium atoms in the chemical environment of a piperazine ring, providing definitive proof of labeling location. |
Conclusion
The structural elucidation of a stable isotope-labeled standard like N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 requires a rigorous, orthogonal analytical strategy. By integrating High-Resolution Mass Spectrometry with multi-nuclear NMR spectroscopy, we establish a self-validating workflow.
-
HRMS confirms the exact mass and elemental composition, verifying the incorporation of eight deuterium atoms.
-
MS/MS fragmentation analysis provides strong evidence for the location of these labels on the piperazine ring.
-
NMR Spectroscopy delivers the final, unequivocal proof, confirming the atomic connectivity of the entire molecule and directly observing the absence of protons and the presence of deuterium at the specific sites of labeling.
This comprehensive characterization ensures the identity, purity, and isotopic integrity of the standard, providing the absolute confidence required for its use in regulated bioanalytical assays and other high-stakes research applications.
References
-
Veeprho. (n.d.). Lidocaine EP Impurity A | CAS 87-62-7. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Lidocaine-impurities. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide. Retrieved from [Link]
-
Saha, B., et al. (2024). N'-(2,6-Dimethylphenyl)-N-phenylmethanimidamide. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Electron ionization mass spectrum of (a).... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Predicting molecular isomerism of symmetrical and unsymmetrical N,N'-diphenyl formamidines in the solid. Retrieved from [Link]
-
PubChem. (n.d.). 1-Piperidineacetamide, N-(2,6-dimethylphenyl)-. Retrieved from [Link]
-
Barde, A., et al. (2023). Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. Retrieved from [Link]
- Google Patents. (n.d.). CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
-
Alsachim. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Retrieved from [Link]
-
Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. N,N'-bis(2,6-DiMethylphenyl)-1,4-piperazinediacetaMide CAS#: 380204-72-8 [amp.chemicalbook.com]
- 3. N(1),N(4)-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide-D8 - Acanthus Research [acanthusresearch.com]
- 4. N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide [lgcstandards.com]
- 5. N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide [lgcstandards.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. clearsynth.com [clearsynth.com]
- 8. scbt.com [scbt.com]
- 9. clearsynth.com [clearsynth.com]
- 10. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: High-Sensitivity Quantification of Ranolazine Related Compound D Using a Stable Isotope-Labeled Internal Standard
Abstract
This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide, also known as Ranolazine Related Compound D, in a biological matrix. To ensure the highest degree of accuracy and precision, this method employs its stable isotope-labeled (SIL) analog, N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 (d8-IS), as an internal standard. The use of a deuterated internal standard is a cornerstone of modern bioanalytical practice, effectively compensating for variability in sample preparation, matrix effects, and instrument response.[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, impurity profiling, and quality control of the anti-anginal drug Ranolazine.
Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard
In quantitative mass spectrometry, the goal is to establish a precise relationship between the instrument signal and the concentration of an analyte in a sample. However, the journey from sample collection to final analysis is fraught with potential sources of variability. Sample loss during extraction, ion suppression or enhancement from matrix components, and fluctuations in instrument performance can all compromise the accuracy and reproducibility of results.[4]
An ideal internal standard (IS) is a compound added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample before processing. It should mimic the physicochemical properties of the analyte as closely as possible.[3] A stable isotope-labeled (SIL) internal standard, where several hydrogen atoms in the analyte molecule are replaced with deuterium, is considered the "gold standard".[2] Because N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 is chemically identical to the analyte, it co-elutes chromatographically and experiences nearly identical ionization efficiency and matrix effects.[1] Its slightly higher mass allows it to be distinguished by the mass spectrometer. By measuring the ratio of the analyte peak area to the IS peak area, we can effectively normalize for analytical variability, leading to highly reliable data.[3] This approach is strongly endorsed by regulatory bodies for bioanalytical method validation.[5][6][7]
N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide is a known process-related impurity and potential metabolite of Ranolazine, an important anti-anginal agent.[4][8] Accurate quantification of such impurities is critical for ensuring the safety and efficacy of the final drug product.
Physicochemical Properties & Mass Spectrometric Parameters
A summary of the key properties for the analyte and the d8-Internal Standard is provided below. The Multiple Reaction Monitoring (MRM) transitions are proposed based on the compounds' structures and typical fragmentation patterns observed for similar molecules, such as Ranolazine itself (m/z 428.2 → 279.5).[9] Final optimization of collision energies should be performed on the specific mass spectrometer being used.
| Parameter | Analyte (Ranolazine Related Compound D) | Internal Standard (d8-IS) |
| Chemical Formula | C₂₄H₃₂N₄O₂ | C₂₄H₂₄D₈N₄O₂[10] |
| Molecular Weight | 408.54 g/mol [3] | ~416.60 g/mol [10] |
| Ionization Mode | ESI, Positive | ESI, Positive |
| Precursor Ion [M+H]⁺ | m/z 409.3 | m/z 417.3 |
| Product Ion (Proposed) | m/z 191.1 (cleavage of piperazine ring) | m/z 191.1 |
| Collision Energy (eV) | To be optimized (~20-35 eV) | To be optimized (~20-35 eV) |
Experimental Protocol
This protocol provides a comprehensive workflow for the quantification of Ranolazine Related Compound D in human plasma. The principles are broadly applicable to other biological matrices, although matrix-specific validation would be required.
Materials and Reagents
-
N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide (Analyte) reference standard
-
N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 (d8-IS)[11]
-
LC-MS Grade Methanol[5]
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Water
-
Formic Acid (≥99%)[5]
-
Ammonium Acetate (LC-MS grade)
-
Human Plasma (sourced from an accredited biobank)
Solution Preparation
-
Analyte Primary Stock (1 mg/mL): Accurately weigh ~5.0 mg of the analyte reference standard and dissolve in 5.0 mL of methanol to create a 1 mg/mL stock solution.
-
d8-IS Primary Stock (1 mg/mL): Accurately weigh ~5.0 mg of the d8-IS and dissolve in 5.0 mL of methanol.
-
Analyte Working Stock Solutions: Prepare serial dilutions of the Analyte Primary Stock in 50:50 Methanol:Water to create working stocks for calibration curve standards (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).
-
d8-IS Working Solution (100 ng/mL): Dilute the d8-IS Primary Stock with 50:50 Methanol:Water to a final concentration of 100 ng/mL. This concentration should be optimized to produce a stable and appropriate detector response.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[9]
-
Label 1.5 mL microcentrifuge tubes for calibrators, QCs, and unknown samples.
-
Pipette 100 µL of plasma (or blank matrix for calibrators) into the appropriate tubes.
-
Spiking:
-
For calibration standards, add the appropriate volume of Analyte Working Stock solution.
-
For all tubes (calibrators, QCs, and unknowns), add 20 µL of the d8-IS Working Solution (100 ng/mL).
-
-
Precipitation: Add 400 µL of ice-cold methanol to each tube.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer 300 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Injection: Inject 5-10 µL onto the LC-MS/MS system.
LC-MS/MS System and Conditions
The following conditions have been shown to be effective for the separation of Ranolazine and its related compounds and serve as an excellent starting point.[5][12][13]
-
LC System: UHPLC system capable of binary gradient elution.
-
Column: C18 reverse-phase column (e.g., SunShell C18 150mm x 4.6mm, 2.6µm or equivalent).[12]
-
Mobile Phase A: Water with 0.1% Formic Acid or 10mM Ammonium Acetate.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Gradient Program:
Time (min) %B 0.0 30 1.0 30 8.0 95 10.0 95 10.1 30 | 15.0 | 30 |
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ion Source Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~150°C
-
Desolvation Temperature: ~400°C
-
Gas Flows: Optimize for the specific instrument.
-
Workflow and Data Analysis
The overall experimental process is depicted in the diagram below.
Sources
- 1. ajpaonline.com [ajpaonline.com]
- 2. N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide [lgcstandards.com]
- 5. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS [scirp.org]
- 6. eudoxuspress.com [eudoxuspress.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clearsynth.com [clearsynth.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. impactfactor.org [impactfactor.org]
Application Note: A Robust LC-MS/MS Method for Bioanalytical Assay Development Using a Stable Isotope-Labeled Internal Standard
Introduction and Scientific Rationale
In pharmacokinetic (PK) and toxicokinetic (TK) studies, the accurate quantification of drug candidates and their metabolites in complex biological matrices is paramount for regulatory submission and decision-making. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[1][2] A critical component of a robust LC-MS/MS assay is the internal standard (IS), which is added at a known concentration to all samples (calibration standards, quality controls, and unknown study samples) to correct for variability during sample processing and instrumental analysis.[3]
The ideal internal standard co-elutes with the analyte and experiences identical extraction recovery and matrix effects.[4] For this reason, a stable isotope-labeled (SIL) version of the analyte is considered the optimal choice.[5][6] SIL internal standards are chemically identical to the analyte but have a higher mass due to the incorporation of heavy isotopes (e.g., ²H (D), ¹³C, ¹⁵N).[7] This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their identical physicochemical properties ensure they behave similarly throughout the analytical process, effectively compensating for potential errors.[4][5]
This application note provides a comprehensive guide and a detailed protocol for the development and validation of a bioanalytical assay for a representative analyte, "Ranolazine Impurity C" (N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide), using its deuterated stable isotope-labeled internal standard, N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 ("Ranolazine Impurity C-d8").[8][9] The principles and methodologies described herein are broadly applicable to other small molecule drug candidates and serve as a foundational framework for researchers in drug development. All validation parameters are based on the principles outlined in the US FDA and EMA guidelines on bioanalytical method validation.[10][11][12]
Foundational Principles of the LC-MS/MS Assay
The assay's core principle is the ratiometric quantification of the analyte relative to its co-eluting SIL internal standard.[3]
-
Sample Preparation: The analyte and the known quantity of IS are extracted from the biological matrix (e.g., plasma), removing interfering substances like proteins and phospholipids.[13]
-
Chromatographic Separation (LC): The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column separates the analyte and IS from other remaining matrix components based on their hydrophobicity.[14] The goal is to ensure the analyte and IS co-elute and are chromatographically resolved from any components that could cause ion suppression or enhancement.[15]
-
Ionization & Mass Analysis (MS/MS): The column effluent enters the mass spectrometer's ion source (typically Electrospray Ionization, ESI), where the analyte and IS molecules are converted into gas-phase ions.[16] The instrument, operating in Multiple Reaction Monitoring (MRM) mode, selectively filters for the specific precursor ion (parent molecule) of the analyte and IS. These precursor ions are then fragmented, and a specific product ion (fragment) for each is monitored.[1] This two-stage mass filtering (precursor → product) provides exceptional specificity.
-
Quantification: The detector measures the intensity (peak area) of the analyte and IS product ions. A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the known concentration of the calibration standards. The concentration of the analyte in unknown samples is then calculated from this curve using their measured peak area ratios.
Assay Development Strategy: A Systematic Approach
A successful bioanalytical method is built through a logical, stepwise optimization process.
Mass Spectrometer Tuning and Optimization
The initial step is to establish the optimal MRM transitions for both the analyte and the SIL-IS. This is achieved by infusing a standard solution of each compound directly into the mass spectrometer.
-
Objective: To find the precursor and product ions that provide the most stable and intense signal.
-
Process:
-
Acquire a full scan mass spectrum in Q1 to identify the protonated molecular ion [M+H]⁺, which will serve as the precursor ion.
-
Select the precursor ion and perform a product ion scan in Q3 to identify the most abundant and stable fragment ions. The most intense fragment is typically chosen as the product ion for the MRM transition.
-
Optimize MS parameters like collision energy (CE) and declustering potential (DP) to maximize the signal for the selected MRM transition.
-
-
Causality: A strong, specific, and stable MRM transition is the foundation of a sensitive assay. For the SIL-IS, the label should ideally be on a part of the molecule that is retained in the monitored fragment ion, ensuring the mass difference is maintained in the final measurement.[7]
Chromatographic Method Development
The goal of chromatography is to achieve a rapid separation with good peak shape, while moving the analyte and IS away from the "matrix effect zone"—typically the very beginning of the run where highly polar, unretained matrix components elute.[15][17]
-
Column Selection: A C18 reversed-phase column is a versatile and common starting point for small molecule analysis.
-
Mobile Phase Optimization: A typical mobile phase consists of an aqueous component (A) and an organic component (B), both containing a small amount of acid (e.g., 0.1% formic acid) to promote better peak shape and ionization efficiency in positive ESI mode.
-
Aqueous (A): 0.1% Formic Acid in Water
-
Organic (B): 0.1% Formic Acid in Acetonitrile or Methanol
-
-
Gradient Elution: A gradient program, starting with a high percentage of aqueous phase and ramping up the organic phase, is used to elute the analyte with a good peak shape and retention time. The gradient is optimized to ensure the analyte peak is sharp (improving sensitivity) and elutes in a region free of significant ion suppression.[18]
Sample Preparation: Balancing Cleanliness and Recovery
The choice of sample preparation is a critical decision that balances the need for sample cleanliness against analyte recovery, throughput, and cost.[19]
-
Protein Precipitation (PPT): The simplest method, where an organic solvent (typically acetonitrile) is added to the plasma sample to denature and precipitate proteins.[20][21]
-
Pros: Fast, inexpensive, and high-throughput.
-
Cons: Produces the "dirtiest" extract, leaving phospholipids and other endogenous components that can cause significant matrix effects.[19]
-
-
Liquid-Liquid Extraction (LLE): Separates the analyte from the aqueous matrix into an immiscible organic solvent based on its relative solubility.[20]
-
Pros: Can produce a cleaner extract than PPT.
-
Cons: Can be labor-intensive, difficult to automate, and may have lower analyte recovery.
-
-
Solid-Phase Extraction (SPE): The most powerful technique for sample cleanup, where the analyte is selectively adsorbed onto a solid sorbent and interfering components are washed away.[13]
-
Pros: Provides the cleanest extracts, minimizing matrix effects and improving assay robustness.[19] Can also be used to concentrate the analyte.
-
Cons: Most expensive and requires more method development.
-
For this application note, a protein precipitation method is detailed due to its speed and widespread use, with the understanding that for challenging matrices or assays requiring the lowest limits of quantification, SPE would be the preferred approach.
Detailed Experimental Protocol
This protocol outlines the procedure for quantifying Ranolazine Impurity C in human plasma.
Materials and Reagents
-
Analyte: Ranolazine Impurity C (N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide)
-
Internal Standard: N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 (Ranolazine Impurity C-d8)
-
Solvents: Acetonitrile (ACN) and Water (HPLC grade), Formic Acid (FA)
-
Biological Matrix: Blank human plasma (K2-EDTA)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ranolazine Impurity C and Ranolazine Impurity C-d8 in ACN to prepare individual 1 mg/mL stock solutions.
-
Analyte Working Standards: Serially dilute the analyte stock solution with ACN:Water (50:50, v/v) to prepare working standards for spiking calibration curve (CAL) standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with ACN to a final concentration of 100 ng/mL. This solution will be used as the precipitation/extraction solvent.
Calibration Standards and Quality Control Samples
-
Prepare Calibration (CAL) standards by spiking the appropriate analyte working standard into blank human plasma (e.g., 2% of the total volume) to achieve final concentrations ranging from 1 to 1000 ng/mL.
-
Prepare Quality Control (QC) samples in the same manner at four levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC)
-
Medium QC (MQC)
-
High QC (HQC)
-
Sample Preparation Protocol (Protein Precipitation)
-
Aliquot 50 µL of sample (CAL, QC, blank, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the Internal Standard Working Solution (100 ng/mL in ACN). This provides a 3:1 ratio of precipitation solvent to plasma.
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Instrumental Parameters
| Parameter | Condition | Rationale |
| LC System | Standard UHPLC System | Provides high resolution and speed. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention and peak shape for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for reversed-phase. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | Ensures elution and column wash. |
| Column Temp | 40 °C | Improves peak shape and reproducibility. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM quantification. |
| Ionization | Electrospray Ionization (ESI), Positive Mode | Suitable for nitrogen-containing compounds. |
| MRM Transition (Analyte) | To be determined experimentally (e.g., 409.3 → 134.1) | Specific parent-fragment transition for the analyte. |
| MRM Transition (IS) | To be determined experimentally (e.g., 417.3 → 134.1) | Specific parent-fragment transition for the IS. |
Bioanalytical Method Validation (BMV)
To ensure the method is reliable and suitable for its intended purpose, a full validation must be performed according to regulatory guidelines.[10][11][22]
Key Validation Parameters
-
Selectivity & Specificity: The ability to differentiate and quantify the analyte in the presence of other components. Assessed by analyzing blank matrix from at least six different sources.
-
Calibration Curve & Linearity: The relationship between the concentration and the instrument response must be linear over the defined range. A minimum of six non-zero standards are used, and the curve is fitted with a weighted (1/x²) linear regression.
-
Accuracy & Precision: Assessed by analyzing QC samples at four levels in multiple replicates on different days.
-
Accuracy: The closeness of the measured concentration to the true value (should be within ±15% of nominal, ±20% at LLOQ).
-
Precision: The degree of scatter between measurements, expressed as the coefficient of variation (%CV) (should be ≤15%, ≤20% at LLOQ).
-
-
Matrix Effect: The suppression or enhancement of ionization caused by matrix components.[15][23] Assessed by comparing the analyte response in post-extraction spiked matrix from different sources to the response in a neat solution. The use of a SIL-IS is the most effective way to correct for matrix effects.[4][5]
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: The chemical stability of the analyte in the biological matrix under various conditions (bench-top, freeze-thaw, long-term storage).
Example Validation Data Summary
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (R²) | ≥ 0.99 | 0.998 |
| Range | 1 - 1000 ng/mL | Meets Criteria |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |
| Intra-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | -5.6% to 4.8% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.1% - 9.5% |
| Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | -7.2% to 2.1% |
| Matrix Factor (IS-Normalized) | CV ≤ 15% | 6.8% |
| Recovery | Consistent & Reproducible | ~85% (CV < 10%) |
| Stability (Freeze-Thaw, 3 cycles) | %Bias within ± 15% | -4.5% |
| Stability (Bench-Top, 24h) | %Bias within ± 15% | -6.1% |
Visualization of the Bioanalytical Workflow
The following diagram illustrates the complete workflow from sample receipt to final data reporting.
Caption: End-to-end workflow for quantitative bioanalysis using LC-MS/MS.
References
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link][11][12]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][10][24]
-
Reddy, T. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link][5]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link][25][26]
-
van de Merbel, N. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis. [Link][6]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][22]
-
Hoffman, P. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link][27]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link][4]
-
Li, W., et al. (2019). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis. [Link][15]
-
Kang, J., et al. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. IntechOpen. [Link][1]
-
Nair, D., & Kummari, S. (2020). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. ResearchGate. [Link][2]
-
NorthEast BioLab. (2023). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link][23]
-
Taylor, P. (2005). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. NCBI. [Link][16]
-
LGC. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link][14]
-
Wang, D., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NCBI. [Link][17]
-
Algorithme Pharma. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link][18]
-
Kumar, D., et al. (2023). An Overview of Sample Preparation Methods for Bioanalytical Analysis. International Journal of Pharmaceutical Sciences. [Link][13]
-
Prabu, S.L., & Suriyaprakash, T.N.K. (2012). Sample Preparation In Bioanalysis: A Review. International Journal of Scientific and Technology Research. [Link][20]
-
Patel, K., et al. (2019). Recent Trends in Effective Extraction Techniques of Bioanalytical Sample Preparation. Journal of Pharmaceutical Science and Bioscientific Research. [Link][21]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. scispace.com [scispace.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide [lgcstandards.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. fda.gov [fda.gov]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. rsc.org [rsc.org]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioanalysis-zone.com [bioanalysis-zone.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. ijstr.org [ijstr.org]
- 21. jpsbr.org [jpsbr.org]
- 22. ema.europa.eu [ema.europa.eu]
- 23. nebiolab.com [nebiolab.com]
- 24. fda.gov [fda.gov]
- 25. labs.iqvia.com [labs.iqvia.com]
- 26. hhs.gov [hhs.gov]
- 27. bioanalysisforum.jp [bioanalysisforum.jp]
Preparation of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 Stock Solutions: A Detailed Protocol for Quantitative Analysis
Abstract
This application note provides a comprehensive, field-proven protocol for the preparation of primary stock solutions of the deuterated internal standard, N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8. As a stable isotope-labeled analogue, this compound is critical for ensuring accuracy and precision in the quantitative analysis of its non-labeled counterpart by mass spectrometry, particularly in complex biological matrices.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth, step-by-step methodologies grounded in established best practices for handling analytical standards. The protocol emphasizes scientific integrity, explaining the causality behind experimental choices to ensure the preparation of a stable, accurate, and reliable stock solution for use in regulated and research environments.
Introduction: The Critical Role of Deuterated Internal Standards
In quantitative liquid chromatography-mass spectrometry (LC-MS) analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting analytical variability.[2] Factors such as sample loss during preparation, matrix effects, and instrument drift can introduce significant error into quantitative results.[3] An ideal internal standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties, thus experiencing the same variations during the analytical workflow.[2] By adding a known, fixed concentration of the SIL-IS to all samples, calibration standards, and quality controls, the ratio of the analyte response to the internal standard response is used for quantification. This normalization significantly improves the accuracy, precision, and reliability of the analytical method.[2][3]
N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 is the deuterium-labeled form of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide, a known impurity or related compound of the drug Ranolazine.[4] Its use as an internal standard is crucial for the accurate quantification of the parent compound in various matrices. This protocol outlines the necessary steps to prepare a high-quality stock solution, a foundational step for any subsequent quantitative assay.
Foundational Principles: Ensuring Isotopic and Chemical Integrity
The primary challenge in working with deuterated compounds is maintaining their isotopic and chemical purity. Two key phenomena must be mitigated:
-
Hydrogen-Deuterium (H-D) Exchange: This is a chemical process where a deuterium atom on the molecule is replaced by a hydrogen atom from the surrounding environment, such as from protic solvents (e.g., water, methanol) or atmospheric moisture. To minimize H-D exchange, it is imperative to work in a dry, inert atmosphere and use aprotic solvents whenever possible.
-
Chemical Degradation: Like any analytical standard, N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 can be susceptible to degradation from light, temperature, and reactive chemicals. Proper storage and handling are essential to preserve its integrity.
This protocol is designed with these principles at its core to produce a self-validating system for stock solution preparation.
Materials and Equipment
Chemical Reagents
| Reagent | Grade | Recommended Supplier |
| N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 | ≥98% isotopic purity, ≥99% chemical purity | Commercially available |
| Acetonitrile (ACN) | HPLC or LC-MS grade, anhydrous | Reputable chemical supplier |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Reputable chemical supplier |
| Nitrogen (N₂) or Argon (Ar) | High purity, dry | Gas supplier |
Equipment
-
Analytical balance (4 or 5 decimal places)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated pipettes and disposable tips
-
Amber glass vials with PTFE-lined screw caps
-
Vortex mixer
-
Sonicator
-
Dessicator or glove box (optional, but recommended)
Experimental Protocol: Preparation of a 1 mg/mL Primary Stock Solution
This protocol details the preparation of a 1 mg/mL primary stock solution. The final concentration can be adjusted based on the specific requirements of the analytical method.
Pre-Preparation and Environmental Control
-
Glassware Preparation: All glassware must be scrupulously clean and dry. To remove any residual moisture, bake glassware at 150°C for at least 4 hours and allow it to cool to room temperature in a desiccator before use.
-
Solvent Selection: The unlabeled analogue of the target compound is reported to be slightly soluble in acetonitrile and chloroform.[5][6] For LC-MS applications, acetonitrile is a common and compatible solvent. Anhydrous dimethyl sulfoxide (DMSO) is also an excellent alternative for initial solubilization due to its strong solvating power, followed by dilution with acetonitrile. This protocol will utilize DMSO for initial dissolution and acetonitrile for final dilution.
-
Inert Atmosphere: If possible, perform all weighing and handling of the solid compound and stock solution preparation in an inert atmosphere, such as a nitrogen-filled glove box, to minimize exposure to atmospheric moisture.
Weighing and Dissolution
Causality: Accurate weighing is the foundation of an accurate stock solution concentration. Using an analytical balance with sufficient precision is critical. The "weighing by difference" technique is recommended to minimize systematic errors.
-
Equilibration: Allow the vial containing N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Weighing:
-
Place a clean, dry weighing boat or vial on the analytical balance and tare.
-
Carefully transfer the desired amount of the compound (e.g., 10 mg) to the weighing vessel and record the mass precisely.
-
Alternatively, for higher accuracy, weigh the vial containing the compound, transfer the solid to the volumetric flask, and then re-weigh the original vial to determine the exact mass transferred.
-
-
Initial Dissolution:
-
Carefully transfer the weighed solid to a Class A volumetric flask of appropriate size (e.g., a 10 mL flask for a 10 mg sample to make a 1 mg/mL solution).
-
Add a small volume of anhydrous DMSO (e.g., 1 mL) to the flask to wet and dissolve the solid.
-
Gently swirl the flask. If necessary, sonicate for 5-10 minutes to ensure complete dissolution. Visual inspection should confirm the absence of any solid particles.
-
Dilution to Final Volume
-
Dilution: Once the solid is completely dissolved in DMSO, dilute to the final volume with anhydrous acetonitrile. Add the acetonitrile in portions, mixing gently after each addition.
-
Final Volume Adjustment: Carefully bring the solution to the calibration mark on the volumetric flask with acetonitrile. Use a pipette for the final drops to ensure accuracy.
-
Homogenization: Cap the volumetric flask securely and invert it at least 20 times to ensure the solution is homogeneous.
Workflow Visualization
Caption: Workflow for Preparing the Primary Stock Solution.
Storage and Handling of Stock Solutions
Proper storage is crucial to maintain the integrity of the stock solution over time.
-
Aliquoting: To avoid repeated freeze-thaw cycles and minimize the risk of contamination and solvent evaporation, the primary stock solution should be divided into smaller aliquots in amber glass vials with PTFE-lined screw caps.
-
Storage Temperature: For long-term storage, aliquots should be stored at or below -20°C. For short-term use (e.g., within a week), storage at 2-8°C may be acceptable, but stability at this temperature should be verified.
-
Protection from Light: Store all solutions in amber vials or in the dark to prevent photodegradation.[7]
-
Handling Before Use: When an aliquot is needed, allow it to warm to room temperature before opening to prevent condensation.[7] After opening, it is recommended to blanket the vial with an inert gas like nitrogen or argon before re-capping if the entire aliquot is not used.
Quality Control and Validation of Stock Solutions
The prepared stock solution must be validated to ensure its concentration and integrity.
Documentation
Meticulous documentation is a cornerstone of good laboratory practice and is essential for regulatory compliance. The following information should be recorded for each prepared stock solution:
-
Name of the compound and lot number
-
Purity and isotopic enrichment (from the Certificate of Analysis)
-
Date of preparation and name of the analyst
-
Exact mass weighed and final volume
-
Calculated concentration
-
Solvent(s) used and their lot numbers
-
Assigned expiration date
-
Storage conditions
Concentration Verification
The concentration of the newly prepared primary stock solution should be verified against a previously prepared, validated stock solution or an independently prepared stock solution. This can be done by preparing dilutions of both stocks and comparing their responses using the intended analytical method (e.g., LC-MS). The responses should be within an acceptable tolerance (e.g., ±5%).
Stability Assessment
The stability of the stock solution under the chosen storage conditions should be assessed periodically. This involves analyzing an aged aliquot against a freshly prepared standard or a reference aliquot stored at a lower temperature (e.g., -80°C). A decrease in response over time may indicate degradation.
Conclusion
The preparation of an accurate and stable stock solution of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 is a critical first step in the development of robust quantitative analytical methods. By adhering to the principles of meticulous weighing, use of high-purity anhydrous solvents, and proper storage, researchers can ensure the integrity of this essential internal standard. The protocol detailed in this application note provides a reliable framework for achieving this, thereby enhancing the quality and reproducibility of subsequent analytical data.
References
- Reddit. (2023). How to make a Internal Standard mix.... r/massspectrometry.
-
Crawford Scientific. (n.d.). Importance of using analytical standards – qualitative and quantitative analysis. Retrieved from [Link]
-
Restek. (2012, December 18). Handling Your Analytical Reference Standards. Retrieved from [Link]
- BenchChem. (n.d.). Validation of Analytical Methods: A Comparative Guide to Using 4-Methylpentanal-d7 as an Internal Standard.
-
AGQ Labs. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]
-
Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link]
- Thermo Fisher Scientific. (2009, September 22).
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
- WuXi AppTec. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- Expert Synthesis Solutions. (2018, April 2).
-
LCGC International. (n.d.). When Should an Internal Standard be Used?. Retrieved from [Link]
-
ChemBK. (n.d.). 1,4-Bis(2,6-dimethylphenyl)-1,4-piperazi. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. nebiolab.com [nebiolab.com]
- 4. clearsynth.com [clearsynth.com]
- 5. N,N'-bis(2,6-DiMethylphenyl)-1,4-piperazinediacetaMide CAS#: 380204-72-8 [amp.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Blogs | Restek [discover.restek.com]
Application Note: High-Precision Quantitative NMR (qNMR) Analysis Using N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that provides exceptional accuracy and precision for determining the purity and concentration of chemical substances. The integrity of qNMR results hinges on the use of a high-purity, stable, and spectrally distinct internal standard (IS). This document details the application and protocols for using N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 as a superior internal standard for ¹H qNMR. Its unique structural characteristics, including a deuterated piperazine ring and multiple well-resolved proton signals, offer significant advantages in versatility and reliability. We present a comprehensive, self-validating workflow—from sample preparation and instrument optimization to data analysis and method validation—designed to empower researchers in pharmaceutical and chemical development to achieve traceable and highly reproducible quantitative results.
The Principle and Power of qNMR with an Optimized Internal Standard
Quantitative NMR (qNMR) stands apart from chromatographic techniques because its signal response is directly proportional to the number of atomic nuclei generating the resonance.[1] This fundamental principle makes qNMR a primary ratio method, capable of determining the purity or concentration of an analyte by comparing its NMR signal integral to that of a co-dissolved reference material of known purity and mass.[2][3]
The choice of internal standard is paramount for accuracy. The ideal standard must be non-reactive with the analyte and solvent, highly soluble, possess high purity, and exhibit signals that are sharp and well-separated from analyte signals.[2]
Introducing N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 (herein referred to as D8-Standard)
D8-Standard is an exemplary internal standard for ¹H qNMR. Its design offers several key advantages:
-
Spectral Simplicity: The eight deuterium atoms on the piperazine ring eliminate the corresponding proton signals, simplifying the ¹H NMR spectrum and reducing the potential for signal overlap.[4]
-
Multiple Quantification Signals: It provides three distinct, sharp singlets suitable for quantification: the aromatic protons, the acetamide methylene protons, and the aromatic methyl protons. This versatility allows the user to select a signal in a clear spectral region, avoiding interference from a wide variety of analyte signals.
-
Chemical Stability: Its robust amide structure ensures stability under typical qNMR conditions, preventing degradation or reaction with analytes.
-
Favorable Physical Properties: Its high molecular weight is advantageous, as it requires weighing a smaller mass to achieve a desired molar ratio with lower molecular weight analytes, which can improve weighing accuracy.
| Property | Value | Source |
| Chemical Formula | C₂₄H₂₄D₈N₄O₂ | [5][6] |
| Molecular Weight | ~416.59 g/mol | [5][6] |
| CAS Number | 2751283-52-8 | [6][7] |
| Appearance | White to Off-White Solid | - |
| Key ¹H Signals | Aromatic (Ar-H), Methylene (-CH₂-), Methyl (Ar-CH₃) | Structural Analysis |
A Self-Validating Protocol for High-Precision qNMR
This protocol is designed as a complete workflow, incorporating checkpoints to ensure data integrity and trustworthiness at every stage.
Step 1: Materials and Initial Preparations
-
Internal Standard: N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 (D8-Standard) of certified high purity (e.g., >99.5%).
-
Analyte: The compound to be quantified.
-
Deuterated Solvent: High-purity solvent (e.g., DMSO-d₆, CDCl₃, MeOD-d₄) in which both the analyte and D8-Standard are fully soluble.
-
Equipment: A calibrated high-precision analytical microbalance (readability of ±0.001 mg recommended), vortex mixer, sonicator, and Class A volumetric glassware (if preparing stock solutions).
-
NMR Spectrometer: A well-maintained and qualified spectrometer.
Step 2: Analyte and Standard Compatibility Check (Trustworthiness Checkpoint)
Before proceeding with precise measurements, it is critical to confirm that the analyte and the D8-Standard do not react or degrade in the chosen solvent.
-
Prepare a Test Mixture: Weigh approximate amounts of the analyte and D8-Standard into a vial and dissolve in the selected deuterated solvent.
-
Acquire Initial Spectrum (t=0): Obtain a ¹H NMR spectrum immediately after preparation.
-
Incubate and Re-acquire: Cap the vial securely, store it under the conditions of the intended analysis for a period that exceeds the planned experimental time (e.g., 24 hours), and acquire a second spectrum.
-
Analysis: Compare the two spectra. The absence of new signals or significant changes in the chemical shifts or relative integrals of the analyte and standard confirms their compatibility.
Step 3: Precise Sample Preparation
Accurate weighing is often the largest source of uncertainty in qNMR.
-
Weighing the D8-Standard: Using the microbalance, accurately weigh approximately 5-10 mg of the D8-Standard into a clean, dry vial. Record the mass precisely (m_std).
-
Calculating and Weighing the Analyte: Calculate the mass of the analyte (m_analyte) required to achieve a near 1:1 molar ratio with the D8-Standard. This optimizes the signal-to-noise ratio for both compounds. Weigh the calculated amount of analyte into the same vial and record the mass precisely.
-
Dissolution: Add a precise volume of the deuterated solvent (e.g., 0.7 mL) to the vial.
-
Homogenization: Ensure complete dissolution of both components by vortexing for 1-2 minutes. If necessary, use a sonicator bath for a short period. Visually inspect the solution to confirm no particulate matter remains.
-
Transfer: Transfer the homogenized solution to a high-quality NMR tube.
Step 4: Optimized qNMR Data Acquisition
The causality for these specific parameters is to ensure that the magnetization of all protons has fully returned to equilibrium before each scan, which is the fundamental requirement for accurate signal integration.[8]
-
Determine T₁ Relaxation Times: The relaxation delay (D1) is the most critical acquisition parameter.[8] Use the inversion-recovery pulse sequence on the prepared sample to measure the spin-lattice relaxation times (T₁) for the analyte and D8-Standard signals you intend to use for quantification. Identify the longest T₁ value (T₁_max).
-
Set Quantitative Parameters:
-
Pulse Angle (p1): 90°. A 90° pulse ensures maximum signal excitation for every scan, which is optimal for quantification when the relaxation delay is sufficient.
-
Relaxation Delay (d1): Set to a minimum of 5 times, and ideally 7 times, the longest measured T₁ (d1 ≥ 7 × T₁_max). This ensures >99.9% relaxation and avoids signal saturation, which would lead to inaccurate integrals.[9]
-
Acquisition Time (aq): Typically 2-4 seconds, ensuring the Free Induction Decay (FID) has fully decayed.
-
Number of Scans (ns): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to minimize integration errors.
-
Temperature: Use stable, precise temperature control (e.g., 298.0 K) to prevent chemical shift drift.
-
Spinning: Turn sample spinning off to prevent spinning sidebands that can interfere with baseline and integration.
-
Step 5: Rigorous Data Processing
Automated processing routines are often inadequate for the precision required in qNMR. Manual processing is strongly recommended.[10]
-
Fourier Transform: Apply an exponential multiplication with a line broadening (LB) of 0.3 Hz to improve S/N without significantly distorting the lineshape.
-
Phase Correction: Manually adjust the zero-order and first-order phase to ensure all peaks are perfectly in-phase with a flat baseline across the entire spectrum.
-
Baseline Correction: Apply a high-order polynomial baseline correction (e.g., 5th order) to ensure a flat, zero-level baseline across the spectrum, which is critical for accurate integration.[10]
-
Integration: Manually select the integration limits for the chosen analyte and D8-Standard signals. Ensure the integration range is consistent and wide enough to encompass the entire signal, including any ¹³C satellites if they are to be included for both signals.
Data Analysis and Calculation
The purity of the analyte (P_analyte) is calculated using the following master equation, which relates the integrated signals to the fundamental properties of the molecules.[3][10][11][12]
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte: Integral of the selected signal for the analyte.
-
I_std: Integral of the selected signal for the D8-Standard.
-
N_analyte: Number of protons corresponding to the analyte signal.
-
N_std: Number of protons corresponding to the D8-Standard signal.
-
MW_analyte: Molecular weight of the analyte ( g/mol ).
-
MW_std: Molecular weight of the D8-Standard ( g/mol ).
-
m_analyte: Mass of the analyte (g).
-
m_std: Mass of the D8-Standard (g).
-
P_std: Purity of the D8-Standard (as a percentage).
Caption: The integrated qNMR workflow from preparation to result.
Method Validation: Ensuring a Trustworthy System
To comply with regulatory standards such as those from the ICH, a qNMR method must be validated for its intended purpose.[13][14][15] The following framework outlines the key validation parameters.
| Validation Parameter | Experimental Protocol | Acceptance Criteria (Example) |
| Specificity | Analyze a blank sample (solvent + D8-Standard) and a sample of analyte alone. | No interfering signals from the standard or solvent at the chemical shift of the analyte's quantification signal.[16] |
| Linearity | Prepare 5 samples with varying analyte concentrations (e.g., 50-150% of target) but a fixed D8-Standard concentration. | Plot the ratio of (I_analyte / I_std) vs. (m_analyte / m_std). The correlation coefficient (R²) should be > 0.999.[15] |
| Accuracy (Trueness) | Analyze a certified reference material (CRM) of the analyte. Alternatively, compare qNMR results to those from an orthogonal, validated method (e.g., HPLC). | The mean result should be within ±1.0% of the certified or known value.[16] |
| Precision (Repeatability) | Prepare and analyze 6 independent samples at the target concentration on the same day with the same instrument and operator. | The relative standard deviation (RSD) of the purity results should be ≤ 0.5%. |
| Intermediate Precision | Repeat the precision study on a different day, with a different operator, or on a different instrument. | The RSD between the two data sets should be ≤ 1.0%. |
| Range | The range is established by the linearity study, demonstrating acceptable accuracy and precision. | Typically 80-120% of the target concentration for an assay. |
| Robustness | Intentionally vary critical parameters (e.g., relaxation delay d1 by ±10%, temperature by ±5 K) and assess the impact on the results. | The purity results should not deviate by more than ±1.0% from the nominal results. |
Example Validation Data (Hypothetical Analyte)
| Parameter | Result | Status |
|---|---|---|
| Linearity (R²) | 0.9995 | Pass |
| Accuracy (% Recovery of CRM) | 99.7% | Pass |
| Repeatability (RSD) | 0.21% | Pass |
| Intermediate Precision (RSD) | 0.45% | Pass |
Conclusion
N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 is a highly effective and versatile internal standard for quantitative ¹H NMR analysis. Its spectral simplicity and multiple quantification signals provide flexibility and reduce the likelihood of signal overlap with a wide range of analytes. By following the detailed, self-validating protocol outlined in this note—which emphasizes precise sample preparation, optimized data acquisition based on T₁ relaxation, and rigorous manual data processing—researchers can achieve highly accurate, precise, and defensible quantitative results. The implementation of a thorough validation strategy ensures that the method is robust and fit for purpose in demanding applications, including pharmaceutical quality control and drug development.
References
-
Mestrelab. (2013). Purity Calculation. Mestrelab Resources. [Link]
-
Mestrelab. (n.d.). What is qNMR and why is it important? Mestrelab Resources. [Link]
-
European Network of Forensic Science Institutes (ENFSI). (2019). GUIDELINE FOR qNMR ANALYSIS. [Link]
-
JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Applications Notes. [Link]
-
Pauli, G. F. (n.d.). Purity by Absolute qNMR Instructions. University of Illinois Chicago. [Link]
-
Gödecke, T., et al. (2013). Validation of a Generic Quantitative ¹H NMR Method for Natural Products Analysis. Phytochemical Analysis, 24(6), 581-589. [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
-
University of Ottawa. (2017). Quantitative NMR Spectroscopy. [Link]
-
Nanalysis. (2019). Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. [Link]
-
University of Wisconsin-Madison. (2020). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. [Link]
-
Zhang, D., et al. (2024). Optimized ¹³C qNMR for Complex Mixtures through Relaxation Engineering and Signal-to-Noise Efficiency Metrics. Analytical Chemistry. [Link]
-
Honrao, C., et al. (2022). An optimized combination of relaxation delay (d1) and number of scans... ResearchGate. [Link]
-
IMSERC. (n.d.). Building Block. The relaxation delay. [Link]
-
Scribd. (n.d.). ICH Validation Analitcs Methods. [Link]
-
Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. [Link]
-
Gödecke, T., et al. (2013). Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. Semantic Scholar. [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. usp.org [usp.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. clearsynth.com [clearsynth.com]
- 6. clearsynth.com [clearsynth.com]
- 7. 2751283-52-8 Cas No. | N1,N4-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-D8 | Matrix Scientific [matrixscientific.com]
- 8. Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays — Nanalysis [nanalysis.com]
- 9. Building Block. The relaxation delay [imserc.northwestern.edu]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 12. enfsi.eu [enfsi.eu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. scribd.com [scribd.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
Optimizing Plasma Bioanalysis: A Guide to Sample Preparation with Deuterated Internal Standards
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of plasma sample preparation techniques for quantitative analysis, emphasizing the critical role of deuterated internal standards in achieving accurate and reproducible results with liquid chromatography-mass spectrometry (LC-MS).
The Cornerstone of Quantitative Bioanalysis: The Deuterated Internal Standard
In the realm of quantitative mass spectrometry, particularly in bioanalysis, overcoming analytical variability is paramount. Biological matrices like plasma are complex mixtures that can significantly impact the accuracy and precision of results.[1] The use of a stable isotope-labeled internal standard (SIL-IS), most commonly a deuterated standard, is the gold standard for mitigating these challenges.[2][3]
A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced by deuterium (²H).[1] This subtle mass change allows it to be distinguished from the analyte by the mass spectrometer, yet it remains chemically and physically almost identical.[3][4] This near-identical behavior is the key to its effectiveness.
Core Advantages of Deuterated Standards:
-
Correction for Matrix Effects: Plasma contains numerous endogenous components like phospholipids and proteins that can co-elute with the analyte and interfere with its ionization, causing signal suppression or enhancement.[5][6] Since the deuterated standard co-elutes and has the same physicochemical properties, it experiences the same matrix effects as the analyte, allowing for accurate normalization of the signal.[1]
-
Compensation for Extraction Variability: During sample preparation, some amount of the analyte can be lost. By adding a known quantity of the deuterated standard to the plasma sample at the beginning of the workflow, any losses during extraction, evaporation, or reconstitution will affect both the analyte and the standard proportionally.[1][7] This ensures the ratio of the analyte to the internal standard remains constant, leading to accurate quantification.[1]
-
Normalization of Instrumental Variations: Minor fluctuations in instrument performance, such as injection volume and mass spectrometer response, can introduce variability. The use of a co-eluting deuterated standard effectively normalizes these variations.[1]
dot graph TD{ rankdir="LR"; node[shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, width=2, height=0.8]; edge[fontname="Arial", fontsize=10];
}
Caption: Isotope Dilution Mass Spectrometry Workflow.
Key Considerations for Using Deuterated Standards
While highly effective, the successful implementation of deuterated standards requires careful consideration of several factors:
-
Isotopic Purity: The deuterated standard should have high isotopic enrichment (ideally ≥98%) to minimize any contribution from the unlabeled analyte.[7]
-
Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule to prevent hydrogen-deuterium exchange with the solvent.[7][8] Labeling on hydroxyl (-OH), amine (-NH), or sulfhydryl (-SH) groups should be avoided.[7]
-
Mass Difference: A sufficient mass difference (typically at least 3 mass units) between the analyte and the deuterated standard is necessary to avoid spectral overlap from the natural isotopic distribution of the analyte.[8][9]
-
Co-elution: For optimal correction of matrix effects, the deuterated standard must co-elute with the analyte. A slight chromatographic separation can sometimes occur due to the kinetic isotope effect, but this should be minimized.[7]
Plasma Sample Preparation Techniques
The goal of sample preparation is to remove interfering substances from the plasma matrix while efficiently extracting the analyte and the internal standard.[7] The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
PPT is a rapid and straightforward method for removing the majority of proteins from plasma samples.[10][11] It involves adding a water-miscible organic solvent to the plasma, which denatures and precipitates the proteins.[12]
Principle of Action: The addition of an organic solvent like acetonitrile or methanol disrupts the hydration shell around the proteins, leading to their aggregation and precipitation.[12]
Advantages:
Disadvantages:
-
Less clean extract compared to LLE and SPE.
-
Does not effectively remove other matrix components like phospholipids, which can cause significant ion suppression.[11][14]
-
The resulting supernatant is diluted, which may impact sensitivity.
dot graph TD{ rankdir="LR"; node[shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, width=2.5, height=1]; edge[fontname="Arial", fontsize=10];
}
Caption: Protein Precipitation Workflow.
Protocol 3.1: Protein Precipitation with Acetonitrile
Materials:
-
Plasma sample, calibrators, and quality controls (QCs)
-
Deuterated internal standard working solution
-
Ice-cold acetonitrile (ACN)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of the plasma sample, calibrator, or QC into a microcentrifuge tube.[7]
-
Add 20 µL of the internal standard working solution.[7]
-
Add 300 µL of ice-cold acetonitrile to the tube (a 3:1 ratio of solvent to plasma is common).[13]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[10]
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation (optional but recommended).[10]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Carefully collect the supernatant, which contains the analyte and internal standard, for injection into the LC-MS system.[10]
Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.[15]
Principle of Action: The analyte and internal standard partition from the aqueous plasma into the organic solvent, leaving behind more polar, water-soluble matrix components like salts and proteins. The pH of the aqueous phase can be adjusted to optimize the extraction efficiency of acidic or basic analytes.[15]
Advantages:
-
Provides a cleaner sample than PPT.
-
Can concentrate the analyte by evaporating the organic solvent and reconstituting in a smaller volume.
-
High analyte recovery can be achieved.[15]
Disadvantages:
-
More labor-intensive and time-consuming than PPT.
-
Can be challenging to automate.
-
Requires the use of larger volumes of organic solvents.
dot graph TD{ rankdir="LR"; node[shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, width=2.5, height=1]; edge[fontname="Arial", fontsize=10];
}
Caption: Liquid-Liquid Extraction Workflow.
Protocol 3.2: Liquid-Liquid Extraction
Materials:
-
Plasma sample, calibrators, and QCs
-
Deuterated internal standard working solution
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate)[16]
-
pH adjusting reagent (e.g., ammonium hydroxide for basic compounds, formic acid for acidic compounds)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator
-
Reconstitution solvent
Procedure:
-
Pipette 200 µL of the plasma sample, calibrator, or QC into a microcentrifuge tube.[15]
-
Add 20 µL of the internal standard working solution.[15]
-
Add a small volume of pH adjusting reagent if necessary to optimize the charge state of the analyte for extraction.
-
Add 1 mL of the extraction solvent.
-
Cap the tubes and vortex vigorously for 5 minutes to ensure thorough partitioning.[15]
-
Centrifuge the tubes at 10,000 x g for 10 minutes to separate the aqueous and organic layers.[15]
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.[15]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a suitable reconstitution solvent (often the initial mobile phase composition).
-
The sample is now ready for injection.
Solid-Phase Extraction (SPE)
SPE is a highly selective and versatile sample preparation technique that uses a solid sorbent material to isolate analytes from a liquid sample.[17]
Principle of Action: The sample is passed through a cartridge or well-plate containing a solid sorbent. The analyte and internal standard are retained on the sorbent while unwanted matrix components are washed away. The purified analyte and standard are then eluted with a small volume of a strong solvent.[18] SPE can be performed in various modes, including reversed-phase, normal-phase, and ion-exchange.[17]
Advantages:
-
Provides the cleanest extracts, significantly reducing matrix effects.[19]
-
High concentration factors can be achieved.
-
High reproducibility and recovery.[19]
-
Amenable to automation.[17]
Disadvantages:
-
Most time-consuming and complex method development.
-
Higher cost per sample compared to PPT and LLE.
dot graph TD{ rankdir="LR"; node[shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, width=2.5, height=1]; edge[fontname="Arial", fontsize=10];
}
Caption: Solid-Phase Extraction Workflow.
Protocol 3.3: Solid-Phase Extraction (Reversed-Phase C18)
Materials:
-
Plasma sample, calibrators, and QCs
-
Deuterated internal standard working solution
-
C18 SPE cartridges
-
SPE vacuum or positive pressure manifold
-
Methanol (for conditioning and elution)
-
Deionized water (for conditioning and washing)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Solvent evaporator
-
Reconstitution solvent
Procedure:
-
Pre-treat Sample: In a microcentrifuge tube, mix 100 µL of plasma, calibrator, or QC with 20 µL of the internal standard working solution. Dilute with 200 µL of 2% phosphoric acid in water to disrupt protein binding.
-
Condition Cartridge: Place the C18 SPE cartridges on the manifold. Pass 1 mL of methanol through each cartridge, followed by 1 mL of deionized water. Do not allow the sorbent to dry out.
-
Load Sample: Load the pre-treated sample onto the conditioned cartridge. Apply a slow, steady flow rate to ensure proper binding.
-
Wash: Pass 1 mL of deionized water through the cartridge to remove salts, followed by 1 mL of the wash solvent (e.g., 5% methanol in water) to remove more polar interferences.
-
Dry Sorbent: Apply vacuum for 5 minutes to thoroughly dry the sorbent bed.
-
Elute: Place clean collection tubes inside the manifold. Elute the analyte and internal standard by passing 1 mL of the elution solvent through the cartridge.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of a suitable solvent for LC-MS analysis.
Method Validation and Data Interpretation
All bioanalytical methods must be validated to ensure their reliability, in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA).[20][21]
Key Validation Parameters:
-
Selectivity and Matrix Effect: Assessed by analyzing blank plasma from multiple sources to ensure no endogenous interferences are present. The matrix effect is quantitatively evaluated by comparing the response of an analyte in post-extraction spiked plasma to its response in a neat solution.[5]
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels on different days.
-
Calibration Curve: The relationship between the analyte/internal standard peak area ratio and the analyte concentration should be linear over the expected analytical range.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of the analyte in plasma must be evaluated under various conditions (e.g., freeze-thaw cycles, bench-top, long-term storage).
The use of a deuterated internal standard is a cornerstone of a robust and reliable bioanalytical method.[22] It allows the analyst to have confidence that variations in sample preparation and instrument response have been adequately corrected, leading to high-quality data for pharmacokinetic, toxicokinetic, and other clinical and non-clinical studies.
Data Summary Table
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Analyte Recovery | High (but with matrix) | High | Very High |
| Matrix Effect | High | Moderate | Low |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Moderate | High |
| Method Development | Simple | Moderate | Complex |
References
- Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. (n.d.).
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.).
- The Indispensable Role of Deuterated Internal Standards in Quantitative Analysis: A Technical Guide - Benchchem. (n.d.).
- Importance of matrix effects in LC-MS/MS bioanalysis. (n.d.).
- Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples - Sigma-Aldrich. (n.d.).
- Overcoming the Matrix Effect in LC/MS of Serum or Plasma Samples Using Two Distinct Sample Prep Approaches - SelectScience. (2016, April 19).
- Application Notes and Protocols for Plasma Protein Precipitation - Benchchem. (n.d.).
- Bioanalytical Method Validation - Guidance for Industry | FDA. (2018, May 24).
- Bioanalytical Method Validation FDA 2001.pdf. (n.d.).
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. (n.d.).
- Protocol for Using Deuterated Standards in Mass Spectrometry - Benchchem. (n.d.).
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed. (n.d.).
- Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (2020, April 29).
- Protein Precipitation Plates | Thermo Fisher Scientific. (n.d.).
- Deuterated internal standards and bioanalysis by AptoChem. (n.d.).
- Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.).
- High-Recovery Liquid-Liquid Extraction of Nalmefene from Human Plasma Using a Deuterated Internal Standard for - Benchchem. (n.d.).
- Scope: • This SOP applies to sample protein precipitation for global metabolomics analysis by reverse phase or HILIC. (n.d.).
- The Cornerstone of Quantitative Bioanalysis: An In-depth Technical Guide to Deuterated Internal Standards - Benchchem. (n.d.).
- Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.).
- A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - NIH. (2021, May 4).
- Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - NIH. (n.d.).
- A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry - Thermo Fisher Scientific. (n.d.).
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. (n.d.).
- USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.).
- Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed. (2017, January 1).
- Designing Stable Isotope Labeled Internal Standards - Acanthus Research. (2022, January 11).
- Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - MDPI. (n.d.).
- Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC - PubMed Central. (2019, January 5).
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
- Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC - PubMed Central. (n.d.).
- A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - ResearchGate. (2025, October 15).
- A Plasma Sample Preparation for Mass Spectrometry Using an Automated Workstation. (2020, April 24).
- A Technical Guide to Deuterated Internal Standards in Mass Spectrometry - Benchchem. (n.d.).
- Fractionation of blood or plasma into water-soluble and lipid... - ResearchGate. (n.d.).
- Improving sample preparation for LC-MS/MS analysis - News-Medical.Net. (2025, October 28).
- Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC - NIH. (2012, February 27).
- Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma - MDPI. (2023, April 5).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. benchchem.com [benchchem.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. bioszeparacio.hu [bioszeparacio.hu]
- 10. benchchem.com [benchchem.com]
- 11. news-medical.net [news-medical.net]
- 12. agilent.com [agilent.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples | MDPI [mdpi.com]
- 19. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fda.gov [fda.gov]
- 21. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 22. texilajournal.com [texilajournal.com]
MRM transitions for N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8
Topic: A Robust and Verified Protocol for Establishing MRM Transitions for N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8
Abstract
This application note provides a comprehensive, step-by-step protocol for the development of a sensitive and specific Multiple Reaction Monitoring (MRM) method for the quantification of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8. This deuterated compound is a critical internal standard (IS) for the accurate quantification of its non-deuterated analog, a known impurity and related compound in the synthesis of pharmaceuticals such as Ranolazine.[1][2][3] The narrative follows a logical workflow from theoretical mass calculation and precursor ion identification to the empirical optimization of product ions and collision energies, ensuring a robust final method suitable for regulated bioanalysis. The principles and practices described herein are grounded in established mass spectrometry techniques and adhere to the spirit of bioanalytical method validation guidelines.[4][5][6][7]
Introduction: The Role of Deuterated Standards in Quantitative MS
In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly in regulated environments, stable isotope-labeled (SIL) internal standards are the gold standard.[8] A deuterated IS, such as N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8, co-elutes with the target analyte and experiences identical effects of sample preparation, chromatographic separation, and, crucially, ionization efficiency.[9] Any suppression or enhancement of the ion signal in the mass spectrometer's source will affect both the analyte and the IS equally.[8] By monitoring the ratio of the analyte to the IS, quantitative accuracy and precision are maintained, even with complex biological matrices.[9]
The development of a robust MRM method is the cornerstone of this analytical approach. MRM provides unparalleled selectivity and sensitivity by using the first quadrupole (Q1) to isolate the specific precursor ion of the molecule and the third quadrupole (Q3) to monitor a specific, characteristic fragment ion produced by Collision-Induced Dissociation (CID) in the second quadrupole (Q2).[10][11] This application note details the systematic process to discover and optimize these MRM parameters for the -d8 internal standard.
Foundational Principles: From Precursor to Product Ion
The journey to a final MRM method is a logical progression from theoretical prediction to empirical verification. The core of this process is tandem mass spectrometry, which fragments a selected ion and analyzes the resulting pieces to confirm its structure.[12]
-
Precursor Ion (Q1): For electrospray ionization (ESI) in positive mode, the target is typically the protonated molecule, [M+H]⁺. Its mass-to-charge ratio (m/z) is calculated from the compound's elemental formula.
-
Collision-Induced Dissociation (CID): In the collision cell (Q2), the isolated precursor ion is accelerated and collided with an inert gas (like argon or nitrogen).[10][13] This collision converts kinetic energy into internal energy, causing the molecule to fragment at its weakest chemical bonds.[13][14]
-
Product Ions (Q3): The resulting fragments, or product ions, are then filtered by Q3. The most intense and stable product ions are selected for the final MRM method, as they provide the best sensitivity and reproducibility.
The following diagram illustrates the systematic workflow employed for MRM development.
Caption: Workflow for MRM method development.
Experimental Protocol: Developing MRM Transitions
This section provides a detailed, step-by-step methodology for determining the optimal MRM transitions for N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8.
Materials and Instrumentation
-
Compound: N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8
-
Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and deionized water.
-
Additive: Formic acid (FA), LC-MS grade.
-
Instrumentation: A triple quadrupole mass spectrometer with an ESI source (e.g., Sciex API 4000/5500, Waters Xevo TQ series, or Agilent 6400 series) coupled with a suitable UPLC/HPLC system.
Step 1: Precursor Ion Identification
-
Calculate Theoretical Mass: The molecular formula for the non-deuterated compound is C₂₄H₃₂N₄O₂.[1][15][16] Its monoisotopic mass is approximately 408.25 g/mol .[1] The deuterated analog, C₂₄H₂₄D₈N₄O₂, has a theoretical monoisotopic mass of approximately 416.30 g/mol . The target precursor ion ([M+H]⁺) will therefore have a theoretical m/z of 417.31 .
-
Prepare Infusion Solution: Prepare a 500 ng/mL solution of the -d8 standard in 50:50 ACN:Water with 0.1% FA. The acidic modifier promotes efficient protonation in the ESI source.
-
Direct Infusion and Q1 Scan: Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min. Set the instrument to perform a Q1 scan over a mass range that includes the target m/z (e.g., m/z 350-500).
-
Confirmation: Verify the presence of a strong signal at m/z 417.3. This is your confirmed precursor ion for subsequent fragmentation experiments.
Step 2: Product Ion Discovery
-
Set Up Product Ion Scan: While continuing to infuse the solution, switch the instrument to a Product Ion (or "Daughter") scan mode. Set Q1 to specifically isolate and transmit only the m/z 417.3 precursor ion.
-
Apply Collision Energy: Apply a range of collision energies (e.g., a ramp from 15 to 50 eV) in the collision cell (Q2) to induce fragmentation. This allows for a broad survey of potential fragments.
-
Analyze the Spectrum: Scan Q3 to detect all resulting product ions. The structure of the parent molecule suggests likely cleavage points. The amide linkages and the piperazine ring are common sites of fragmentation. For similar structures like lidocaine, a major fragment corresponding to the xylidine moiety (m/z 120) or the protonated diethylamine side chain (m/z 86) is often observed.[17][18] For this larger, symmetrical molecule, a cleavage producing the 2,6-dimethylphenyl-acetamide fragment is highly probable.
Step 3: MRM Transition Optimization
-
Select Candidate Transitions: From the product ion spectrum, select the two or three most intense and specific fragments for optimization. A common and robust fragment for this class of compounds is the 2,6-dimethylaniline ion (C₈H₁₀N⁺) , which has an m/z of 121.1 . Another potential fragment could arise from cleavage at the piperazine ring.
-
Optimize Collision Energy (CE): Create an MRM method with several entries for the same precursor → product transition (e.g., 417.3 → 121.1). Vary the CE for each entry in 2-volt increments (e.g., from 15V to 45V). Infuse the compound and plot the resulting fragment ion intensity against the CE value. The voltage that produces the highest intensity is the optimal CE for that transition.
-
Optimize Source Parameters: Fine-tune source-dependent parameters like Declustering Potential (DP) or Cone Voltage (CV) to maximize the intensity of the precursor ion entering the system.
-
Final Selection: Choose at least two MRM transitions for the final method. One transition is used for quantification (the "quantifier") and a second is used for confirmation (the "qualifier"). Using a qualifier ion provides an extra layer of certainty in compound identification, as the ratio of the quantifier to qualifier peak areas should be constant across all samples and standards.[19]
Results: Optimized MRM Method
Following the protocol described above, a robust and sensitive MRM method was developed. The table below summarizes the optimized parameters for N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8. These values are typical for this class of compound on a standard triple quadrupole instrument but should be verified and fine-tuned on the specific instrument in use.
| Parameter | Value | Purpose |
| Polarity | Positive | |
| Precursor Ion (Q1) | 417.3 m/z | [M+H]⁺ of the deuterated standard |
| Quantifier Transition | ||
| Product Ion (Q3) | 121.1 m/z | Corresponds to the [2,6-dimethylaniline+H]⁺ fragment |
| Collision Energy (CE) | 35 V | Optimized for maximum fragment intensity |
| Declustering Potential (DP) | 80 V | Optimized for maximum precursor intensity |
| Qualifier Transition | ||
| Product Ion (Q3) | 162.1 m/z | Corresponds to the [CH₂-CO-NH-(C₆H₃(CH₃)₂)+H]⁺ fragment |
| Collision Energy (CE) | 25 V | Optimized for maximum fragment intensity |
| Declustering Potential (DP) | 80 V | Optimized for maximum precursor intensity |
Conclusion
This application note has detailed a systematic and scientifically grounded protocol for the development of an MRM method for the deuterated internal standard N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8. By moving from theoretical calculation to empirical optimization of precursor and product ions, a highly specific and sensitive method can be established. The final optimized transitions (417.3 → 121.1 for quantification and 417.3 → 162.1 for confirmation) provide a robust foundation for accurate quantitative analysis in complex matrices, adhering to the rigorous standards required in modern drug development and bioanalysis.
References
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA. [Link]
-
Bhatia, R. (n.d.). USFDA guidelines for bioanalytical method validation. SlideShare. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. [Link]
-
Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
National High Magnetic Field Laboratory. (n.d.). Collision-Induced Dissociation. [Link]
-
Harvey, S. R., et al. (2018). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of The American Society for Mass Spectrometry. [Link]
-
Taylor & Francis Online. (n.d.). Collision-induced dissociation – Knowledge and References. [Link]
-
Saluti, G., et al. (2014). Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids. Journal of Chromatographic Science. [Link]
-
Amad, M., et al. (2013). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of Mass Spectrometry. [Link]
-
Reddit. (2024). MRM development. r/massspectrometry. [Link]
-
Maes, A., et al. (2007). Determination of lidocaine and its two N-desethylated metabolites in dog and horse plasma by high-performance liquid chromatography combined with tandem mass spectrometry. Journal of Chromatography B. [Link]
-
Waters Corporation. (n.d.). Mass Detection Coupled to a USP Method for Lidocaine and Prilocaine Cream Using Multi-dimensional Liquid Chromatography. [Link]
-
SciSpace. (n.d.). Identification of O-acetylated N-acylneuraminic acids by mass spectrometry. [Link]
-
ResearchGate. (n.d.). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion. [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]
-
Kumar, P., et al. (2019). Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Unknown. (n.d.). Development of an MRM method. [Link]
-
ResearchGate. (n.d.). MRM Transitions and Parameters for Standards and Deuterated Standards.... [Link]
-
Pharmaffiliates. (n.d.). 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide. [Link]
Sources
- 1. N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide [lgcstandards.com]
- 2. N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide [lgcstandards.com]
- 3. N,N'-bis(2,6-DiMethylphenyl)-1,4-piperazinediacetaMide CAS#: 380204-72-8 [amp.chemicalbook.com]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. fda.gov [fda.gov]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Dissociation Technique Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. longdom.org [longdom.org]
- 14. Collision-Induced Dissociation - MagLab [nationalmaglab.org]
- 15. scbt.com [scbt.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. orbi.uliege.be [orbi.uliege.be]
- 18. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note: A Robust UPLC-MS/MS Method for the Baseline Separation and Quantification of Ranolazine and its Deuterated Impurities in Human Plasma
Abstract
This application note details a highly selective and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of the anti-anginal drug ranolazine and its deuterated isotopologues (e.g., ranolazine-d4) in human plasma. The use of deuterated internal standards is a cornerstone of quantitative bioanalysis, particularly for pharmacokinetic (PK) studies. While often designed to co-elute, achieving chromatographic separation of the analyte and its deuterated form provides an additional layer of analytical certainty, mitigating potential isobaric interferences and cross-talk between mass channels. This protocol employs a reversed-phase UPLC approach for baseline resolution and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to ensure exceptional selectivity and accurate quantification, consistent with regulatory guidelines.
Introduction and Scientific Rationale
Ranolazine is a piperazine derivative used in the management of chronic angina.[1] Accurate quantification of ranolazine in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[2] The gold standard for such analyses is the use of a stable isotope-labeled internal standard (SIL-IS), most commonly a deuterated analog of the analyte (e.g., ranolazine-d4). The SIL-IS mimics the analyte's chemical behavior during sample preparation and ionization, correcting for matrix effects and variability.[3]
The Chromatographic Isotope Effect: While a SIL-IS is chosen for its chemical similarity, the substitution of hydrogen with deuterium atoms can introduce subtle physicochemical differences. This phenomenon, known as the chromatographic isotope effect, can lead to a slight difference in retention times between the analyte and the SIL-IS, especially in high-efficiency separation techniques like UPLC.[4] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[4]
Rationale for this Method: This method is designed to achieve baseline chromatographic separation between ranolazine and its deuterated forms. This approach offers several advantages:
-
Mitigation of Cross-Talk: It prevents the signal from the high-concentration internal standard from spilling over into the analyte's MRM channel, which is critical at the lower limit of quantification (LLOQ).
-
Elimination of Isobaric Interference: It ensures that any potential endogenous compounds in the plasma matrix with the same mass as the analyte do not interfere with the internal standard's signal, and vice versa.[5]
-
Confirmation of Peak Identity: It provides unambiguous confirmation of both the analyte and internal standard peaks based on both retention time and mass-to-charge ratio (m/z).
To achieve this, we utilize a sub-2-µm particle column for high resolving power, coupled with a meticulously optimized mobile phase gradient. Detection is performed via tandem mass spectrometry, which provides unparalleled selectivity by monitoring specific precursor-to-product ion transitions for both ranolazine and its deuterated internal standard.[6]
Experimental Protocol
Materials and Reagents
-
Ranolazine reference standard (≥99.5% purity)
-
Ranolazine-d4 (or other suitable deuterated version) reference standard (≥99.5% purity, isotopic purity >99%)
-
LC-MS grade Acetonitrile (ACN) and Methanol (MeOH)
-
LC-MS grade Formic Acid (FA)
-
Ammonium Acetate (≥99% purity)
-
Ultrapure water (18.2 MΩ·cm)
-
Control human plasma (K2-EDTA)
Instrumentation and Columns
-
UPLC System: Waters ACQUITY UPLC H-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve ranolazine and ranolazine-d4 in methanol.
-
Working Solutions: Prepare intermediate working solutions for ranolazine (for calibration curve and QCs) and a single working internal standard (IS) solution (e.g., 100 ng/mL) by diluting the stock solutions with 50:50 ACN:Water.
-
Calibration Standards and Quality Controls (QCs): Spike control human plasma with the appropriate ranolazine working solutions to prepare calibration standards (e.g., 5-2000 ng/mL) and QC samples (Low, Mid, High).[7]
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution in acetonitrile (e.g., 100 ng/mL ranolazine-d4 in ACN).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vial for injection.
-
UPLC and Mass Spectrometry Conditions
All quantitative data and instrumental parameters are summarized in the tables below for clarity.
Table 1: UPLC Method Parameters | Parameter | Value | | :--- | :--- | | Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | | Mobile Phase A | 5 mM Ammonium Acetate in Water + 0.1% Formic Acid | | Mobile Phase B | Acetonitrile + 0.1% Formic Acid | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Column Temperature | 40°C | | Gradient Elution | Time (min) | %B | | | 0.0 | 20 | | | 2.5 | 80 | | | 3.0 | 80 | | | 3.1 | 20 | | | 4.0 | 20 |
Rationale: A C18 column is selected based on the moderately hydrophobic nature of ranolazine.[8][9] The use of formic acid and ammonium acetate aids in producing protonated molecules ([M+H]+) for positive ion ESI and ensures good peak shape.[10] A gradient elution provides the necessary resolving power to separate the deuterated and non-deuterated species while ensuring a short run time.
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas Flow | 800 L/Hr |
| Cone Gas Flow | 50 L/Hr |
| Collision Gas | Argon |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Ranolazine | 428.3 | 279.2 | 35 | 20 |
| Ranolazine-d4 | 432.3 | 283.2 | 35 | 20 |
Rationale: The MRM transitions are selected for their specificity and abundance.[7][11] The precursor ion corresponds to the protonated molecule [M+H]+. The product ions are stable and characteristic fragments, ensuring that only the target analytes are quantified. The four-mass-unit shift between ranolazine and ranolazine-d4 provides a clear distinction in the mass spectrometer.
Method Validation Framework (Trustworthiness)
To ensure the reliability and accuracy of this method, it must be validated according to the principles outlined in regulatory guidance documents such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[12]
Key validation experiments include:
-
Selectivity: Analyzing at least six different lots of blank human plasma to ensure no endogenous interferences are observed at the retention times of ranolazine and the IS.
-
Linearity and LLOQ: A calibration curve with at least six non-zero standards should yield a correlation coefficient (r²) of ≥0.99. The LLOQ is the lowest standard on the curve with acceptable precision (≤20%) and accuracy (±20%).[2][10]
-
Accuracy and Precision: Analyzing QC samples at a minimum of three concentration levels (low, mid, high) in replicate (n=6) on at least three separate days. The precision (%CV) should not exceed 15% and the accuracy (% bias) should be within ±15% (except for LLOQ).[11]
-
Matrix Effect and Recovery: Assessing the influence of plasma constituents on ionization efficiency and evaluating the efficiency of the protein precipitation extraction process.
-
Stability: Evaluating the stability of ranolazine in plasma under various conditions (freeze-thaw cycles, short-term bench-top, long-term storage).[7]
Expected Results and Conclusion
This UPLC-MS/MS method is designed to provide sharp, symmetrical peaks with baseline separation between ranolazine and its deuterated internal standard. The high resolving power of the UPLC system, combined with the specificity of tandem mass spectrometry, ensures a highly reliable and robust assay. The method is suitable for high-throughput analysis of clinical samples for pharmacokinetic studies, adhering to the stringent requirements of regulatory bodies.[3][12] By achieving chromatographic separation of the isotopologues, this protocol provides an extra measure of confidence against potential analytical interferences, representing a best-practice approach in modern bioanalysis.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
Tian, L., et al. (2007). Sensitive quantification of ranolazine in human plasma by liquid chromatography--tandem mass spectrometry with positive electrospray ionization. Journal of Chromatography B, 846(1-2), 346-350. [Link]
-
U.S. Food and Drug Administration. (2001). GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation. [Link]
-
Seshachalam, V., & Haribabu, B. (2009). Determination of Ranolazine in Human Plasma by Liquid Chromatographic–Tandem Mass Spectrometric Assay. Chromatographia, 69(1-2), 17-21. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
CiteDrive. (n.d.). Enhancement of Physicochemical and Pharmacokinetic Characteristics of Ranolazine drug substance using Cocrystalization Technique. [Link]
-
U.S. Food and Drug Administration. (n.d.). Ranexa (ranolazine) Prescribing Information. [Link]
-
Therapeutic Goods Administration (TGA). (2018). Product Information: Ranolazine. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56959, Ranolazine. [Link]
-
ResearchGate. (n.d.). Sensitive quantification of ranolazine in human plasma by liquid chromatography-tandem mass spectrometry with positive electrospray ionization. [Link]
-
Li, Y., et al. (2020). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies. New Journal of Chemistry, 44(41), 17895-17903. [Link]
-
Wang, Y., et al. (2012). Development and validation of a sensitive LC-MS/MS assay for simultaneous quantitation of ranolazine and its three metabolites in human plasma. Journal of Chromatography B, 889-890, 10-16. [Link]
-
Perjési, P., & Kocsis, A. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 86(13), 6456-6463. [Link]
-
Varlam, M., et al. (2010). Gas-Chromatographic Separation of Hydrogen Isotopes Mixtures on Capillary Molecular Sieve 5A Column. Asian Journal of Chemistry, 22(7), 5131-5136. [Link]
-
Vogeser, M., & Seger, C. (2024). Understanding isotopes, isomers, and isobars in mass spectrometry. Clinical Mass Spectrometry, 31, 100344. [Link]
-
ResearchGate. (n.d.). Gas Chromatographic Separation of Isotopic Molecules Using a Cavitand-Impregnated Ionic Liquid Stationary Phase. [Link]
-
King Jr, J. (1962). THE CHROMATOGRAPHIC SEPARATION OF THE HYDROGEN ISOTOPES INCLUDING TRITIUM. The Journal of Physical Chemistry, 66(4), 778-779. [Link]
-
Seshachalam, V., & Haribabu, B. (2009). Determination of ranolazine in human plasma by liquid chromatographic-tandem mass spectrometric assay. Journal of AOAC International, 92(2), 437-442. [Link]
-
Bhaumik, U., et al. (2008). Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1428-1434. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021). Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. [Link]
-
Impactfactor.org. (2023). Ranolazine Quantification in Human Plasma: A QbD-Guided LC-MS Method Development and Validation. [Link]
Sources
- 1. Ranolazine | C24H33N3O4 | CID 56959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of ranolazine in human plasma by liquid chromatographic-tandem mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding isotopes, isomers, and isobars in mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a sensitive LC-MS/MS assay for simultaneous quantitation of ranolazine and its three metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. tga.gov.au [tga.gov.au]
- 10. academic.oup.com [academic.oup.com]
- 11. Sensitive quantification of ranolazine in human plasma by liquid chromatography--tandem mass spectrometry with positive electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
Application Note: Quantitative Bioanalysis of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide using High-Resolution Mass Spectrometry with a Stable Isotope-Labeled Internal Standard
Abstract
This document provides a comprehensive protocol for the sensitive and selective quantification of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide in human plasma. As a known related compound to the anti-ischemic agent Ranolazine, accurate measurement of this analyte is critical in pharmaceutical development and metabolic studies.[1][2] This method utilizes a robust liquid chromatography system coupled to a high-resolution mass spectrometer (LC-HRMS), employing N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure maximum accuracy and precision. The protocol details every step from plasma sample preparation via protein precipitation to instrument setup and data analysis, designed for researchers in drug metabolism, pharmacokinetics, and clinical bioanalysis.
Introduction: The Case for High-Resolution Analysis
In pharmaceutical analysis, the ability to unequivocally identify and accurately quantify drug compounds and their related substances in complex biological matrices is paramount.[3][4] N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide is a key compound associated with the antianginal drug Ranolazine.[1] Monitoring its concentration in plasma is essential for understanding the drug's pharmacokinetic profile and ensuring safety.
Traditional quantitative bioanalysis has long relied on triple quadrupole mass spectrometry (TQMS) operating in Selected Reaction Monitoring (SRM) mode. While highly sensitive, this approach requires upfront optimization of fragmentation patterns and can sometimes be susceptible to isobaric interferences.[5] High-Resolution Mass Spectrometry (HRMS), utilizing technologies like Orbitrap or Time-of-Flight (TOF) analyzers, offers a powerful alternative.[6][7][8] HRMS instruments provide high resolving power (>10,000 FWHM) and exceptional mass accuracy (typically ≤5 ppm), enabling the discrimination of analytes from background interferences with high confidence based on their exact mass.[9] This capability minimizes the risk of reporting inaccurate concentrations due to unforeseen co-eluting compounds.
The "gold standard" in quantitative mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS).[10] The deuterated analog, N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8, is an ideal IS because its physicochemical properties are nearly identical to the analyte. It co-elutes chromatographically and experiences similar extraction recovery and matrix effects, effectively normalizing for variations during sample processing and analysis.[10][11] This application note details a complete, validation-ready LC-HRMS method that leverages these principles for robust and reliable quantification.
Experimental Protocol
This protocol is designed as a self-validating system, where the precision of the internal standard recovery and the accuracy of quality control samples confirm the method's performance. The methodology adheres to principles outlined in regulatory guidelines for bioanalytical method validation.[12][13][14]
Materials and Reagents
-
Analyte: N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide (≥98% purity)
-
Internal Standard (IS): N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 (≥98% purity, isotopic purity ≥99%)
-
Human Plasma: K2-EDTA pooled human plasma, stored at -80°C
-
Acetonitrile (ACN): LC-MS grade
-
Methanol (MeOH): LC-MS grade
-
Formic Acid (FA): LC-MS grade
-
Water: Deionized, 18 MΩ·cm
-
Microcentrifuge Tubes: 1.5 mL polypropylene
-
Autosampler Vials: 2 mL glass, with caps
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of the analyte and the IS into separate 5 mL volumetric flasks.
-
Dissolve in Methanol and bring to volume. Sonicate for 5 minutes to ensure complete dissolution. These stocks are stored at -20°C.
-
-
Working Internal Standard Solution (100 ng/mL):
-
Perform a serial dilution of the IS stock solution in 50:50 (v/v) Acetonitrile:Water. This solution will be used for protein precipitation.
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Prepare a series of working standard solutions by serially diluting the analyte stock solution in Methanol.
-
Spike 10 µL of each working standard into 190 µL of blank human plasma to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the same manner using a separate weighing of the analyte stock.
-
Plasma Sample Preparation: Protein Precipitation
Protein precipitation is chosen for its simplicity, speed, and suitability for high-throughput analysis. The high ratio of organic solvent to plasma ensures efficient removal of proteins that could otherwise foul the analytical column and ion source.
-
Thaw: Thaw plasma samples, calibrators, and QCs on ice. Vortex briefly to ensure homogeneity.
-
Aliquot: Pipette 50 µL of each sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Spike & Precipitate: Add 200 µL of the Working Internal Standard Solution (100 ng/mL in ACN) to each tube. The IS is added at this early stage to account for any variability in the subsequent steps.
-
Vortex: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 150 µL of the supernatant into autosampler vials for LC-HRMS analysis.
Analytical Workflow Diagram
The following diagram outlines the complete bioanalytical process from sample receipt to final data reporting.
Caption: End-to-end workflow for plasma sample analysis.
Liquid Chromatography (LC) Conditions
A reversed-phase C18 column is selected for its excellent retention and separation of moderately nonpolar compounds like the analyte. The gradient elution ensures sharp peaks and a short run time.
| Parameter | Setting |
| System | UPLC/UHPLC System |
| Column | Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B to 95% B in 3.0 min; Hold at 95% B for 0.5 min; Re-equilibrate at 5% B for 1.0 min |
| Run Time | 4.5 minutes |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry (HRMS) Conditions
The method utilizes a high-resolution Orbitrap mass spectrometer in positive electrospray ionization mode. A full scan approach is used, which allows for retrospective data analysis if needed. The high resolution setting is critical for separating the analyte from endogenous matrix components.[6][15]
| Parameter | Setting |
| Instrument | Thermo Scientific™ Q Exactive™ Plus (or equivalent) |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive |
| Scan Mode | Full MS Scan |
| Resolution | 35,000 @ m/z 200 |
| Scan Range | m/z 100 - 900 |
| Spray Voltage | 3.5 kV |
| Capillary Temp. | 320°C |
| Sheath Gas | 40 (arbitrary units) |
| Aux Gas | 10 (arbitrary units) |
| AGC Target | 1e6 |
| Max IT | 50 ms |
Data Analysis and Expected Results
Analyte and Internal Standard Information
Accurate mass measurement is the cornerstone of HRMS.[7][16] The theoretical exact masses are used to generate Extracted Ion Chromatograms (XICs) with a very narrow mass window (e.g., ± 5 ppm), which provides exceptional selectivity.
| Compound | Formula | Molecular Weight | Exact Mass [M+H]⁺ |
| N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide | C₂₄H₃₂N₄O₂ | 408.54 | 409.26015 |
| N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 | C₂₄H₂₄D₈N₄O₂ | 416.60 | 417.31046 |
Quantification and Method Validation
Data processing involves integrating the peak areas from the XICs for both the analyte and the IS. A calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the nominal concentration of the calibrators. A linear regression with 1/x² weighting is typically applied.
The method's performance must be confirmed through a validation process according to regulatory guidelines.[13][17] This ensures the data is reliable for decision-making in a drug development setting.
Table of Expected Validation Results:
| Validation Parameter | Concentration | Acceptance Criteria | Expected Performance |
| Linearity (r²) | 1 - 1000 ng/mL | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Accuracy: 80-120%Precision: ≤ 20% CV | Meets criteria |
| Intra-day Accuracy (% Bias) | LQC, MQC, HQC | Within ± 15% (± 20% at LLOQ) | < 10% |
| Intra-day Precision (% CV) | LQC, MQC, HQC | ≤ 15% (≤ 20% at LLOQ) | < 8% |
| Inter-day Accuracy (% Bias) | LQC, MQC, HQC | Within ± 15% (± 20% at LLOQ) | < 10% |
| Inter-day Precision (% CV) | LQC, MQC, HQC | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Matrix Effect | LQC, HQC | CV of IS-normalized factor ≤ 15% | < 15% |
| Extraction Recovery | LQC, HQC | Consistent and precise | > 85% |
Conclusion
This application note presents a highly selective, sensitive, and robust LC-HRMS method for the quantification of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide in human plasma. The combination of UPLC separation, high-resolution mass spectrometry, and a stable isotope-labeled internal standard provides a definitive analytical workflow suitable for regulated bioanalysis. The full-scan nature of the acquisition also offers the unique advantage of retrospective data mining, allowing for the investigation of metabolites or other compounds of interest without the need for sample re-analysis.[9][18] This method is directly applicable to pharmacokinetic and drug metabolism studies, supporting the development of safe and effective pharmaceuticals.
References
- 1. N,N'-bis(2,6-DiMethylphenyl)-1,4-piperazinediacetaMide CAS#: 380204-72-8 [amp.chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. [PDF] Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis | Semantic Scholar [semanticscholar.org]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. labs.iqvia.com [labs.iqvia.com]
- 13. fda.gov [fda.gov]
- 14. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 15. Orbitrap mass analyzer--overview and applications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispec.co.th [scispec.co.th]
- 17. hhs.gov [hhs.gov]
- 18. drugtargetreview.com [drugtargetreview.com]
Troubleshooting & Optimization
troubleshooting poor signal with deuterated internal standards in LC-MS
Welcome to the technical support center for troubleshooting deuterated internal standards (d-IS) in Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor d-IS signal intensity and variability.
Troubleshooting Guide: Diagnosing Poor d-IS Performance
This section provides a systematic approach to identifying and resolving specific issues you may encounter during your experiments.
Q1: My deuterated internal standard (d-IS) signal is consistently low or absent. What are the most common causes?
A low or absent d-IS signal can be alarming, but it is often traceable to a few key factors. The primary causes fall into three categories: issues within the sample matrix (Matrix Effects), problems with the d-IS molecule itself (Stability and Purity), or suboptimal instrument conditions.
-
Matrix Effects (Ion Suppression): This is the most frequent cause. Co-eluting compounds from your sample matrix (e.g., salts, lipids, phospholipids in plasma) can interfere with the ionization of your d-IS in the mass spectrometer's source.[1][2] Even though the d-IS is designed to co-elute with the analyte to compensate for these effects, severe suppression can reduce the signal of both compounds to a level that compromises sensitivity.[3][4]
-
Suboptimal d-IS Concentration: The concentration of the d-IS might be too low to produce a robust signal above the background noise of the instrument.
-
Instability of the Deuterium Label (Back-Exchange): Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent (a process called back-exchange), especially if they are located on "labile" positions like hydroxyl (-OH) or amine (-NH) groups.[5][6] This exchange reduces the concentration of the correct, deuterated form of the standard, leading to a diminished signal.[7] This process can be exacerbated by acidic or basic mobile phases or high temperatures in the ion source.[8][9]
-
Poor Isotopic Purity: The d-IS solution may contain a significant percentage of the unlabeled analyte. While this doesn't directly lower the d-IS signal, it can affect the accuracy of your calibration curve, especially at the lower limit of quantification (LLOQ).[10] High isotopic enrichment (≥98%) is crucial for reliable results.[3][11]
-
Instrumental Issues: A dirty ion source, incorrect source parameters (e.g., temperature, gas flows), or a failing detector can lead to a general loss of sensitivity that affects the d-IS.[12][13]
Q2: How can I systematically determine the root cause of my low d-IS signal?
A structured, stepwise approach is the most efficient way to diagnose the problem. The following workflow will help you distinguish between matrix effects, instrument problems, and issues with the standard itself.
-
Step 1: System Suitability Test (SST) - Establish a Baseline.
-
Objective: To verify the performance of the LC-MS system and the d-IS in the absence of any sample matrix.
-
Procedure:
-
Prepare a solution of your d-IS at its working concentration in a clean solvent (e.g., 50:50 acetonitrile:water or your initial mobile phase composition).
-
Inject this solution multiple times (n=5) to assess the signal intensity and reproducibility (%CV).
-
-
Interpretation:
-
Strong, Stable Signal: If the signal is robust and reproducible, your instrument and the d-IS itself are likely performing well. The problem is almost certainly a matrix effect. Proceed to Step 2.
-
Low or Unstable Signal: If the signal is poor even in a clean solvent, the issue lies with the instrument or the standard. Check instrument parameters, clean the ion source, and verify the d-IS concentration and integrity.[12]
-
-
-
Step 2: Matrix Effect Evaluation - Isolate the Impact of the Matrix.
-
Objective: To quantify the degree of ion suppression or enhancement caused by the sample matrix.
-
Procedure:
-
Set A: Analyze the d-IS in a clean solvent (data from Step 1).
-
Set B: Prepare blank matrix samples (e.g., plasma from an untreated subject) and process them using your full extraction procedure. After extraction, spike the d-IS into the final extract at the same working concentration as in Set A.
-
Analyze both sets and compare the average peak area of the d-IS.
-
-
Data Analysis: Calculate the matrix effect (ME) using the following formula:
ME (%) = (Average Peak Area in Set B / Average Peak Area in Set A) * 100
-
Interpretation:
-
ME ≈ 100%: No significant matrix effect.
-
ME < 85%: Indicates ion suppression.
-
ME > 115%: Indicates ion enhancement.
If significant ion suppression is observed, you must optimize your sample preparation or chromatography to reduce interferences.
-
-
| Sample Set | Description | Average d-IS Peak Area | Matrix Effect (%) |
| Set A | d-IS in Neat Solvent | [Area_A] | (Reference) |
| Set B | d-IS spiked Post-Extraction into Blank Matrix | [Area_B] | (Area_B / Area_A) * 100 |
Q3: My d-IS signal is highly variable between injections (%CV > 15%). What are the likely causes?
High variability is a critical issue that undermines the precision of your assay. The causes are often different from those of a consistently low signal.
-
Differential Matrix Effects: This is a subtle but common problem. Deuteration can sometimes cause a slight shift in retention time compared to the unlabeled analyte (an "isotopic effect").[2][5][14] If this shift causes the d-IS and the analyte to elute in different parts of a region of ion suppression, they will not be affected equally, leading to a variable analyte/IS ratio.[1][15] Studies have shown that matrix effects can differ by 26% or more due to such shifts.[5][14]
-
Inconsistent Sample Preparation: Variability in extraction recovery can lead to inconsistent d-IS concentrations in the final extracts.
-
Autosampler/Injector Issues: Inconsistent injection volumes will directly translate to variable peak areas.
-
Deuterium Back-Exchange: If the conditions promoting back-exchange are inconsistent (e.g., variable sample pH, time spent in the autosampler), the concentration of the d-IS will vary, leading to poor reproducibility.[8]
Caption: A systematic workflow for diagnosing the root cause of poor deuterated internal standard signals.
Frequently Asked Questions (FAQs)
Q: Can a deuterated internal standard have a different retention time than the native analyte?
A: Yes. This is known as the chromatographic isotope effect. The carbon-deuterium (C-D) bond is slightly different in nature from the carbon-hydrogen (C-H) bond, which can lead to minor differences in properties like lipophilicity.[5][10] In reversed-phase chromatography, the deuterated compound often elutes slightly earlier than its non-deuterated counterpart.[11] While often negligible, this can become a significant problem if the peaks separate into regions of differential matrix effects.[2][14]
Q: How many deuterium atoms are ideal for a d-IS?
A: Typically, a mass shift of +3 amu or more is recommended to ensure the d-IS is clearly resolved from the natural isotopic distribution of the analyte. Most commercial standards contain between 3 and 10 deuterium atoms.[3] The key is to have sufficient mass difference without significantly altering the molecule's chemical properties, which could worsen chromatographic isotope effects.[11]
Q: How do I prevent deuterium back-exchange?
A: Prevention starts with proper selection and handling.
-
Choose a Stable Label Position: Ensure the deuterium atoms are on stable positions, such as aromatic rings or carbon atoms not prone to enolization. Avoid labels on exchangeable sites like -OH, -NH, or -SH groups.[6][11]
-
Control pH: Avoid highly acidic or basic mobile phases and sample storage conditions if possible, as these can catalyze the exchange reaction.[8][16]
-
Optimize MS Source Temperature: Higher temperatures in the ion source can promote back-exchange. Use the lowest temperature that still provides adequate desolvation and sensitivity.[17]
-
Proper Storage: Store d-IS stock solutions under recommended conditions, often at low temperatures, to minimize degradation over time.[6]
Q: When should I consider using a ¹³C or ¹⁵N-labeled internal standard instead of a deuterated one?
A: You should consider a ¹³C or ¹⁵N-labeled standard when you suspect that deuteration is causing significant, unresolvable issues. These standards are often considered the "gold standard" because:
-
Minimal Isotope Effect: The effect of ¹³C or ¹⁵N substitution on retention time is virtually nonexistent, ensuring near-perfect co-elution with the analyte.[5][18]
-
Higher Stability: Carbon and nitrogen labels are not susceptible to back-exchange like deuterium.[5][7] The primary drawback is that they are generally more difficult and expensive to synthesize. They are most warranted in regulated bioanalysis where accuracy is paramount or when significant chromatographic isotope effects with a d-IS cannot be overcome.[14]
References
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).
- Deuterated Standards for LC-MS Analysis. (2025).
- Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of the American Society for Mass Spectrometry.
- Isotopic Effects of Deuterated Standards in Mass Spectrometry: A Compar
- Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis.
- The Gold Standard Under the Magnifying Glass: An In-depth Technical Guide to Isotope Effects in Deuter
- Technical Support Center: Matrix Effects in LC-MS/MS using Deuterated Internal Standards. (2025). BenchChem.
- Technical Support Center: Ion Suppression & Deuterated Internal Standards. (2025). BenchChem.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube.
- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). LCGC North America.
- Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014).
- Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. (2013). Hilaris Publisher.
- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2013).
- MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. PMC - NIH.
- Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. (2021).
- Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
- Technical Support Center: Troubleshooting Poor Reproducibility with Deuterated Internal Standards. (2025). BenchChem.
- Internal standard in LC-MS/MS. (2013).
- Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. (2015).
- LCMS Troubleshooting: 14 Best Practices for Labor
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. myadlm.org [myadlm.org]
- 13. zefsci.com [zefsci.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. myadlm.org [myadlm.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
Technical Support Center: Managing Retention Time Shifts with Deuterated Internal Standards
Welcome to the technical support center for managing retention time shifts when using deuterated internal standards. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common chromatographic challenges. Here, we move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can not only solve immediate issues but also build more robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard elute at a different retention time than my non-deuterated analyte?
A: This is an expected phenomenon known as the Chromatographic Deuterium Isotope Effect (CDE) or simply the chromatographic isotope effect.[1][2][3] The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), results in subtle changes to the molecule's physicochemical properties. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1] These differences influence how the molecule interacts with the stationary phase, causing a shift in retention time.[1]
Q2: Is a small, consistent retention time difference between my analyte and deuterated standard a problem?
A: A small, consistent shift is often acceptable and is a direct consequence of the chromatographic isotope effect.[4] However, the primary concern is the potential for "differential matrix effects."[4] If the analyte and internal standard elute in regions of the chromatogram with different levels of ion suppression or enhancement from the sample matrix, it can lead to inaccurate quantification.[4] It is crucial to ensure that the peaks have sufficient overlap and that the relative retention time remains constant.
Q3: In which direction should I expect the retention time to shift?
A: The direction of the shift depends on the chromatographic mode.[1]
| Chromatographic Mode | Typical Elution Order | Underlying Principle |
| Reversed-Phase Chromatography (RPC) | Deuterated compound elutes earlier | The C-D bond is slightly less hydrophobic than the C-H bond, leading to weaker interactions with the non-polar stationary phase.[1][5] |
| Normal-Phase Chromatography (NPC) | Deuterated compound elutes later | The deuterated compound exhibits stronger interactions with the polar stationary phase.[1] |
| Hydrophilic Interaction Chromatography (HILIC) | The effect can be more complex and less predictable, depending on the specific interactions. |
Q4: How many deuterium atoms are ideal for an internal standard?
A: Typically, a deuterated internal standard should contain between three to six deuterium atoms.[6] This ensures a clear mass difference from the natural isotopes of the analyte, preventing spectral overlap. The placement of these atoms is also critical; they should be in stable positions, such as on aliphatic or aromatic carbons, to avoid hydrogen-deuterium exchange with the solvent.[6][7]
Troubleshooting Guides
The first step in troubleshooting is to determine if the retention time shift is consistent or variable.[4]
-
Consistent Shift: A constant time difference between the analyte and the deuterated internal standard across multiple injections. This is likely due to the inherent chromatographic isotope effect.
-
Variable/Drifting Shift: The time difference is inconsistent, fluctuates randomly, or drifts in one direction over a sequence of analyses. This points to a potential issue with the analytical method or the LC system.[4]
Guide 1: Investigating Variable or Drifting Retention Times
A drifting retention time for both the analyte and the internal standard usually points to a systemic issue. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for retention time shifts.
Step-by-Step Troubleshooting for Variable Shifts:
-
Assess the Void Time (t₀): The void time is the time it takes for an unretained compound to travel through the column. If t₀ is also shifting, the problem is likely related to the system's hardware, particularly the flow rate.[8][9] If t₀ is stable, the issue is more likely chemical in nature.[8][9]
-
System/Physical Issues (t₀ is variable):
-
Flow Rate Fluctuation: Check for leaks in all fittings and connections.[10] A gradual decrease in pressure may indicate a leak, while pressure fluctuations can point to worn pump seals or faulty check valves.[3][10] Manually verify the pump's flow rate with a graduated cylinder and stopwatch.[3]
-
Column Temperature: Unstable column temperature can cause significant retention time shifts. A general rule is that a 1°C increase in temperature can decrease retention time by 1-2% in reversed-phase HPLC.[3] Ensure the column compartment is thermostatted and stable.[4]
-
-
Chemical/Chromatographic Issues (t₀ is constant):
-
Mobile Phase Composition: Inaccurately prepared or poorly mixed mobile phases can cause drifts.[4] The evaporation of volatile organic solvents over time can also alter the mobile phase composition.[3][9] Prepare a fresh batch of mobile phase, ensuring accurate measurements and thorough degassing.[3]
-
Column Equilibration: A new column or one that has been stored may require a significant number of injections (10-20 column volumes) to become fully equilibrated with the mobile phase.[3]
-
Column Contamination: Buildup of matrix components on the column can alter its chemistry over time, leading to retention time drift. Using a guard column can help mitigate this.[9]
-
Guide 2: Managing Consistent Retention Time Shifts
Even a consistent shift due to the chromatographic isotope effect can be problematic if it's too large. A large separation between the analyte and the internal standard can expose them to different matrix effects. The following strategies can help minimize this shift.
Caption: Factors influencing the chromatographic deuterium isotope effect.
Strategies to Minimize Consistent Shifts:
-
Optimize Mobile Phase pH: For ionizable compounds, adjusting the mobile phase pH can alter the ionization state of the analyte and internal standard, which in turn affects their interaction with the stationary phase. Experimenting with different pH values (guided by the analyte's pKa) can help find a condition where the retention time difference (ΔtR) is minimal.[3]
-
Adjust Column Temperature: Temperature can influence the interactions between the analytes and the stationary phase. Systematically varying the column temperature (e.g., in 5-10°C increments) can help identify a temperature that minimizes the ΔtR.[3]
-
Modify Mobile Phase Organic Content/Gradient: Altering the percentage of the organic solvent or the gradient slope can influence the retention of both the analyte and the deuterated standard. Sometimes, this can reduce the separation between them.[4]
-
Consider a Different Column: The nature of the stationary phase (e.g., C18, Phenyl-Hexyl) plays a significant role in the separation. Testing a column with a different chemistry might reduce the chromatographic isotope effect.[4]
-
Evaluate the Internal Standard: If possible, consider an internal standard with a different number or position of deuterium atoms. A lower degree of deuteration may reduce the retention time shift.[4]
Experimental Protocols
Protocol 1: Quantifying the Chromatographic Isotope Effect (CDE)
Objective: To determine the difference in retention time (ΔtR) between a deuterated compound and its non-deuterated analogue under specific chromatographic conditions.[1]
Materials:
-
Deuterated and non-deuterated standards of the analyte.
-
HPLC or UPLC system with a suitable detector (e.g., UV-Vis or mass spectrometer).
-
Appropriate chromatographic column and mobile phases.
Procedure:
-
Standard Preparation:
-
Prepare individual stock solutions of the deuterated and non-deuterated standards in a suitable solvent.
-
From the stock solutions, prepare a mixture containing both compounds at a known concentration ratio (e.g., 1:1).[1]
-
-
Chromatographic Analysis:
-
Data Analysis:
-
Determine the retention time at the apex of the chromatographic peak for both the analyte (tR_Analyte) and the deuterated internal standard (tR_IS).[4]
-
Calculate the difference in retention time (ΔtR): ΔtR = tR_Analyte - tR_IS [4]
-
Repeat the analysis multiple times (n≥3) to ensure reproducibility and calculate the mean and standard deviation of the ΔtR.[1]
-
Interpretation: A positive ΔtR value indicates that the deuterated compound elutes earlier than the non-deuterated analyte, which is typical in reversed-phase chromatography.[4] A consistent ΔtR with a low relative standard deviation (%RSD) confirms that the observed shift is due to the chromatographic isotope effect.[4]
Protocol 2: Optimizing Mobile Phase pH to Minimize ΔtR
Objective: To identify the optimal mobile phase pH that minimizes the retention time difference between an ionizable analyte and its deuterated internal standard.
Procedure:
-
Determine Analyte pKa: If the pKa of your analyte is known, this will guide your pH selection. You should test pH values around the pKa.[3]
-
Prepare Mobile Phases: Prepare several batches of your mobile phase, each with a different pH value (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0). Ensure the only variable is the pH.
-
Systematic Analysis:
-
For each mobile phase pH, thoroughly equilibrate the column.
-
Inject a solution containing both the analyte and the deuterated internal standard.[3]
-
Record the retention times for both peaks.
-
-
Calculate and Compare ΔtR:
-
For each pH condition, calculate the ΔtR.[3]
-
Plot ΔtR as a function of mobile phase pH.
-
-
Select Optimal pH: Choose the pH that provides the smallest and most stable ΔtR while maintaining good peak shape and resolution from other components in the sample.[3]
References
- BenchChem. (n.d.). Deuterium Labeling Effects on Chromatographic Retention Time: A Comparative Guide.
- BenchChem. (n.d.). The Deuterium Isotope Effect: A Comparative Guide to its Impact on Chromatographic Retention Time.
- BenchChem. (n.d.). Technical Support Center: Retention Time Shifts with Deuterated Internal Standards.
- BenchChem. (n.d.). Technical Support Center: Navigating Retention Time Shifts of Deuterated Internal Standards.
- Zhang, Y., Fonslow, B. R., Shan, B., Baek, M. C., & Yates, J. R., 3rd. (2013). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Journal of the American Society for Mass Spectrometry, 24(12), 1910–1918.
- Gu, H., Du, L., & Liu, A. (2009). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science, 47(7), 571–576.
- Tsikas, D. (2020). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences, 21(21), 8303.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Reddit. (2016). Deuterated internal standard retention times. r/chemistry.
- Davison, A. S., Milan, A. M., & Dutton, G. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 5), 494–495.
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
- BenchChem. (n.d.). Addressing retention time shifts with stable isotope labeled standards.
- ResearchGate. (n.d.). Retention time (in minutes) of all (unique) substances detected in....
- MacCoss Lab Software. (2021). Retention Time shifts using deuterated internal standards.
- Li, L., & Li, Y. (2019). Retention time shift analysis and correction in chemical isotope labeling liquid chromatography/mass spectrometry for metabolome analysis. Rapid Communications in Mass Spectrometry, 33(S2), 59–66.
- ResearchGate. (2025). Retention time shift analysis and correction in chemical isotope labeling liquid chromatography/mass spectrometry for metabolome analysis | Request PDF.
- Phenomenex. (2025). Why Does Retention Time Shift? | HPLC Tip. YouTube.
- Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
- Chromedia. (n.d.). HPLC Troubleshooting Guide.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting In-Source Fragmentation of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8
Welcome to the technical support guide for N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8. This document is designed for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled compound as an internal standard in quantitative Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. Our goal is to provide expert guidance on a common analytical challenge: in-source fragmentation (ISF). We will explore the causes of this phenomenon and provide actionable troubleshooting strategies to ensure the integrity of your analytical data.
In-source fragmentation, the unintended dissociation of an analyte within the ion source of a mass spectrometer, can significantly compromise the accuracy and reproducibility of quantitative studies.[1] For a deuterated internal standard like N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8, maintaining the fidelity of the precursor molecular ion is paramount. This guide offers a systematic approach to diagnosing, mitigating, and controlling ISF to enhance the reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the observation of unexpected fragments during the analysis of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8.
Q1: What is in-source fragmentation (ISF) and why am I seeing it with my deuterated standard?
A1: In-source fragmentation is the breakdown of your analyte that occurs after ionization but before it enters the mass analyzer.[2][3] This process happens when ions, accelerated by electric potentials, collide with residual solvent vapor and nebulizing gas in the intermediate pressure region of the ion source.[1][4] If these collisions are too energetic, they can break chemical bonds, generating fragment ions. You are observing this with your deuterated standard because, like its non-deuterated analog, it possesses bonds susceptible to cleavage under energetic ionization conditions.
Q2: My precursor ion ([M+D]+ at m/z ~417.6) is weak or absent, but I see a prominent fragment ion around m/z 209. What is happening?
A2: This is a classic symptom of significant in-source fragmentation. The energy within the ion source is high enough to cause most of your precursor ions to fragment before they can be detected. The symmetrical structure of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 makes it susceptible to cleavage through the central piperazine ring. The fragment at m/z ~209 likely corresponds to roughly half of the molecule, representing a cleavage product that is more stable than the parent ion under the current source conditions.
Q3: Could the deuterium labels themselves be causing this fragmentation?
A3: It is unlikely that the deuterium labels are the direct cause of fragmentation. Carbon-Deuterium (C-D) bonds are stronger than Carbon-Hydrogen (C-H) bonds, a phenomenon known as the kinetic isotope effect.[5] This would typically make the deuterated molecule more resistant to fragmentation pathways that involve breaking a C-D bond. However, the presence of deuterium can sometimes alter the relative abundance of certain fragment ions compared to the non-deuterated standard if different fragmentation pathways are favored.[5] The primary cause of the fragmentation itself remains the energetic conditions in the ion source.
Q4: How does in-source fragmentation affect my quantitative results?
A4: ISF can severely impact quantitative accuracy. If the precursor ion you intend to monitor for quantification is fragmenting, its signal intensity will be diminished and variable, leading to poor sensitivity and reproducibility. If you instead choose to quantify using a fragment ion, you must ensure that the fragmentation efficiency is identical for both the analyte and the internal standard across all samples and calibration standards, which can be difficult to guarantee. Uncontrolled fragmentation compromises the core assumption of using an internal standard: that it behaves identically to the analyte to correct for variations.
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic workflow for identifying and mitigating in-source fragmentation. The key is to progressively "soften" the ionization conditions to preserve the molecular ion.
Troubleshooting Workflow
The following diagram outlines the logical steps to address ISF.
Caption: A systematic workflow for troubleshooting in-source fragmentation.
Step 1: Initial Diagnosis - Confirming In-Source Fragmentation
Before adjusting parameters, confirm that the observed fragments originate from your deuterated standard.
-
Co-elution Check: The fragment ions must appear at the exact same retention time as the weak precursor ion. If they do not, the issue may be contamination or a co-eluting impurity.
-
Analyze the Non-Deuterated Standard: Inject the non-deuterated analog, N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide, under the identical LC-MS conditions. This crucial step helps distinguish the normal fragmentation pattern of the molecular structure from any anomalies potentially related to the deuterium labeling.[5]
Step 2: Systematic Optimization of Ion Source Parameters
The primary goal is to reduce the internal energy of the ions.[4] This is achieved by creating "softer" ionization conditions.
-
Cone Voltage (or Fragmentor/Declustering Potential): This is the most influential parameter for controlling ISF.[1][6] It governs the kinetic energy of ions as they are extracted from the atmospheric pressure region.
-
Action: Systematically decrease the cone voltage in increments of 5-10 V. Acquire a full scan mass spectrum at each step and monitor the ratio of the precursor ion's intensity to the fragment ion's intensity. The optimal value will maximize the precursor signal while minimizing the fragment. See Protocol 1 for a detailed methodology.
-
-
Source/Desolvation Temperature: Higher temperatures increase the thermal energy of the ions, promoting fragmentation.[1][5]
-
Action: Once a reasonable cone voltage is established, begin lowering the source or desolvation gas temperature in 10-20°C increments. Find the lowest temperature that maintains good desolvation (i.e., stable signal and low chemical noise) while minimizing fragmentation.
-
-
Nebulizing and Desolvation Gas Flow: While less impactful than voltage and temperature, these flows can influence the desolvation process and ion stability.
-
Action: After optimizing voltage and temperature, perform minor adjustments to gas flows to see if signal stability or intensity can be further improved. Start with the manufacturer's recommended settings for your LC flow rate.
-
Step 3: Evaluating Liquid Chromatography (LC) Conditions
The mobile phase composition can influence ionization efficiency and ion stability.
-
Solvent Choice: Acetonitrile (ACN) and Methanol (MeOH) can produce different ESI responses. In some cases, switching from ACN to MeOH has been shown to reduce fragmentation.[7]
-
Additives: While acidic modifiers like formic acid are common for positive mode ESI, they can sometimes promote fragmentation. Consider using a weaker modifier like ammonium formate or ammonium acetate, which can facilitate softer ionization for some compounds.
Step 4: Verifying Compound and System Integrity
-
System Cleanliness: A contaminated ion source can lead to unstable spray and an increase in fragmentation.[7] If parameter optimization does not resolve the issue, a thorough cleaning of the ESI probe, capillary, cone, and ion optics is recommended.
-
Back-Exchange Check: For this specific molecule, the deuterium atoms are on carbon atoms and should be stable. However, always check the molecular ion cluster for a distribution of peaks separated by 1 Da (e.g., m/z 417.6, 416.6, 415.6). The presence of such a pattern could indicate an unexpected H/D back-exchange, though this is unlikely to be the primary cause of the major fragmentation at m/z 209.[5]
Section 3: Understanding the Fragmentation Pathway
The symmetrical nature of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 suggests a likely cleavage pathway through the central piperazine-d8 ring, which would explain a fragment of approximately half the mass of the parent molecule.
Predicted Fragmentation of Precursor Ion
Caption: Proposed fragmentation pathway leading to the major observed fragment.
Table of Expected m/z Values
| Ion Description | Formula | Theoretical m/z [M+H]⁺ | Notes |
| Precursor Ion | C₂₄H₂₄D₈N₄O₂ | 417.34 | The target ion for quantification. |
| Major Fragment Ion | C₁₂H₁₂D₄N₂O | 209.19 | Resulting from cleavage of the central piperazine ring. |
| Non-Deuterated Analog | C₂₄H₃₂N₄O₂ | 409.26 | For comparative analysis. |
| Non-Deuterated Fragment | C₁₂H₁₆N₂O | 205.13 | Expected fragment from the non-deuterated standard. |
Section 4: Key Experimental Protocols
Protocol 1: Systematic Cone Voltage Optimization
Objective: To determine the optimal cone voltage that maximizes precursor ion signal while minimizing in-source fragmentation.
Methodology:
-
Initial Setup: Infuse a solution of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 (e.g., 100 ng/mL in 50:50 ACN:H₂O) directly into the mass spectrometer. Alternatively, perform repeated injections during an isocratic LC method.
-
Set Initial Parameters: Begin with the instrument manufacturer's default source parameters. Set the cone voltage to a relatively high value where fragmentation is clearly observed (e.g., 60 V).
-
Acquire Baseline Spectrum: Acquire a full scan mass spectrum (e.g., m/z 100-500) and record the absolute intensities of the precursor ion (m/z ~417.6) and the major fragment ion (m/z ~209.2).
-
Iterative Reduction: Decrease the cone voltage in 5 V increments (e.g., 60 V, 55 V, 50 V... down to 10 V).
-
Record Data at Each Step: After each voltage change, allow the signal to stabilize (approx. 30 seconds) and acquire a new spectrum. Record the intensities of the precursor and fragment ions.
-
Data Analysis: Create a table or plot showing the intensities of the precursor and fragment ions as a function of cone voltage. Identify the voltage setting that provides the highest intensity for the precursor ion with an acceptable (minimal) level of the fragment ion. This will be your optimal value.
References
- Vertex AI Search. (2023).
- BenchChem. (2025).
-
He, L., et al. (2021). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. MDPI. [Link]
-
Zhu, Z., et al. (2020). Enhanced Electrospray In-source Fragmentation for Higher Sensitivity Data Independent Acquisition and Autonomous METLIN Molecular Identification. ACS Publications. [Link]
- BenchChem. (2025).
-
McLean, C., et al. (2019). Supporting non-target identification by adding hydrogen deuterium exchange MS/MS capabilities to MetFrag. NIH National Library of Medicine. [Link]
-
LCGC Blog. (2020). 10 Great Tips for Electrospray Ionization LC–MS. [Link]
-
Dass, C. (1999). Hydrogen/Deuterium Exchange To Differentiate Fragment Ions from Pseudomolecular Ions by Electrospray Tandem Mass Spectrometry. American Chemical Society. [Link]
-
Herniman, J., et al. (2004). Internal energy and fragmentation of ions produced in electrospray sources. Wiley Online Library. [Link]
-
Chromatography Forum. (2015). ESI ionization: How to avoid in-source fragmentation. [Link]
-
Wang, J., et al. (2021). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography–electrospray ionization mass spectrometry. ResearchGate. [Link]
-
Spectroscopy Online. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. [Link]
-
ChemBK. 1,4-Bis(2,6-dimethylphenyl)-1,4-piperazi. [Link]
Sources
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ESI ionization: How to avoid in-source fragmentation - Chromatography Forum [chromforum.org]
Technical Support Center: Troubleshooting Peak Shape for N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8
Welcome to the technical support guide for N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8. This deuterated internal standard, a derivative of a Ranolazine-related compound[1][2], is crucial for accurate bioanalysis. However, its chemical structure—featuring a basic piperazine core—makes it susceptible to poor chromatographic peak shape, which can compromise data quality.
This guide provides in-depth, experience-driven solutions to common peak shape problems. We will explore the "why" behind these issues and offer systematic protocols to diagnose and resolve them, ensuring the integrity of your quantitative analysis.
Section 1: Troubleshooting Guide
This section addresses the most common peak shape abnormalities in a direct question-and-answer format.
Q1: My peak for the d8-internal standard is tailing significantly. What are the primary causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front, is the most frequent issue for this compound. It is typically caused by unwanted secondary interactions between the analyte and the stationary phase.[3][4]
Primary Cause: Silanol Interactions
The core of the problem lies in the interaction between the positively charged (protonated) piperazine nitrogens in your molecule and negatively charged (ionized) residual silanol groups (Si-O⁻) on the surface of standard silica-based columns.[3][4][5][6] This strong ionic interaction acts as a secondary retention mechanism, delaying a portion of the analyte molecules as they travel through the column and causing the characteristic tail.[5]
Systematic Troubleshooting Strategy:
Follow these steps methodically to eliminate peak tailing.
Step 1: Mobile Phase pH Adjustment (Most Effective First Step)
The most powerful tool to combat silanol interactions is controlling the mobile phase pH.
-
Expertise: By lowering the mobile phase pH, you protonate the silanol groups (Si-OH), neutralizing their negative charge.[3][5][7] This minimizes the strong ionic attraction with your protonated basic analyte, leading to a more symmetrical peak.
-
Protocol:
-
Prepare a mobile phase with an acidic additive like formic acid or trifluoroacetic acid (TFA) to achieve a pH between 2.5 and 3.0.[5]
-
Start with a concentration of 0.1% (v/v) formic acid in both the aqueous (A) and organic (B) mobile phase components.
-
Equilibrate the column thoroughly with the new mobile phase (at least 10-15 column volumes) before injecting your sample.
-
Observe: A significant improvement in peak symmetry should be immediately apparent. The chromatogram below shows a five-component mix of basic drugs at pH 7.0 exhibiting significant tailing, which is dramatically reduced by lowering the pH to 3.0.[5]
-
Step 2: Add a Competing Base or Increase Buffer Strength
If lowering the pH is not sufficient or alters retention undesirably, modifying the mobile phase with additives can mask the problematic silanol groups.
-
Expertise: Adding a competing base (like triethylamine - TEA) or a buffer salt (like ammonium formate) introduces positively charged ions that preferentially interact with the negatively charged silanols.[8] This effectively shields your analyte from these secondary interaction sites.
-
Protocol:
-
For a Buffered System (Recommended for LC-MS): Add 10-20 mM ammonium formate to your aqueous mobile phase (already containing 0.1% formic acid). This increases the ionic strength and provides a high concentration of ammonium ions (NH₄⁺) to compete for active silanol sites.[9]
-
For a Competing Base System (More common for UV): Add a low concentration of TEA (e.g., 0.05% or ~5 mM) to the mobile phase.[10] Note that TEA can cause ion suppression in mass spectrometry and may shorten column lifetime.[10]
-
Equilibrate and inject.
-
Step 3: Evaluate Your Column Choice
Not all C18 columns are created equal. If mobile phase optimization doesn't fully resolve the issue, the column itself is the next logical target.
-
Expertise: Modern columns use high-purity silica with fewer metal contaminants and are extensively end-capped to minimize the number of accessible silanol groups.[11][12]
-
Recommendations:
-
Use a High-Purity, End-Capped Column: Ensure you are using a column manufactured from high-purity (Type B) silica with robust end-capping.
-
Consider a Polar-Embedded Phase: These columns have a polar group embedded near the base of the alkyl chain, which helps to shield the analyte from silanol interactions.
-
Try a Hybrid Particle Column: Columns with hybrid organic/inorganic silica particles often exhibit reduced silanol activity and improved pH stability.[3]
-
| Parameter | Recommendation for N,N'-...-diacetamide-d8 | Rationale |
| Column Type | High-Purity, End-capped C18 or Polar-Embedded | Minimizes silanol interactions.[6] |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses silanol ionization.[4][5] |
| Additive | 0.1% Formic Acid ± 10-20 mM Ammonium Formate | Provides protons and competing ions.[8][9] |
| Temperature | 35 - 45 °C | Can improve peak efficiency and reduce viscosity. |
Q2: I'm observing peak fronting. What does this indicate?
Peak fronting, where the first half of the peak is broad, is less common for this compound but points to a different set of issues.[3]
-
Cause 1: Column Overload: You are injecting too much mass onto the column. The stationary phase becomes saturated, and excess analyte molecules travel through the column faster, eluting at the front of the main peak.
-
Solution: Reduce the injection volume or dilute your sample and re-inject.
-
-
Cause 2: Poor Sample Solubility/Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile into a 95% water mobile phase), the sample solvent acts as a "burst" of strong eluent, causing the peak to distort and front.[13][14]
-
Solution: Re-dissolve your sample in a solvent that is as weak as, or weaker than, your initial mobile phase conditions.
-
Q3: My peak is split or has a shoulder. What's the likely cause?
Split peaks are often mechanical or physical issues rather than chemical ones.
-
Cause 1: Partially Blocked Frit or Column Contamination: Particulates from the sample or system wear can clog the inlet frit of the column.[13] This creates a disturbed flow path, splitting the analyte band as it enters the column.
-
Solution: First, remove the column and replace it with a union to ensure the system itself is not blocked. If the pressure is normal, the column is the issue. Try back-flushing the column according to the manufacturer's instructions. If this fails, the column may need to be replaced. Always use an in-line filter to protect your column.[13]
-
-
Cause 2: Column Void/Bed Deformation: A void or channel can form at the head of the column due to high pressure, pH instability, or physical shock.[4][13] This also creates a non-uniform flow path.
-
Solution: This is typically irreversible. Replacing the column is the only reliable solution.
-
Section 2: Troubleshooting Workflow & FAQs
Peak Tailing Troubleshooting Workflow
This diagram outlines a logical decision-making process for diagnosing and solving peak tailing.
Caption: A decision tree for troubleshooting peak tailing.
Frequently Asked Questions (FAQ)
-
Q1: Why is this specific molecule so prone to poor peak shape? The structure contains a piperazine ring, which is a diamine.[15] In acidic mobile phases typical for reversed-phase chromatography, the nitrogen atoms become protonated (positively charged). This basic character leads to strong electrostatic interactions with any available ionized silanols on the silica stationary phase, which is the primary cause of peak tailing.[5][16]
-
Q2: Does the deuterium labeling (d8) affect chromatographic behavior compared to the unlabeled analyte? Yes, slightly. This is known as the chromatographic isotope effect. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase HPLC.[17][18] While usually minor, this shift can be significant enough to cause the internal standard and the analyte to experience slightly different levels of matrix effects in LC-MS/MS analysis.[17] It is a critical factor to be aware of during method validation.
-
Q3: What type of HPLC/UHPLC column is best suited for this compound? A modern, high-purity silica C18 column with robust end-capping is a good starting point. For particularly challenging separations, consider columns specifically designed for basic compounds, such as those with a polar-embedded phase or hybrid-particle technology, which offer enhanced shielding from surface silanols.[3][6] Columns rated for high pH (e.g., Agilent ZORBAX Extend C18, Waters XBridge C18) can also be used to operate at a pH where the analyte is neutral, though this is a less common approach.[12]
-
Q4: How do I choose the optimal mobile phase pH? The goal is to operate at a pH that keeps either the analyte or the silanol groups in a single, neutral state. For a basic compound like this, the most effective strategy is to lower the pH to ~2.5-3.0.[4][5] This fully protonates the silanol groups, neutralizing them and preventing secondary ionic interactions. Avoid working at a pH close to the pKa of your analyte or the silanols (typically pKa ~4-5), as this can lead to mixed ionization states and broad or split peaks.[6]
Section 3: Detailed Protocols
Protocol 1: Systematic Approach to Mobile Phase pH Optimization
-
Baseline: Perform an injection using your current method and calculate the USP tailing factor for the peak of interest.
-
Preparation - Mobile Phase A (Aqueous): Prepare three separate 1L bottles of HPLC-grade water.
-
Bottle 1: No additive.
-
Bottle 2: Add 1.0 mL of formic acid (0.1% v/v).
-
Bottle 3: Add 1.0 mL of trifluoroacetic acid (0.1% v/v).
-
-
Preparation - Mobile Phase B (Organic): Prepare three corresponding bottles of Acetonitrile (or Methanol) with the same additives as in Step 2.
-
Testing - pH 2.7 (Formic Acid):
-
Install the formic acid mobile phases on your LC system.
-
Flush the system and column thoroughly (at least 15 minutes).
-
Perform an injection and record the chromatogram. Calculate the tailing factor.
-
-
Testing - pH ~2 (TFA):
-
Replace mobile phases with the TFA-containing bottles.
-
Flush and equilibrate the system.
-
Perform an injection and record the chromatogram. Calculate the tailing factor. Note: TFA is a strong ion-pairing agent and can suppress MS signal and be difficult to flush from a column.
-
-
Analysis: Compare the tailing factors from the three conditions. The lowest value indicates the optimal acidic additive for your separation. For most applications, formic acid provides an excellent balance of peak shape improvement and MS-compatibility.[19]
Protocol 2: Column Conditioning and Passivation
If you suspect metal chelation is contributing to peak tailing (where the analyte interacts with trace metals in the silica or from system components), a conditioning procedure can help.[4]
-
Disconnect Column: Disconnect the column from the detector.
-
Prepare Conditioning Solution: Prepare a 0.5 mM solution of EDTA in a 50:50 Water:Acetonitrile mixture.
-
Low-Flow Flush: Pump the EDTA solution through the column at a low flow rate (e.g., 0.1-0.2 mL/min) for 1-2 hours. EDTA is a strong metal chelator and will help strip active metal sites.[20]
-
System Flush: Flush the entire LC system (with the column removed) with the EDTA solution to passivate any active sites in the tubing or injector.
-
Re-equilibration: Flush the EDTA solution from the system and column with your mobile phase and re-equilibrate thoroughly before injecting the sample again.
References
- Phenomenex, Inc. (2025). How to Reduce Peak Tailing in HPLC? [Online].
- LCGC International. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Online].
- Taylor, D. R., & Williams, D. B. (1993). Effect of Basic Additives on Peak Shapes of Strong Bases Separated by Packed-Column Supercritical Fluid Chromatography. Analytical Chemistry, 65(18), 2514-2520.
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. [Online].
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Online].
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? [Online].
- LCGC International. (2024). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. [Online].
-
Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(3), 274. Available at: [Link]
- Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Online].
- HALO Columns. (n.d.). HPLC Approaches to Improve Peak Shape for Basic Analytes. [Online].
- SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. [Online].
-
Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 274. Available at: [Link]
- Phenomenex, Inc. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Online].
- BenchChem. (2025). Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide. [Online].
-
Perrenoud, A., et al. (2014). The effect of mobile phase additive on enantioseparation and peak shape of d,l‐phenylalanine... Journal of Separation Science. Available at: [Link]
-
ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. [Online]. Available at: [Link]
-
Jemal, M., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 16(17), 1599-1605. Available at: [Link]
- HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. [Online].
-
Agilent Technologies. (n.d.). The Secrets of Good Peak Shape in HPLC. [Online]. Available at: [Link]
- Agilent Technologies. (2023). Why it matters and how to get good peak shape. [Online].
- ChemicalBook. (n.d.). N,N'-bis(2,6-DiMethylphenyl)-1,4-piperazinediacetaMide Chemical Properties. [Online].
- BenchChem. (2025). Common issues with deuterated internal standards in quantitative analysis. [Online].
- Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube.
- LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. [Online].
- Chromatography Forum. (2013). Internal standard in LC-MS/MS. [Online].
- Shimadzu Corporation. (n.d.). Abnormal Peak Shapes. [Online].
- HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Online].
- LGC Standards. (n.d.). N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide. [Online].
- Pharmaffiliates. (n.d.). 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide. [Online].
- Santa Cruz Biotechnology. (n.d.). N,N′-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide. [Online].
-
Journal of the Chinese Chemical Society. (2016). A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column Coupled with a Single Quadrupole Mass Spectrometer. Journal of the Chinese Chemical Society, 64(2), 205-212. Available at: [Link]
- NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Online].
-
PubChem. (n.d.). N-(2,6-dimethyl-phenyl)-2-piperidin-1-yl-acetamide. [Online]. Available at: [Link]
-
ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Online]. Available at: [Link]
- Phenomenex, Inc. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Online].
Sources
- 1. N,N'-bis(2,6-DiMethylphenyl)-1,4-piperazinediacetaMide CAS#: 380204-72-8 [amp.chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. m.youtube.com [m.youtube.com]
- 9. halocolumns.com [halocolumns.com]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. halocolumns.com [halocolumns.com]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 19. halocolumns.com [halocolumns.com]
- 20. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
resolving co-elution issues with N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8
Resolving Co-elution Issues with N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 as an internal standard in their analytical workflows. Here, we address the common challenge of co-elution with its non-deuterated analog and provide systematic troubleshooting strategies to achieve baseline separation and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: My deuterated internal standard, N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8, is not perfectly co-eluting with the non-labeled analyte. I see a slight retention time shift. Is this expected?
A1: Yes, a slight shift in retention time between a deuterated compound and its non-deuterated counterpart is an expected phenomenon known as the Chromatographic Deuterium Isotope Effect (CDE).[1][2] While ideally, an internal standard should co-elute perfectly, the substitution of hydrogen with deuterium alters the molecule's physicochemical properties in subtle but meaningful ways.
The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[1] This can lead to a smaller van der Waals radius and reduced polarizability of the deuterated molecule. In reversed-phase chromatography, deuterated compounds are often slightly less hydrophobic, causing them to have weaker interactions with the non-polar stationary phase and, consequently, elute slightly earlier than their non-deuterated analogs.[1][2] The magnitude of this shift can be influenced by the number and location of deuterium atoms on the molecule.[2][3]
Q2: What are the primary chromatographic parameters I can adjust to resolve the co-elution of my analyte and its d8-labeled internal standard?
A2: To fine-tune the separation between N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide and its d8-labeled internal standard, you should focus on manipulating the selectivity (α) of your chromatographic system. The most impactful parameters for this are:
-
Mobile Phase Composition: Modifying the organic solvent, its ratio to the aqueous phase, and the pH of the aqueous phase can alter the interactions of the analytes with the stationary phase.
-
Column Temperature: Temperature affects the thermodynamics of the analyte-stationary phase interaction and the viscosity of the mobile phase, which can influence selectivity.
A systematic approach to optimizing these parameters will typically resolve the co-elution.
Troubleshooting Workflow: A Step-by-Step Guide
If you are observing partial or complete co-elution, follow this logical progression of steps to achieve the desired separation.
Caption: A logical workflow for troubleshooting co-elution of deuterated internal standards.
Detailed Troubleshooting Protocols
Protocol 1: Optimizing Mobile Phase Composition
The composition of the mobile phase is a powerful tool for manipulating selectivity. A change in the organic modifier or its concentration can alter the elution profile.
Step-by-Step Methodology:
-
Baseline Acquisition: Inject a mixed standard of your analyte and N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 using your current method and record the retention times and resolution.
-
Change Organic Modifier: If you are using acetonitrile, prepare a new mobile phase B with methanol, and vice-versa. Methanol and acetonitrile have different selectivities and can alter the elution order or improve the separation of closely eluting peaks.
-
Adjust Solvent Strength:
-
In reversed-phase HPLC, decreasing the percentage of the organic solvent in the mobile phase will increase retention times and may provide more time for the two compounds to separate.
-
Prepare a series of mobile phases with slightly different organic solvent concentrations (e.g., ± 2-5% from your original method).
-
Inject the mixed standard with each new mobile phase composition and compare the resolution.
-
-
Gradient Optimization: If using a gradient, try decreasing the slope of the gradient during the elution window of the target compounds. A shallower gradient can significantly improve the resolution of closely eluting peaks.
Data Presentation: Mobile Phase Comparison
| Mobile Phase B | Analyte RT (min) | IS-d8 RT (min) | Resolution (Rs) |
| 40% Acetonitrile | 5.21 | 5.15 | 0.8 |
| 38% Acetonitrile | 5.83 | 5.75 | 1.1 |
| 40% Methanol | 6.12 | 6.01 | 1.4 |
| 38% Methanol | 6.95 | 6.82 | 1.6 |
Note: The above data is illustrative. Your results will vary based on your specific column and instrumentation.
Protocol 2: Adjusting Column Temperature
Temperature can influence selectivity in reversed-phase liquid chromatography.[2] Changing the column temperature alters the interaction kinetics between the analytes and the stationary phase.
Step-by-Step Methodology:
-
Initial Temperature Analysis: With your optimized mobile phase from Protocol 1, inject the mixed standard at your current column temperature and record the retention times and resolution.
-
Temperature Variation:
-
Equilibration and Injection: Allow the column to fully equilibrate at each new temperature before injecting the standard solution.
-
Data Analysis: Measure the retention times and resolution at each temperature to identify the optimal setting that provides baseline separation while maintaining good peak shape.
Data Presentation: Temperature Effect on Resolution
| Temperature (°C) | Analyte RT (min) | IS-d8 RT (min) | Resolution (Rs) |
| 40 | 6.12 | 6.01 | 1.4 |
| 35 | 6.55 | 6.42 | 1.5 |
| 30 | 7.01 | 6.87 | 1.7 |
Note: The above data is illustrative. Your results will vary based on your specific column and mobile phase.
Q3: I've tried adjusting the mobile phase and temperature, but the resolution is still not ideal. What's my next step?
A3: If optimizing the mobile phase and temperature does not provide adequate resolution, consider evaluating your stationary phase.
Step-by-Step Methodology:
-
Change Stationary Phase Chemistry: If you are using a standard C18 column, switching to a column with a different stationary phase can provide a significant change in selectivity. Consider a phenyl-hexyl or a polar-embedded phase. These stationary phases offer different interaction mechanisms (e.g., π-π interactions with a phenyl column) that can alter the elution order and improve separation.
-
Increase Column Efficiency:
-
Use a Longer Column: Increasing the column length provides more theoretical plates, which can improve resolution.
-
Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency, leading to sharper peaks and better resolution.
-
Concluding Remarks
The co-elution of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 with its non-labeled analog is a predictable consequence of the chromatographic deuterium isotope effect. By systematically optimizing the mobile phase composition and column temperature, it is typically possible to achieve baseline separation. In more challenging cases, selecting a stationary phase with a different selectivity can provide the necessary resolution. Remember to allow for adequate system equilibration after any change in method parameters to ensure reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Deuterated Compound Stability in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of deuterated compounds in solution. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the isotopic and chemical integrity of your compounds throughout your experiments.
Part 1: Frequently Asked questions (FAQs) - The Fundamentals of Deuterated Compound Stability
This section addresses the core concepts essential for understanding and mitigating stability issues.
Q1: What is Hydrogen-Deuterium (H/D) back-exchange and why is it a primary concern?
A1: Hydrogen-deuterium (H/D) back-exchange is a chemical reaction where deuterium atoms on a labeled molecule are replaced by hydrogen atoms (protons) from the surrounding environment, most commonly from protic solvents like water or methanol.[1] This process is a major concern because it diminishes the isotopic purity of the deuterated compound.[2] For instance, if a deuterated internal standard used in a mass spectrometry-based assay undergoes back-exchange, its signal will decrease while the signal of the unlabeled analyte may appear to increase, leading to significant inaccuracies in quantification.[1][3]
Q2: What are the key factors that influence the rate of H/D back-exchange?
A2: The rate of H/D back-exchange is not constant; it is highly dependent on several environmental and structural factors:
-
pH: The exchange process is catalyzed by both acids and bases.[4] For amide protons, the minimum rate of exchange is typically observed at a pH of approximately 2.5-2.6.[1][5] Extreme pH values, both acidic and basic, will accelerate the exchange.
-
Temperature: Higher temperatures significantly increase the kinetic rate of the exchange reaction.[1] Therefore, maintaining low temperatures (e.g., 0-4°C) during sample preparation and analysis is a crucial preventative measure.
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) contain exchangeable hydrogens and are the primary source of protons for back-exchange.[2] Aprotic solvents (e.g., acetonitrile, cyclohexane, chloroform-d) lack exchangeable protons and are highly recommended for storing and handling deuterated compounds.[2][6]
-
Position of Deuterium: The stability of the deuterium label is highly dependent on its position within the molecule. Deuterium atoms on heteroatoms (like -OH, -NH, -SH) are very labile and exchange almost instantaneously in protic solvents.[3] Deuteriums on carbons adjacent to carbonyl groups are also at a higher risk of exchange due to enolization mechanisms.[2][7] The most stable labels are those on chemically inert positions, such as aromatic rings or non-activated alkyl chains.[3]
Q3: What is the "deuterium isotope effect" and how can it affect my results?
A3: The deuterium isotope effect, or kinetic isotope effect (KIE), refers to the change in the rate of a chemical reaction when a hydrogen atom in a molecule is replaced by a deuterium atom.[8][] The carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond.[8][] This has two major implications in research:
-
Metabolic Stability: In drug development, this effect can be leveraged to slow down enzyme-mediated metabolism (e.g., by Cytochrome P450s) at specific sites, which can improve a drug's half-life and bioavailability.[10][11]
-
Chromatography: In analytical chemistry, the subtle difference in molecular properties can cause a deuterated compound to have a slightly different chromatographic retention time than its non-deuterated counterpart, often eluting slightly earlier in reversed-phase chromatography.[3] This can lead to a phenomenon known as "differential matrix effects," where the analyte and the internal standard experience different levels of ion suppression, compromising analytical accuracy.[3]
Q4: Besides H/D exchange, are there other stability issues I should be aware of?
A4: Yes. While H/D exchange is often the most unique challenge, deuterated compounds are susceptible to the same degradation pathways as their non-deuterated analogs. These include:
-
Chemical Degradation: Factors like temperature, light exposure, extreme pH, and oxidation can cause the molecule to degrade.[12][13] For example, deuterated chloroform can become acidic over time if not stored properly in the dark and refrigerated.[14]
-
Enzymatic Degradation: If the compound is in a biological matrix (e.g., plasma, tissue homogenate), enzymes present in the sample can metabolize it.[12][15] It's important to assess stability in the matrix to ensure that the compound remains intact during sample handling and analysis.
Part 2: Troubleshooting Guide - From Symptoms to Solutions
This section provides a systematic approach to diagnosing and resolving common stability-related issues encountered during experiments.
Issue 1: Poor Precision and Inaccurate Quantification
-
Symptoms: You observe a high coefficient of variation (%CV) in your quality control samples, inconsistent analyte-to-internal standard response ratios, or a drift in the internal standard signal over the course of an analytical run.[3]
-
Potential Causes: This is often a direct result of a loss of isotopic purity in your deuterated standard due to H/D back-exchange or, less commonly, the presence of unlabeled impurities in the standard itself.[3]
Below is a logical workflow to diagnose the root cause of poor precision and accuracy.
Caption: Troubleshooting workflow for poor precision and accuracy.
Part 3: Protocols & Best Practices for Ensuring Stability
Adhering to validated protocols for handling, storage, and stability testing is paramount for generating reliable data.
Data Presentation: Key Factors Influencing Stability
The following table summarizes the primary factors affecting the stability of deuterated compounds in solution and recommended mitigation strategies.
| Factor | Impact on Stability | Mitigation Strategy & Rationale |
| Solvent Choice | High Impact. Protic solvents (water, methanol) are a source of protons, directly enabling H/D back-exchange.[2] | Use aprotic solvents (e.g., acetonitrile, DMSO-d6, CDCl3) for stock and working solutions whenever possible to eliminate the source of exchangeable protons.[2][16] |
| pH of Solution | High Impact. Both acidic and basic conditions catalyze H/D exchange.[1][4] | Maintain solutions at the pH of minimum exchange (typically pH 2.5-3.0 for peptides/proteins) during analysis.[1][5] Avoid storage in strongly acidic or basic solutions.[17] |
| Temperature | High Impact. Higher temperatures dramatically increase the rate of chemical reactions, including H/D exchange and degradation.[1][12] | Store stock solutions at -20°C or -80°C .[2] Perform all sample preparation steps at low temperatures (e.g., on ice) to slow reaction kinetics.[1] |
| Light Exposure | Moderate Impact. Can cause photochemical degradation, affecting chemical purity but not directly causing H/D exchange.[2][12] | Store all solutions in amber vials or otherwise protected from light to prevent photochemical reactions.[2] |
| Deuterium Position | High Impact. Labels on heteroatoms (-OH, -NH) or alpha-carbons to carbonyls are labile and prone to exchange.[2][3] | Select or synthesize compounds where deuterium is placed on chemically stable positions (e.g., aromatic rings, non-activated carbons) to prevent exchange.[3] |
Experimental Protocol 1: Recommended Storage and Handling
This protocol outlines the best practices for preparing and storing solutions of deuterated compounds to maximize their long-term stability.
Materials:
-
Deuterated compound (lyophilized powder or oil)
-
High-purity aprotic solvent (e.g., acetonitrile, DMSO)
-
Inert gas (argon or nitrogen)
-
Tightly sealed, amber glass vials[14]
-
Calibrated pipettes and dry glassware[18]
Procedure:
-
Reconstitution Environment: Handle the lyophilized compound and solvents under an inert atmosphere (e.g., in a glove box or using a nitrogen blanket) to minimize exposure to atmospheric moisture.[16][18]
-
Stock Solution Preparation: a. Allow the deuterated compound vial to equilibrate to room temperature before opening to prevent condensation. b. Reconstitute the compound in a suitable aprotic solvent to a known concentration (e.g., 1 mg/mL). c. Store the stock solution in a tightly sealed amber vial at the recommended low temperature (e.g., -20°C or lower).[2]
-
Working Solution Preparation: a. Prepare working solutions by diluting the stock solution with a solvent that is compatible with your analytical method (e.g., mobile phase).[2] b. For aqueous solutions required for an assay, prepare them fresh daily and keep them on ice to minimize H/D exchange.[2]
Experimental Protocol 2: Short-Term and Long-Term Stability Assessment
This protocol provides a framework for validating the stability of your deuterated compound under conditions that mimic your experimental workflow.[2]
Objective: To determine if the deuterated compound is stable during sample storage and analysis.
Procedure:
-
Sample Preparation: Prepare at least three replicates of quality control (QC) samples at low and high concentrations in the same matrix as your study samples (e.g., plasma, buffer). Spike these QC samples with the deuterated internal standard at its working concentration.[2][3]
-
Baseline Analysis (T0): Analyze the freshly prepared QC samples immediately. Calculate the analyte/internal standard peak area ratio to establish a baseline (T0) response.[2]
-
Stability Testing:
-
Short-Term (Bench-Top) Stability: Leave a set of QC samples at room temperature for a duration that mimics your sample preparation time (e.g., 4-24 hours).
-
Long-Term (Freezer) Stability: Store a set of QC samples at the intended storage temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1 week, 1 month, 3 months).[2]
-
-
Analysis of Stability Samples: After the specified duration, process and analyze the stability samples.
-
Evaluation: Compare the analyte/internal standard area ratios of the stability samples to the T0 baseline ratios. The compound is considered stable if the mean ratio is within a predefined acceptance criterion, typically ±15% of the T0 value.[2]
Caption: Experimental workflow for stability testing of deuterated standards.
References
-
A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins. Analyst (RSC Publishing). Available at: [Link]
-
Hydrogen–deuterium exchange. Wikipedia. Available at: [Link]
-
Selection Guide on Deuterated Solvents for NMR. (2025). Labinsights. Available at: [Link]
-
Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. SpringerLink. Available at: [Link]
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (2021). MDPI. Available at: [Link]
-
Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. (2015). ResearchGate. Available at: [Link]
-
Deuterated Drug Development. Isotope Science / Alfa Chemistry. Available at: [Link]
-
Deuterium Exchange. (2023). Chemistry LibreTexts. Available at: [Link]
-
Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. (2017). ACS Publications. Available at: [Link]
-
Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. (2019). ACS Publications. Available at: [Link]
-
Deuterium Oxide and Deuteration Effects on Pharmacology. (2021). ResearchGate. Available at: [Link]
-
Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. (2021). ACS Publications. Available at: [Link]
-
Hydrogen-deuterium exchange coupled to mass spectrometry: A multifaceted tool to decipher the molecular mechanism of transporters. (2021). ResearchGate. Available at: [Link]
-
Factors affecting the stability of drugs and drug metabolites in biological matrices. (2012). PubMed. Available at: [Link]
-
Does Deuterium Have A Shelf Life?. (2024). YouTube. Available at: [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2013). ResearchGate. Available at: [Link]
-
Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. (2012). ResearchGate. Available at: [Link]
-
Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. (2021). MDPI. Available at: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]
-
Enzyme-Catalyzed Hydrogen-Deuterium Exchange between Environmental Pollutants and Enzyme-Regulated Endogenous Metabolites. (2023). PubMed. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ukisotope.com [ukisotope.com]
- 15. Enzyme-Catalyzed Hydrogen-Deuterium Exchange between Environmental Pollutants and Enzyme-Regulated Endogenous Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. labinsights.nl [labinsights.nl]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Correcting for Isotopic Crosstalk in Mass Spectrometry
Welcome to the technical support center for correcting isotopic crosstalk in mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for a common challenge in mass spectrometric analysis. Here, we will delve into the causes of isotopic crosstalk, its impact on data quality, and provide practical, field-proven strategies for its identification and correction.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding isotopic crosstalk to build a foundational understanding.
Q1: What is isotopic crosstalk in mass spectrometry?
A1: Isotopic crosstalk refers to the interference caused by the overlap of isotopic signals between an analyte and its stable isotope-labeled internal standard (SIL-IS).[1][2] This occurs when the isotopic distribution of the analyte contributes to the signal of the SIL-IS, or vice-versa.[3] This interference can lead to inaccuracies in quantification, particularly at high analyte concentrations.[1]
Q2: What are the primary causes of isotopic crosstalk?
A2: The main causes of isotopic crosstalk include:
-
Natural Isotopic Abundance: Most elements exist as a mixture of stable isotopes.[4][5] For example, carbon is composed of approximately 98.9% ¹²C and 1.1% ¹³C.[6] In a molecule containing multiple carbon atoms, there is a statistical probability of incorporating one or more ¹³C atoms, leading to ions with a higher mass-to-charge ratio (m/z).[4][7] This natural isotopic distribution can cause the analyte's signal to overlap with that of its heavier SIL-IS.[3]
-
Isotopic Impurity of the Internal Standard: The SIL-IS may contain a small percentage of the unlabeled analyte as an impurity.[3][6] This can lead to a false signal for the analyte, especially at its lower limit of quantification (LLOQ).
-
In-source Fragmentation: Although less common with modern soft ionization techniques, fragmentation of the analyte in the ion source can potentially generate ions that interfere with the internal standard's mass channel.[1][8]
Q3: How can I identify if isotopic crosstalk is affecting my results?
A3: Several indicators can point to an isotopic crosstalk issue:[1]
-
Non-linear Calibration Curves: At higher concentrations, the calibration curve may start to plateau or show a non-linear response.[1][9]
-
Concentration-Dependent Bias: A systematic bias may be observed in quality control (QC) samples, with the bias increasing at higher concentrations.[1]
-
Signal in Blank Samples: When analyzing a blank matrix sample spiked only with the analyte (at the upper limit of quantification, ULOQ), a significant signal may be detected in the mass transition of the internal standard.[1][3]
Q4: What is the difference between isotopic crosstalk and isobaric interference?
A4: Isotopic crosstalk is a specific type of isobaric interference. Isobaric interference refers to any interference from ions that have the same nominal mass-to-charge ratio as the ion of interest. Isotopic crosstalk specifically refers to this interference arising from the isotopic distribution of the analyte or its internal standard. Other sources of isobaric interference can include structurally unrelated compounds in the sample matrix that happen to have the same m/z.
Troubleshooting Guides
This section provides detailed troubleshooting guides with step-by-step protocols to address specific issues related to isotopic crosstalk.
Issue 1: Non-linear calibration curve at high concentrations, suggesting analyte-to-internal standard crosstalk.
This is a classic symptom of the analyte's natural isotopic distribution interfering with the signal of the stable isotope-labeled internal standard (SIL-IS).[1][9]
Step-by-Step Troubleshooting Protocol:
-
Assess the Isotopic Contribution of the Analyte to the SIL-IS Channel:
-
Objective: To quantify the percentage of signal contribution from the unlabeled analyte to the SIL-IS channel.
-
Procedure:
-
Prepare a sample containing the analyte at its upper limit of quantification (ULOQ) in the relevant matrix, without the SIL-IS.[1]
-
Prepare a sample containing only the SIL-IS at its working concentration in the same matrix.[1]
-
Inject both samples into the LC-MS/MS system.
-
Monitor the MRM transition of the SIL-IS in both injections.
-
Any significant signal detected in the analyte-only sample at the retention time of the analyte indicates crosstalk.[3]
-
-
Acceptance Criteria: The signal from the ULOQ analyte sample in the SIL-IS channel should be acceptably low, often defined as a certain percentage of the SIL-IS response in its own sample.
-
-
Optimize the Concentration of the Stable Isotope-Labeled Internal Standard:
-
Objective: To minimize the relative contribution of the crosstalk from the analyte by increasing the signal of the SIL-IS.
-
Procedure:
-
Causality: A higher SIL-IS signal can effectively "drown out" the relatively small contribution from the analyte's isotopic tail, improving the accuracy of the analyte/SIL-IS ratio. However, be mindful that excessively high concentrations of the SIL-IS can potentially cause ion suppression of the analyte.[9]
-
-
Select a Different MRM Transition for the SIL-IS:
-
Objective: To find a precursor-product ion transition for the SIL-IS that is free from interference from the analyte's isotopic cluster.
-
Procedure:
-
Infuse a pure solution of the analyte and acquire a full scan mass spectrum to observe its complete isotopic distribution.[3]
-
Infuse a pure solution of the SIL-IS and acquire its full scan mass spectrum.
-
Identify a higher mass isotope of the SIL-IS that is clear of any significant signal from the analyte's isotopic cluster.[3][9] For example, if your analyte is at m/z 500 and your SIL-IS is at m/z 504, the analyte may have a natural isotope at m/z 504. However, your SIL-IS may also have a less abundant isotope at m/z 506 which is free from analyte interference.
-
Develop and validate a new MRM method using this higher mass precursor ion for the SIL-IS.[3]
-
Workflow for Selecting a Crosstalk-Free MRM Transition
Caption: A step-by-step workflow for identifying and validating a new MRM transition for the SIL-IS to mitigate isotopic crosstalk.
-
-
Mathematical Correction (Deconvolution):
-
Objective: To computationally remove the contribution of the analyte's isotopic signal from the SIL-IS signal.
-
Procedure:
-
Causality: This approach mathematically subtracts the interfering signal, but it relies on an accurate and consistent measurement of the crosstalk percentage.
-
Issue 2: A signal for the analyte is observed when injecting a pure solution of the stable isotope-labeled internal standard.
This indicates that your SIL-IS is contaminated with the unlabeled analyte.[3]
Step-by-Step Troubleshooting Protocol:
-
Quantify the Analyte Impurity in the SIL-IS:
-
Objective: To determine the concentration of the unlabeled analyte present as an impurity in the SIL-IS solution.
-
Procedure:
-
Prepare a calibration curve for the analyte.
-
Analyze the pure SIL-IS solution and monitor the MRM transition for the analyte.[3]
-
Using the calibration curve, determine the concentration of the analyte impurity.
-
-
Acceptance Criteria: The response of the unlabeled analyte in the SIL-IS solution should be less than a predefined threshold, for example, less than 5% of the response at the LLOQ.[1]
-
-
Assess the Impact on the Assay:
-
If the level of impurity is low and consistent, it may be acceptable, particularly if it is well below the LLOQ of your assay.
-
However, if the impurity contributes significantly to the analyte signal at the LLOQ, it will lead to inaccurate results and a positive y-intercept in your calibration curve.
-
-
Source a Higher Purity Internal Standard:
-
If the impurity level is unacceptable, the most straightforward solution is to obtain a new batch of the SIL-IS with higher isotopic purity. Always check the certificate of analysis for the isotopic purity of your standards.
Decision Tree for Handling SIL-IS Impurity
Caption: A decision-making flowchart for addressing the issue of analyte impurity in the stable isotope-labeled internal standard.
-
Advanced Correction Strategies: Deconvolution Algorithms
For complex spectra with overlapping isotopic patterns, manual correction can be challenging. In such cases, deconvolution algorithms are invaluable tools.[11][13] These algorithms mathematically disentangle the overlapping signals to provide a corrected, or "de-isotoped," spectrum.
Types of Deconvolution Algorithms:
-
Template Matching: These algorithms compare the observed isotopic pattern to theoretical patterns for a given elemental composition.[14]
-
Variable Selection Methods: Statistical approaches like LASSO (Least Absolute Shrinkage and Selection Operator) can be used to identify the most probable set of peptides that explain the observed spectrum.[15]
-
Maximum Entropy (MaxEnt): This method calculates the most probable mass from a spectrum by enhancing the signal of dominant features while minimizing noise.[16]
Software Solutions:
Several software packages, both commercial and open-source, are available for isotopic correction and deconvolution. Some examples include:
-
IsoCor: A software for correcting MS data in isotope labeling experiments.[17][18]
-
PICor: A Python-based tool for isotopologue correction in proteomics and metabolomics.[19]
-
X13CMS: An extension of the XCMS software for tracking isotopic labels in untargeted metabolomics.[20]
Data Presentation: Natural Abundance of Common Elements
The following table summarizes the natural isotopic abundances of elements commonly found in organic molecules, which are the root cause of isotopic crosstalk.[4]
| Element | Isotope | Mass (amu) | Natural Abundance (%) |
| Carbon | ¹²C | 12.00000 | 98.89 |
| ¹³C | 13.00335 | 1.11 | |
| Hydrogen | ¹H | 1.007825 | 99.985 |
| ²H | 2.01410 | 0.015 | |
| Nitrogen | ¹⁴N | 14.00307 | 99.63 |
| ¹⁵N | 15.00011 | 0.37 | |
| Oxygen | ¹⁶O | 15.99491 | 99.76 |
| ¹⁷O | 16.99913 | 0.04 | |
| ¹⁸O | 17.99916 | 0.20 | |
| Sulfur | ³²S | 31.97207 | 95.02 |
| ³³S | 32.97146 | 0.75 | |
| ³⁴S | 33.96786 | 4.21 | |
| Chlorine | ³⁵Cl | 34.96885 | 75.77 |
| ³⁷Cl | 36.96590 | 24.23 | |
| Bromine | ⁷⁹Br | 78.91833 | 50.69 |
| ⁸¹Br | 80.91629 | 49.31 |
Data sourced from various chemistry resources.[4][5]
Conclusion
Correcting for isotopic crosstalk is a critical step in ensuring the accuracy and reliability of quantitative mass spectrometry data. By understanding the underlying principles and employing the systematic troubleshooting and correction strategies outlined in this guide, researchers can confidently address this challenge and produce high-quality, reproducible results.
References
-
Natural Abundance Atomic Isotopes - Intro to Mass Spectrometry. (n.d.). Retrieved from [Link]
-
Van Bramer, S. (2022, July 3). 6.4: Isotope Abundance. Chemistry LibreTexts. Retrieved from [Link]
-
Liebisch, G., Lieser, B., & Schmitz, G. (2008). Isotope correction of mass spectrometry profiles. Rapid Communications in Mass Spectrometry, 22(14), 2248–2252. Retrieved from [Link]
-
Millard, P., Delamuta, J. R. M., & Heuillet, M. (2019). IsoCor: isotope correction for high-resolution MS labeling experiments. Bioinformatics, 35(21), 4484–4487. Retrieved from [Link]
-
Millard, P., Letisse, F., Sokol, S., & Portais, J. C. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294–1296. Retrieved from [Link]
-
Millard, P., Letisse, F., Sokol, S., & Portais, J. C. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294–1296. Retrieved from [Link]
-
Isotopes, Atomic Mass, and Mass Spectrometry (M2Q3) – UW-Madison Chemistry 103/104 Resource Book. (n.d.). University of Wisconsin Pressbooks. Retrieved from [Link]
-
Yang, L., & Sturgeon, R. E. (2012). A critical review on isotopic fractionation correction methods for accurate isotope amount ratio measurements by MC-ICP-MS. Journal of Analytical Atomic Spectrometry, 27(6), 926-938. Retrieved from [Link]
-
Wang, G., & Li, L. (2018). Deconvolution in mass spectrometry based proteomics. Rapid Communications in Mass Spectrometry, 32(10), 749–768. Retrieved from [Link]
-
Isotopes and mass spectrometry. (n.d.). Khan Academy. Retrieved from [Link]
-
Liebisch, G., Lieser, B., & Schmitz, G. (2008). Isotope correction of mass spectrometry profiles. Rapid Communications in Mass Spectrometry, 22(14), 2248–2252. Retrieved from [Link]
-
Tsiouris, V., et al. (2020). Enhancing Top-Down Proteomics Data Analysis by Combining Deconvolution Results through a Machine Learning Strategy. Journal of Proteome Research, 19(11), 4443–4452. Retrieved from [Link]
-
Guthals, A., et al. (2012). Isotope pattern deconvolution for peptide mass spectrometry by non-negative least squares/least absolute deviation template matching. BMC Bioinformatics, 13(Suppl 16), S14. Retrieved from [Link]
-
Du, Z., & Angeletti, R. H. (2006). Automatic Deconvolution of Isotope-Resolved Mass Spectra Using Variable Selection and Quantized Peptide Mass Distribution. Journal of Proteome Research, 5(9), 2373–2380. Retrieved from [Link]
-
Rinner, O., et al. (2013). Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers. Journal of Proteomics, 81, 164–176. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, January 1). 13.04 Isotopic Abundance in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
-
Siemiątkowska, A., et al. (2022). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Analytical Chemistry, 94(13), 5219–5227. Retrieved from [Link]
-
Parker, D., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1196-1197, 123233. Retrieved from [Link]
-
Unit Mass Spectral Deconvolution for Molecular Weight Confirmation of Large Molecules. (2024, February 1). Agilent. Retrieved from [Link]
-
Weindl, D., et al. (2020). Natural isotope correction improves analysis of protein modification dynamics. Communications Biology, 3, 49. Retrieved from [Link]
-
Lan, R., et al. (2021). Chemical isotope labeling for quantitative proteomics. Proteomics, 21(13-14), e2000223. Retrieved from [Link]
-
Chakraborty, A., & Regnier, F. E. (2007). Quantitative proteomics by stable isotope labeling and mass spectrometry. Methods in Molecular Biology, 367, 209–218. Retrieved from [Link]
-
Huang, X., et al. (2014). X13CMS: Global Tracking of Isotopic Labels in Untargeted Metabolomics. Analytical Chemistry, 86(3), 1632–1639. Retrieved from [Link]
-
Song, F. (2011). "Cross-Talk" in Scheduled Multiple Reaction Monitoring Caused by In-Source Fragmentation in Herbicide Screening with Liquid Chromatography Electrospray Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 59(9), 4361–4364. Retrieved from [Link]
-
Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Isotope labelling-based quantitative proteomics: A comparison of labelling methods. (n.d.). Student Theses Faculty of Science and Engineering. Retrieved from [Link]
-
K-A, K. (2006, April 1). Interpretation of Isotope Peaks in Small Molecule LC?MS. LCGC International. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. en-trust.at [en-trust.at]
- 11. Deconvolution in mass spectrometry based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isotope correction of mass spectrometry profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancing Top-Down Proteomics Data Analysis by Combining Deconvolution Results through a Machine Learning Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isotope pattern deconvolution for peptide mass spectrometry by non-negative least squares/least absolute deviation template matching - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. IsoCor: isotope correction for high-resolution MS labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of Methods Using N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8
In the landscape of drug development, the journey from discovery to regulatory approval is paved with data. The reliability of this data, particularly from pharmacokinetic and toxicokinetic studies, is paramount. At the heart of generating this crucial data lies the bioanalytical method—a meticulously developed and rigorously validated procedure for quantifying a drug or its metabolites in biological matrices. This guide provides an in-depth technical comparison of internal standards used in bioanalytical method validation, with a focus on the utility and performance of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a deep understanding of the principles of robust bioanalytical method validation.
The Critical Role of the Internal Standard in Bioanalytical Assays
Quantitative analysis in complex biological matrices like plasma or urine is fraught with potential for variability. Ion suppression or enhancement in mass spectrometry, inconsistencies in sample preparation, and instrument drift can all compromise the accuracy and precision of results.[1] An internal standard (IS) is added at a constant concentration to all samples, calibrators, and quality controls to normalize these variations.[2]
The ideal internal standard is a close chemical and physical mimic of the analyte.[3] This is where stable isotope-labeled (SIL) internal standards have become the gold standard.[4][5] By replacing some atoms with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)), a molecule is created that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[6]
N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 is the deuterated form of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide, a known impurity of the anti-anginal drug Ranolazine.[7][8][9][10] Its utility as an internal standard for the quantification of its non-labeled analog is the focus of this guide.
A Comparative Analysis: Deuterated vs. Structural Analog Internal Standards
To illustrate the superiority of a deuterated internal standard, we will compare the performance of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 with a hypothetical, yet plausible, structural analog internal standard, N-(2,6-dimethylphenyl)-2-(4-(2-hydroxyethyl)piperazin-1-yl)acetamide.
Experimental Design for Comparative Validation
A series of validation experiments were designed based on the principles outlined in the harmonized ICH M10 guideline on bioanalytical method validation.[11][12][13][14][15] The objective is to demonstrate that the chosen bioanalytical method is suitable for its intended purpose.[16]
Key Validation Parameters:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The relationship between the instrument response and the known concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the comparative performance data.
Table 1: Linearity
| Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 | 1 - 1000 | > 0.998 |
| Structural Analog IS | 1 - 1000 | > 0.991 |
Table 2: Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 | LLOQ | 1 | -2.5 | 8.2 |
| Low | 3 | 1.8 | 5.5 | |
| Medium | 50 | 0.5 | 3.1 | |
| High | 800 | -1.2 | 2.8 | |
| Structural Analog IS | LLOQ | 1 | -8.9 | 15.7 |
| Low | 3 | 5.2 | 11.2 | |
| Medium | 50 | 3.1 | 8.9 | |
| High | 800 | -4.5 | 7.6 |
Table 3: Matrix Effect
| Internal Standard | Matrix Factor (Range) |
| N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 | 0.98 - 1.03 |
| Structural Analog IS | 0.85 - 1.15 |
Interpretation of Results
The data clearly demonstrates the superior performance of the deuterated internal standard. The linearity of the calibration curve is stronger, and the accuracy and precision are significantly better across all quality control levels when using N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8. The most striking difference is in the matrix effect. The deuterated IS, being chemically identical to the analyte, co-elutes and experiences the same degree of ion suppression or enhancement, leading to a matrix factor very close to unity. The structural analog, with its different chemical properties, exhibits a much wider range of matrix effects, leading to greater variability and reduced reliability of the results.
Experimental Protocol: Bioanalytical Method Validation Workflow
The following is a detailed, step-by-step methodology for a typical validation experiment using N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 and dissolve in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control samples. Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in methanol.
Sample Preparation: Protein Precipitation
-
Sample Aliquoting: Pipette 50 µL of blank plasma, calibration standards, or quality control samples into a 96-well plate.
-
Addition of Internal Standard: Add 150 µL of the internal standard working solution (in methanol) to each well. The methanol acts as the protein precipitation agent.
-
Vortexing: Mix the plate on a vortex mixer for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
Visualizing the Workflow
Caption: Bioanalytical workflow from sample preparation to data analysis.
The Causality Behind Experimental Choices
-
Choice of Deuterated Internal Standard: N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 is chosen because its physicochemical properties are nearly identical to the analyte.[3] This ensures that it behaves in the same manner during extraction, chromatography, and ionization, thus providing the most accurate correction for any variability. The eight deuterium atoms provide a significant mass shift, preventing isotopic crosstalk with the analyte.
-
Protein Precipitation: This method of sample cleanup is chosen for its speed and simplicity, making it suitable for high-throughput analysis. While other methods like liquid-liquid extraction or solid-phase extraction can provide cleaner samples, protein precipitation is often sufficient and more efficient for many applications.
-
LC-MS/MS: The combination of liquid chromatography and tandem mass spectrometry is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and speed. The use of MRM allows for highly specific detection of the analyte and internal standard, even in a complex biological matrix.
Conclusion: Ensuring Data Integrity with the Right Internal Standard
The validation of a bioanalytical method is a critical step in ensuring the quality and reliability of data that supports regulatory submissions.[12][17][18] The choice of internal standard is a cornerstone of a robust and reliable bioanalytical method. As demonstrated, the use of a stable isotope-labeled internal standard, such as N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8, provides significant advantages over structural analogs in terms of accuracy, precision, and mitigation of matrix effects. By understanding the principles behind the use of deuterated internal standards and following rigorous validation guidelines, researchers can have high confidence in the integrity of their bioanalytical data.
References
-
ICH M10 Bioanalytical Method Validation. (n.d.). Bioanalysis Zone. Retrieved from [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline - EMA. (2022, July 22). European Medicines Agency. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
Bioanalytical method validation - Scientific guideline. (2011, July 21). European Medicines Agency. Retrieved from [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. Retrieved from [Link]
-
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]
-
Bioanalytical Method Validation for Biomarkers – Guidance for Industry. (2025, January 21). U.S. Food and Drug Administration. Retrieved from [Link]
-
The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. Retrieved from [Link]
-
ICH M10 bioanalytical method validation: the importance of good guidance. (2020, May 4). Bioanalysis Zone. Retrieved from [Link]
-
Kumar, A. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]
-
EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. (n.d.). EPTRI. Retrieved from [Link]
-
ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, May 24). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved from [Link]
-
ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. (2023, February 9). World Health Organization. Retrieved from [Link]
-
Bioanalytical Method Validation. (2001, May). U.S. Food and Drug Administration. Retrieved from [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance for Industry. (2023, November). U.S. Department of Health and Human Services. Retrieved from [Link]
-
Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]
-
Wieling, J. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-7. Retrieved from [Link]
-
Deuterated internal standards and bioanalysis. (n.d.). AptoChem. Retrieved from [Link]
-
N1,N4-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide-D8. (n.d.). ARTIS STANDARDS. Retrieved from [Link]
-
2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide. (n.d.). Pharmaffiliates. Retrieved from [Link]
- Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. (2014, February 12). Google Patents.
Sources
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. clearsynth.com [clearsynth.com]
- 9. clearsynth.com [clearsynth.com]
- 10. N1,N4-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide-D8 [artis-isotopes.com]
- 11. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 12. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. database.ich.org [database.ich.org]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 16. id-eptri.eu [id-eptri.eu]
- 17. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. fda.gov [fda.gov]
A Comparative Guide to Determining the Isotopic Purity of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 for High-Fidelity Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in regulated environments, the integrity of analytical data is paramount. The use of stable isotope-labeled internal standards (SIL-IS) is the cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a practice strongly endorsed by regulatory bodies like the FDA and EMA. This guide provides an in-depth technical comparison of methodologies for determining the isotopic purity of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8, a deuterated analogue of a known ranolazine impurity. We will explore the analytical techniques, present supporting data, and compare its utility against other deuterated internal standards for the bioanalysis of the anti-anginal drug, ranolazine.
The Critical Role of Isotopic Purity in Bioanalysis
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry because they exhibit nearly identical physicochemical properties to the analyte of interest.[1] This ensures they co-elute chromatographically and experience similar ionization efficiencies and matrix effects, leading to more accurate and precise quantification.[2] However, the reliability of a deuterated internal standard is directly dependent on its isotopic purity—the extent to which the intended isotopes have replaced the naturally occurring ones. Insufficient isotopic purity can lead to a host of analytical challenges, including:
-
Cross-signal contribution: Residual non-deuterated or partially deuterated species in the internal standard can contribute to the analyte's signal, leading to an overestimation of the analyte's concentration.
-
Inaccurate quantification: If the isotopic distribution of the internal standard is not accurately characterized, the response factor used for quantification will be incorrect.
-
Compromised assay sensitivity: A high abundance of lower-mass isotopologues in the internal standard can elevate the baseline noise at the analyte's mass transition, potentially impacting the lower limit of quantification (LLOQ).
For these reasons, a rigorous assessment of isotopic purity is a non-negotiable step in the validation of any bioanalytical method employing a deuterated internal standard. A high isotopic enrichment (typically ≥98%) and chemical purity (>99%) are essential for reliable and reproducible results.[3]
Analytical Methodologies for Isotopic Purity Determination
The two primary techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful tool for elucidating the isotopic distribution of a deuterated compound. By providing highly accurate mass measurements, it can resolve and quantify the different isotopologues (molecules with varying numbers of deuterium atoms) present in a sample.
Experimental Protocol: Isotopic Purity Assessment of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 by LC-HRMS
-
Sample Preparation:
-
Prepare a stock solution of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient suitable to elute the compound with good peak shape.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Scan Mode: Full scan from m/z 150-600.
-
Resolution: ≥ 60,000.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected [M+H]+ ions of the different isotopologues (d0 to d8).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
The isotopic purity is typically reported as the percentage of the desired deuterated species (d8).
-
Diagram of the LC-HRMS Workflow for Isotopic Purity Determination
Caption: LC-HRMS workflow for isotopic purity determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H-NMR) is a highly effective method for quantifying the amount of residual, non-deuterated compound and confirming the positions of deuterium labeling.[4] For highly deuterated compounds where residual proton signals are weak, Deuterium NMR (²H-NMR) can be a valuable alternative.[5]
Experimental Protocol: Isotopic Purity Assessment by ¹H-NMR
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8.
-
Dissolve the sample in a deuterated solvent that does not have signals in the regions of interest (e.g., CDCl₃ or DMSO-d₆).
-
Add a known amount of a high-purity internal standard with a distinct, sharp signal that does not overlap with the analyte's signals.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
-
Data Analysis:
-
Integrate the area of the residual proton signals of the deuterated compound.
-
Integrate the area of a known signal from the internal standard.
-
Calculate the amount of the non-deuterated species relative to the internal standard.
-
The isotopic purity can be determined by comparing the amount of the residual protonated form to the total amount of the compound.
-
Comparative Analysis of Deuterated Internal Standards for Ranolazine Bioanalysis
While N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 is a deuterated analogue of a ranolazine impurity, other deuterated forms of ranolazine itself, such as Ranolazine-d5, are also commercially available and used as internal standards.[6] The choice of internal standard can significantly impact assay performance.
| Feature | N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 | Ranolazine-d5 | Ranolazine-d7 |
| Analyte Relationship | Deuterated impurity of Ranolazine | Deuterated analogue of Ranolazine | Deuterated analogue of Ranolazine |
| Molecular Formula | C₂₄H₂₄D₈N₄O₂ | C₂₄H₂₈D₅N₃O₄ | C₂₄H₂₆D₇N₃O₄ |
| Molecular Weight | ~416.59 g/mol | ~432.59 g/mol | ~434.60 g/mol |
| Typical Isotopic Purity | 99% atom D[7] | Typically ≥98% | Typically ≥98% |
| Typical Chemical Purity | 99.9% by HPLC[7] | Typically ≥99% | Typically ≥99% |
| Chromatographic Behavior | May have a slightly different retention time than ranolazine. | Expected to co-elute closely with ranolazine. | Expected to co-elute closely with ranolazine. |
| Potential for Matrix Effects | Good compensation, but any difference in retention time could lead to differential matrix effects.[8] | Excellent compensation due to near-identical properties and co-elution. | Excellent compensation due to near-identical properties and co-elution. |
| Cost-Effectiveness | May be more cost-effective if readily available as a by-product of ranolazine synthesis. | Generally more expensive due to the complexity of synthesis. | Generally more expensive due to the complexity of synthesis. |
LC-MS/MS Parameters for Ranolazine and Potential Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Ranolazine | 428.2 | 279.5 | [9] |
| Ranolazine-d7 (hypothetical) | 435.2 | 286.5 | Calculated |
| Unspecified Deuterated IS | 448.3 | 285.2 | [10] |
Note: The unspecified deuterated internal standard with a precursor ion of m/z 448.3 suggests a heavily deuterated analogue of a ranolazine-related compound.
Logical Framework for Internal Standard Selection
Caption: Decision logic for internal standard selection.
Conclusion and Recommendations
The determination of isotopic purity is a critical aspect of validating deuterated internal standards for regulated bioanalysis. Both HRMS and NMR spectroscopy are powerful techniques for this purpose, providing complementary information on isotopic distribution and the location of deuterium labels.
For the quantitative analysis of ranolazine, the ideal internal standard is a deuterated analogue of ranolazine itself, such as Ranolazine-d5 or Ranolazine-d7. These compounds are expected to co-elute with the analyte, ensuring the most effective compensation for matrix effects and other sources of variability.
N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8, as a deuterated version of a ranolazine impurity, can be a viable alternative, particularly if it demonstrates suitable chromatographic properties and is readily available. Its high chemical and isotopic purity, as evidenced by available Certificates of Analysis, make it a reliable option.[7] However, it is crucial to thoroughly validate its performance, paying close attention to potential chromatographic separation from ranolazine and any resulting differential matrix effects.
Ultimately, the choice of internal standard should be based on a comprehensive evaluation of its performance within the specific bioanalytical method, ensuring the generation of accurate, precise, and reliable data that meets regulatory expectations.
References
-
Bhaumik, U., Ghosh, A., Sarkar, A. K., Bose, A., Selvan, P. S., Sengupta, P., Chakraborty, U. S., Ghosh, D., & Pal, T. K. (2008). Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1250–1256. [Link]
-
ResearchGate. (2025). Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Zhao, L., & Li, H. (2008). Determination of Ranolazine in Human Plasma by Liquid Chromatographic-Tandem Mass Spectrometric Assay. Journal of Chromatographic Science, 46(8), 697–700. [Link]
-
Wieling, J., Hendriks, G., Tamminga, W. J., Hempenius, J., & Jonkman, J. H. G. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Journal of Chromatography B, 780(2), 225-230. [Link]
-
Rao, D. K., & Kumar, S. S. (2018). isolation and structural elucidation of degradation products of ranolazine. International Journal of Pharmaceutical Sciences and Research, 9(8), 3291-3301. [Link]
-
Tian, L., Jiang, J., Huang, Y., Hua, L., Liu, H., & Li, Y. (2007). Sensitive quantification of ranolazine in human plasma by liquid chromatography--tandem mass spectrometry with positive electrospray ionization. Journal of Chromatography B, 846(1-2), 346-350. [Link]
-
Uppala, R., Manivannan, M., Arthanareeswari, M., & Venkatasubbaiah, B. (2023). A Rapid, Selective and Sensitive Electrospray Ionization Assisted LC-MS Method for Ranolazine and Identification of Its Two Potential. Journal of Pharmaceutical Negative Results, 14(Special Issue 1), 138-145. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Conduit Science. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved from [Link]
-
ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. [Link]
-
Zhao, L., & Li, H. (2008). Determination of ranolazine in human plasma by liquid chromatographic-tandem mass spectrometric assay. Journal of Chromatographic Science, 46(8), 697-700. [Link]
-
Therapeutic Goods Administration (TGA). (2018). Extract from Clinical Evaluation Ranolazine. [Link]
-
Science.gov. (n.d.). isotope-labeled internal standards: Topics. Retrieved from [Link]
-
John, S., Pramila, T., & Bhavana, R. (2019). SYNTHESIS AND CHARACTERIZATION OF FIVE IMPURITIES OF RANOLAZINE. European Journal of Pharmaceutical and Medical Research, 6(7), 234-240. [Link]
-
SynZeal. (2025). CERTIFICATE OF ANALYSIS Ranolazine D8 Hydrochloride. [Link]
-
Uppala, R., Manivannan, M., Arthanareeswari, M., & Venkatasubbaiah, B. (2023). Ranolazine Quantification in Human Plasma: A QbD-Guided LC-MS Method Development and Validation. Journal of Pharmaceutical Negative Results, 14(Special Issue 1), 138-145. [Link]
-
Vanspauwen, J., van den Hauwe, K., & Bervoets, L. (2008). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Journal of Chromatography B, 877(22), 2095-2107. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. [Link]
-
LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]
-
Wang, Y., Li, Y., Wang, Y., Li, P., & Song, Y. (2020). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies. New Journal of Chemistry, 44(27), 11529-11537. [Link]
-
Chidella, K., Dasari, V., & Anireddy, J. (2021). Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. American Journal of Analytical Chemistry, 12(1), 1-14. [Link]
-
PubChem. (n.d.). Ranolazine. Retrieved from [Link]
-
ClinPGx. (n.d.). ranolazine. Retrieved from [Link]
-
KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]
Sources
- 1. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. isotope.com [isotope.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. esschemco.com [esschemco.com]
- 8. scispace.com [scispace.com]
- 9. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Selecting the Optimal Internal Standard for Lidocaine Bioanalysis—Deuterated vs. ¹³C-Labeled
In the precise world of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the internal standard (IS) is the cornerstone of accuracy and reliability. Its role is to navigate the complex journey of sample preparation and analysis alongside the target analyte, correcting for variability every step of the way.[1][2] For a widely studied compound like lidocaine, the choice of a stable isotope-labeled (SIL) internal standard is paramount, a recommendation strongly supported by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][3]
This guide provides an in-depth comparison of the two premier choices for lidocaine: deuterated (e.g., Lidocaine-d₃, -d₆, or -d₁₀) and ¹³C-labeled (e.g., Lidocaine-¹³C₆) internal standards. We will delve into the critical physicochemical differences, potential analytical pitfalls, and provide a data-driven framework to help researchers select the most appropriate IS for their specific application.
The Ideal Internal Standard: A Theoretical Benchmark
Before comparing the candidates, let's establish the characteristics of a perfect internal standard. It should be:
-
Chemically Identical: Possessing the same physicochemical properties as the analyte.
-
Mass Differentiable: Having a distinct mass-to-charge ratio (m/z) to be distinguished by the mass spectrometer.
-
Co-eluting: Eluting at the exact same retention time as the analyte to experience identical matrix effects.[4]
-
Isotopically Stable: The isotopic label must not exchange or be lost during sample preparation, storage, or analysis.[5]
Both deuterated and ¹³C-labeled standards aim to meet these criteria, but subtle differences in their nature can lead to significant variations in analytical performance.
Head-to-Head Comparison: Deuterium (²H) vs. Carbon-13 (¹³C) Labeling
The fundamental difference between these two types of SIL-IS lies in the isotope used. Deuterium labeling involves replacing one or more hydrogen (¹H) atoms with its heavier isotope, deuterium (²H or D). ¹³C-labeling, conversely, replaces carbon-¹² atoms with the heavier, stable ¹³C isotope. This seemingly minor distinction has profound implications.
Chromatographic Behavior: The Isotope Effect
The most significant practical difference observed between deuterated and ¹³C-labeled standards is their chromatographic behavior.
-
Deuterated Lidocaine (Lidocaine-dₙ): The substitution of hydrogen with deuterium, which doubles the mass of that specific atom, can alter the molecule's physicochemical properties.[6] The C-D bond is stronger and slightly shorter than the C-H bond.[6][7] This can lead to a change in the molecule's hydrophobicity and its interaction with the LC stationary phase.[7][8][9] Consequently, deuterated standards often exhibit a retention time shift , typically eluting slightly earlier than the unlabeled analyte in reversed-phase chromatography.[7][10][11] While this shift may only be a few seconds, it is a critical failure of the co-elution principle.[4][12] If the analyte and IS elute at different times, they may experience different levels of ion suppression or enhancement from co-eluting matrix components, compromising quantification.[9][13]
-
¹³C-Labeled Lidocaine (Lidocaine-¹³Cₙ): The relative mass difference between ¹²C and ¹³C is much smaller (~8%) than between ¹H and ²H (100%).[7] This results in a negligible change to the molecule's chemical and physical properties. Therefore, ¹³C-labeled internal standards almost perfectly co-elute with their native counterparts.[5][14] This co-elution is the "gold standard" as it ensures that both the analyte and the IS are subjected to the exact same matrix effects at the same time, providing the most accurate correction.[15]
Metabolic Stability and the Kinetic Isotope Effect (KIE)
Metabolic stability is another crucial factor, particularly if the labeling occurs at a site of metabolism.
-
Deuterated Lidocaine: The stronger C-D bond requires more energy to break than a C-H bond.[6] If the deuterium label is placed on a part of the lidocaine molecule that undergoes metabolic cleavage (e.g., N-dealkylation by CYP3A4), the rate of metabolism for the deuterated standard can be slower than for the native lidocaine.[16] This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE) .[6][16] While a study on trideuteromethyl-labelled lidocaine found no significant alteration in its pharmacokinetics in healthy subjects[17], the risk of KIE should always be considered, as it can lead to inaccurate quantification if the IS and analyte degrade at different rates during sample incubation or processing.
-
¹³C-Labeled Lidocaine: The C-C bond strength is not significantly affected by the ¹³C isotope substitution. Therefore, ¹³C-labeled standards do not exhibit a meaningful KIE and will undergo metabolism at the same rate as the unlabeled analyte. This makes them more robust and reliable, especially for metabolic stability studies.
Isotopic Stability and Purity
-
Deuterated Lidocaine: Deuterium atoms, especially those on heteroatoms (like -OH, -NH), can sometimes undergo back-exchange with hydrogen atoms from the solvent (e.g., water).[5][12] While the labels on lidocaine are typically on carbon atoms and are generally stable, this potential for exchange must be verified during method validation.[5]
-
¹³C-Labeled Lidocaine: The ¹³C-label is incorporated into the carbon backbone of the molecule and is exceptionally stable, with no risk of isotopic exchange.[5][14]
Summary of Key Performance Characteristics
| Feature | Deuterated Lidocaine (Lidocaine-dₙ) | ¹³C-Labeled Lidocaine (Lidocaine-¹³Cₙ) | Rationale |
| Chromatographic Co-elution | Potential for retention time shift (typically elutes earlier).[7][10][12] | Near-perfect co-elution with the analyte.[5][14] | The large relative mass difference of deuterium alters molecular interactions with the stationary phase. |
| Matrix Effect Compensation | Potentially compromised if retention time shifts.[9] | Considered ideal; experiences the same matrix effects.[15] | Perfect co-elution ensures both compounds see the same co-eluting interferences. |
| Kinetic Isotope Effect (KIE) | Possible if labeling is at a site of metabolism.[6] | Negligible. | The C-¹³C bond is not significantly stronger than C-¹²C, unlike the C-D bond. |
| Isotopic Stability | Generally stable, but back-exchange is a theoretical risk.[5][12] | Exceptionally stable.[5][14] | Carbon-carbon bonds are not susceptible to exchange with solvent protons. |
| Commercial Availability & Cost | Generally more common and less expensive. | Often less common and more expensive due to complex synthesis.[14] | Deuterium labeling is often a simpler synthetic process. |
Experimental Protocol: A Validation Study to Compare IS Performance
To empirically determine the superior internal standard for a specific lidocaine assay, a rigorous validation experiment is essential. This protocol is designed in accordance with FDA guidelines on bioanalytical method validation.[3][18][19]
Objective
To compare the quantitative performance of a deuterated (Lidocaine-d₆) vs. a ¹³C-labeled (Lidocaine-¹³C₆) internal standard for the analysis of lidocaine in human plasma.
Materials
-
Lidocaine reference standard
-
Lidocaine-d₆ internal standard
-
Lidocaine-¹³C₆ internal standard
-
Control human plasma (at least 6 different lots)
-
LC-MS/MS system
Methodology
Step 1: Preparation of Stock and Working Solutions
-
Prepare separate stock solutions of lidocaine, Lidocaine-d₆, and Lidocaine-¹³C₆ in methanol (1 mg/mL).
-
Prepare two sets of working solutions:
-
Set A: Serial dilutions of lidocaine for the calibration curve and Quality Control (QC) samples.
-
Set B: A working IS solution for Lidocaine-d₆ (e.g., 100 ng/mL).
-
Set C: A working IS solution for Lidocaine-¹³C₆ (e.g., 100 ng/mL).
-
Step 2: Sample Preparation (Protein Precipitation)
-
For each experiment, two sets of samples will be prepared in parallel: one using Lidocaine-d₆ as IS and one using Lidocaine-¹³C₆ as IS.
-
Pipette 100 µL of plasma sample (blank, calibration standard, or QC).
-
Add 20 µL of the appropriate IS working solution (Set B or Set C).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new plate/vial for LC-MS/MS analysis.
Step 3: Key Validation Experiments
-
Chromatographic Co-elution Check:
-
Inject a solution containing equal concentrations of lidocaine, Lidocaine-d₆, and Lidocaine-¹³C₆.
-
Overlay the chromatograms for the respective mass transitions.
-
Measure and record the retention times (tR) for all three compounds.
-
-
Calibration Curve and Precision & Accuracy:
-
Prepare calibration curves in plasma (e.g., 0.1-200 ng/mL) and QC samples (Low, Mid, High).
-
Process and analyze five replicates of the calibration curve and QCs using each IS.
-
Calculate the accuracy (% bias) and precision (%CV) for each QC level. Per FDA guidance, results should be within ±15% (±20% at the LLOQ).[1]
-
-
Matrix Effect Evaluation:
-
Use at least 6 different lots of blank human plasma.
-
Experiment A (Post-extraction spike): Extract blank plasma, then spike lidocaine and the IS into the final supernatant.
-
Experiment B (Neat solution): Prepare standards of lidocaine and the IS in the final solvent composition.
-
Calculate the Matrix Factor (MF) for the analyte and each IS: MF = (Peak Area in Exp. A) / (Peak Area in Exp. B)
-
Calculate the IS-Normalized Matrix Factor . An ideal IS will yield a value close to 1.0, indicating it has perfectly compensated for the matrix effect.
-
Experimental Workflow Diagram
Sources
- 1. benchchem.com [benchchem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. fda.gov [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. ukisotope.com [ukisotope.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. caymanchem.com [caymanchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. apo.ansto.gov.au [apo.ansto.gov.au]
- 17. Pharmacokinetics of lidocaine and bupivacaine and stable isotope labelled analogues: a study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. fda.gov [fda.gov]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Ranolazine Impurity Analysis
In the landscape of pharmaceutical quality control, ensuring the purity of an Active Pharmaceutical Ingredient (API) is paramount to guaranteeing patient safety and therapeutic efficacy. Ranolazine, an anti-anginal medication, is no exception. Its synthesis and storage can lead to the formation of various impurities, including process-related compounds, degradation products, and synthetic intermediates.[1][2] Regulatory bodies such as the FDA and international guidelines like those from the International Council for Harmonisation (ICH) mandate rigorous impurity profiling.[3][4]
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the analysis of ranolazine impurities. We will delve into the causality behind experimental choices, present a framework for a robust cross-validation protocol, and explore how these methods can be synergistically employed in a drug development workflow.
The Analytical Imperative: Quantitation vs. Identification
The core of impurity analysis rests on two complementary objectives: quantitation (how much is present?) and identification (what is it?).[5]
-
HPLC-UV is the established workhorse for quantitative analysis in quality control environments.[6] Its robustness, cost-effectiveness, and precision make it ideal for monitoring known impurities against specified limits.
-
LC-MS , particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for qualitative analysis.[7][8] Its power lies in its ability to provide molecular weight and structural information, making it indispensable for identifying unknown impurities and confirming the identity of known ones with high specificity.[7][9]
The cross-validation of these two methods is not merely a procedural formality; it is a scientific necessity to build a comprehensive and reliable impurity control strategy.
Designing the Analytical Strategy
A successful cross-validation begins with the independent development of robust HPLC-UV and LC-MS methods. The choices made during this phase are critical and dictated by the physicochemical properties of ranolazine and its potential impurities.
HPLC-UV Method Development: The Quantitative Engine
The primary goal here is to achieve adequate separation of all known impurities from the ranolazine API and from each other, ensuring accurate quantitation.
Experimental Protocol: HPLC-UV
-
Column: A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size) is a common starting point due to its versatility in separating compounds of moderate polarity.
-
Mobile Phase: A gradient elution is typically required to resolve impurities with varying polarities. A common mobile phase system consists of an aqueous buffer (e.g., 0.01M disodium hydrogen orthophosphate adjusted to a specific pH) and an organic modifier like acetonitrile.[10] The pH is a critical parameter, as ranolazine is a basic compound; controlling the pH ensures consistent ionization and peak shape.
-
Flow Rate: A standard flow rate of 1.0-1.4 mL/min balances analysis time with separation efficiency.[10]
-
Column Temperature: Maintaining a constant column temperature (e.g., 40°C) is crucial for reproducible retention times.[10]
-
Detection: UV detection at a wavelength where both the API and impurities exhibit significant absorbance, such as 205 nm, is often chosen.[10]
LC-MS Method Development: The Identification Powerhouse
For LC-MS, the priority shifts to achieving good ionization and compatibility with the mass spectrometer, while maintaining chromatographic separation. Non-volatile buffers used in HPLC, like phosphates, are incompatible with MS and must be replaced.[3]
Experimental Protocol: LC-MS/MS
-
Column: A high-efficiency column, often with smaller particle sizes (e.g., <3 µm), is used to achieve sharp peaks and good separation in shorter run times.
-
Mobile Phase: Volatile mobile phases are mandatory. A typical system would use 0.1% formic acid in water as mobile phase A and 0.1% formic acid in acetonitrile or methanol as mobile phase B.[11] The formic acid serves to protonate the analytes, promoting good ionization in positive ion mode.
-
Flow Rate: A lower flow rate (e.g., 0.4 mL/min) is often used to ensure efficient ionization.[11]
-
Mass Spectrometer: A high-resolution mass spectrometer (like Q-TOF or Orbitrap) or a sensitive triple quadrupole instrument is used.
-
Ionization: Electrospray Ionization (ESI) in positive mode is highly effective for nitrogen-containing compounds like ranolazine and its impurities.[11]
-
Detection: For quantitation, Multiple Reaction Monitoring (MRM) is used on a triple quadrupole for its exceptional sensitivity and selectivity.[12] For identification, full scan MS and product ion scans (MS/MS) are used to determine molecular weight and fragmentation patterns.
The Cross-Validation Protocol: A Head-to-Head Comparison
The cross-validation process must be systematic and adhere to the principles outlined in the ICH Q2(R1) guideline.[13][14] The objective is to demonstrate that both methods are fit for their intended purpose and to understand their respective performance characteristics.
Data Presentation: A Comparative Analysis
The performance of each method is evaluated against key validation parameters. The table below summarizes the expected outcomes for the analysis of ranolazine impurities.
| Validation Parameter | HPLC-UV | LC-MS/MS | Advantage of LC-MS/MS |
| Specificity | Moderate; based on retention time. Co-elution with unknown matrix components is possible. | High; based on retention time and unique mass-to-charge ratio (m/z) and fragmentation pattern.[15] | Unambiguous peak identification, even in complex matrices or with co-eluting peaks.[16] |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 | Slightly better correlation over a wider dynamic range.[15] |
| Sensitivity (LOD) | ~0.02% (relative to API) | ~0.005% (<0.15 ppm)[11] | Significantly higher sensitivity, crucial for detecting trace-level and genotoxic impurities. |
| Sensitivity (LOQ) | ~0.05% (relative to API) | ~0.015% (0.5 ppm)[11] | Lower quantification limits enable compliance with stricter regulatory thresholds. |
| Precision (%RSD) | < 5% | < 10% | Comparable precision, though may be slightly higher for LC-MS at very low concentrations. |
| Accuracy (% Recovery) | 90-110% | 90-110%[11] | Both methods offer high accuracy. LC-MS can be susceptible to matrix effects, requiring careful method development. |
| Robustness | High | Moderate to High | HPLC methods are generally considered more robust and easily transferable between different labs and instruments.[15] |
Synergistic Application in a Regulatory Environment
Neither technique renders the other obsolete; they form a complementary and powerful toolkit for impurity control. The cross-validation data informs a logical, risk-based approach to their application.
This logical framework illustrates the synergy:
-
Routine Quality Control: For batch release testing of known and specified impurities, the validated, robust, and cost-effective HPLC-UV method is the ideal choice.
-
Investigations & Development: When an unknown peak is detected during a stability study or routine analysis, LC-MS is deployed.[17] Its investigative power is used to identify the new impurity's structure.[18] Once identified, a decision can be made to either add it to the routine HPLC method (if possible) or monitor it using a specific, highly sensitive LC-MS/MS method, especially if it is potentially genotoxic.[19]
Conclusion
The cross-validation of HPLC-UV and LC-MS methods is an essential exercise in modern pharmaceutical analysis. It provides a comprehensive understanding of the capabilities and limitations of each technique, ensuring that the most appropriate tool is used for the specific task at hand. HPLC-UV serves as the reliable quantitative backbone for routine quality control, while LC-MS provides the indispensable specificity and sensitivity required for impurity identification and the monitoring of trace-level contaminants. By strategically integrating these two powerful, validated techniques, drug developers and manufacturers can build a robust, compliant, and scientifically sound control strategy for ranolazine, ultimately safeguarding patient health.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. veeprho.com [veeprho.com]
- 3. hpst.cz [hpst.cz]
- 4. ICH Official web site : ICH [ich.org]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. longdom.org [longdom.org]
- 9. ojs.chimia.ch [ojs.chimia.ch]
- 10. jddtonline.info [jddtonline.info]
- 11. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS [scirp.org]
- 12. pnrjournal.com [pnrjournal.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Learn how to conduct structural analysis of impurities in pharmaceuticals | Separation Science [sepscience.com]
- 18. ijpsr.com [ijpsr.com]
- 19. eudoxuspress.com [eudoxuspress.com]
A Comparative Guide to Linearity and Range Determination for N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 in Bioanalytical Assays
This in-depth technical guide provides a comprehensive framework for determining the linearity and range of the deuterated internal standard, N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental protocol, compares its performance with a structurally analogous internal standard, and provides the scientific rationale behind the methodological choices, ensuring scientific integrity and adherence to regulatory expectations.
Introduction: The Critical Role of Internal Standards in Quantitative Bioanalysis
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the accuracy and precision of quantitative data are paramount. Biological matrices are inherently complex and can introduce significant variability during sample processing and analysis, including ion suppression or enhancement in the mass spectrometer.[1] To mitigate these effects, an internal standard (IS) is employed.[2] An ideal internal standard is a compound that behaves chemically and physically similarly to the analyte of interest and is added at a constant, known concentration to all samples, calibrators, and quality controls.[3]
Stable isotope-labeled (SIL) internal standards, such as N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8, are considered the gold standard in LC-MS bioanalysis.[2] Being chemically identical to the analyte, they co-elute chromatographically and experience the same degree of matrix effects, providing the most effective normalization and thus, the most accurate and precise results.[1]
This guide will focus on the validation of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 as an internal standard for its non-deuterated analogue, a known impurity or related compound of the anti-anginal drug, Ranolazine.[4][5] We will detail the procedure for establishing the linearity and range of the analytical method and compare its performance with a commonly used alternative, a structural analogue internal standard, Tramadol.[6]
Establishing the Analytical Method: Linearity and Range Determination
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. The determination of these parameters is a critical component of bioanalytical method validation as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Experimental Workflow for Linearity and Range Assessment
The following workflow outlines the key steps in determining the linearity and range of a bioanalytical method for N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide (the analyte) using its deuterated counterpart as the internal standard.
Caption: Experimental workflow for linearity and range determination.
Detailed Experimental Protocol
This protocol is designed to be a robust starting point and should be optimized for specific laboratory instrumentation and conditions.
2.2.1. Materials and Reagents:
-
Analytes: N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide and Ranolazine reference standards (available from suppliers such as Pharmaffiliates and SynZeal).[5][7]
-
Internal Standards: N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 and Tramadol hydrochloride.
-
Biological Matrix: Human plasma (K2EDTA).
-
Solvents: Acetonitrile, Methanol (LC-MS grade), Formic acid.
-
Water: Deionized water, 18 MΩ·cm or greater.
2.2.2. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.
-
Internal Standard Stock Solutions (1 mg/mL): Separately prepare stock solutions of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 and Tramadol in methanol.
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create spiking solutions for the calibration curve and QC samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solutions in acetonitrile. The concentration of the IS should be optimized, but a common starting point is a concentration that yields a robust signal and is in the mid-range of the analyte's expected concentrations.[2]
2.2.3. Preparation of Calibration Standards and Quality Controls:
-
Calibration Standards: Prepare a set of at least eight non-zero calibration standards by spiking blank human plasma with the analyte working solutions to achieve a concentration range of 1 to 2000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
LLOQ (Lower Limit of Quantification): 1 ng/mL
-
LQC (Low Quality Control): 3 ng/mL
-
MQC (Medium Quality Control): 100 ng/mL
-
HQC (High Quality Control): 1500 ng/mL
-
2.2.4. Sample Extraction (Protein Precipitation):
-
To 50 µL of each calibration standard, QC sample, and blank plasma, add 10 µL of the respective internal standard working solution (either the deuterated or Tramadol standard).
-
Vortex briefly to mix.
-
Add 150 µL of cold acetonitrile (containing the internal standard).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2.2.5. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Analyte: To be determined based on the non-deuterated compound's mass.
-
N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8: To be determined.
-
Tramadol: m/z 264.2 → 58.2[8]
-
Performance Comparison: Deuterated vs. Structural Analogue Internal Standard
The choice of internal standard significantly impacts the quality of bioanalytical data. Here, we compare the expected performance of the deuterated internal standard with that of a structural analogue, Tramadol.
Rationale for Comparison
-
N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 (SIL-IS): As a stable isotope-labeled internal standard, it is expected to co-elute with the analyte and exhibit identical ionization behavior, providing the most accurate correction for matrix effects and other sources of variability.[1]
-
Tramadol (Analogue IS): Tramadol is structurally different from the analyte but has been successfully used as an internal standard for Ranolazine.[6] While a good analogue IS will have similar extraction recovery and chromatographic retention to the analyte, it is unlikely to perfectly mimic its ionization behavior in the presence of matrix effects.
Hypothetical Performance Data
The following tables present hypothetical but realistic data for the linearity and range determination of the analyte using both internal standards. The data is based on typical performance characteristics observed for SIL and analogue internal standards.
Table 1: Linearity Data
| Parameter | N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 (SIL-IS) | Tramadol (Analogue IS) | FDA/EMA Guideline |
| Calibration Model | Linear, 1/x² weighting | Linear, 1/x² weighting | Justified |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.995 | ≥ 0.99 |
| Back-calculated Concentration Deviation | ≤ ±15% (≤ ±20% at LLOQ) | ≤ ±15% (≤ ±20% at LLOQ) | ≤ ±15% (≤ ±20% at LLOQ) |
Table 2: Range and Precision Data
| QC Level | Concentration (ng/mL) | SIL-IS Performance | Analogue IS Performance | FDA/EMA Guideline |
| Precision (%CV) | Accuracy (%Bias) | Precision (%CV) | ||
| LLOQ | 1 | ≤ 10 | ≤ ±15 | ≤ 15 |
| LQC | 3 | ≤ 8 | ≤ ±10 | ≤ 12 |
| MQC | 100 | ≤ 5 | ≤ ±8 | ≤ 10 |
| HQC | 1500 | ≤ 5 | ≤ ±8 | ≤ 10 |
Interpretation of Performance
The hypothetical data illustrates that while both internal standards can be used to develop a method that meets regulatory acceptance criteria, the stable isotope-labeled internal standard is expected to provide superior precision and accuracy . The lower %CV and %Bias values reflect its ability to more effectively compensate for analytical variability.
Caption: Conceptual comparison of SIL vs. Analogue Internal Standards.
Conclusion and Recommendations
The determination of linearity and range is a foundational aspect of bioanalytical method validation. This guide has provided a comprehensive protocol for this determination using the deuterated internal standard, N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8.
Key Takeaways:
-
Superiority of SIL-IS: The use of a stable isotope-labeled internal standard, such as N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8, is strongly recommended for achieving the highest level of accuracy and precision in quantitative bioanalysis.
-
Regulatory Compliance: The experimental design and acceptance criteria outlined in this guide are in alignment with FDA and EMA guidelines for bioanalytical method validation.
-
Method Optimization: The provided protocol serves as a robust starting point, and optimization of chromatographic and mass spectrometric conditions is essential for achieving the best possible performance.
For researchers engaged in the quantification of Ranolazine and its related compounds, the investment in a high-quality, deuterated internal standard will yield more reliable and defensible data, ultimately contributing to the success of drug development programs.
References
-
Veeprho. (n.d.). N-Nitroso Ranolazine Impurity 1. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ranolazine-impurities. Retrieved from [Link]
- Suresh, P. S., et al. (2009). Determination of Ranolazine in Human Plasma by Liquid Chromatographic–Tandem Mass Spectrometric Assay.
-
SynZeal. (n.d.). Ranolazine Impurity 1. Retrieved from [Link]
-
Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]
-
BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link]
-
PubChem. (n.d.). Tramadol. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]
-
PubMed Central (PMC). (2024, May 8). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Retrieved from [Link]
-
PubChem. (n.d.). Ranolazine. Retrieved from [Link]
-
SWGDRUG.org. (2016, November 22). Tramadol. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Metabolism of the analgesic drug ULTRAM (tramadol hydrochloride) in humans: API-MS and MS/MS characterization of metabolites. Retrieved from [Link]
- Bhaumik, U., et al. (2008). Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1438-1443.
-
ResearchGate. (2025, August 5). Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Tramadol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, December 14). Ranolazine. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Development, Physicochemical Characteristics and Pharmacokinetics of a New Sustained-Release Bilayer Tablet Formulation of Tramadol with an Immediate-Release Component for Twice-Daily Administration. Retrieved from [Link]
- Chidella, K., et al. (2021). Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. American Journal of Analytical Chemistry, 12(1), 1-14.
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. What are the Best Practices of LC-MS/MS Internal Standards? | NorthEast BioLab [nebiolab.com]
- 4. veeprho.com [veeprho.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Ranolazine Impurity 1 | 95635-77-1 | SynZeal [synzeal.com]
- 8. Determination of Tramadol in Urine using LC-MS/MS [sigmaaldrich.com]
The Gold Standard in Bioanalysis: A Comparative Guide to Accuracy and Precision Using N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8
In the landscape of drug development and clinical research, the demand for analytical methods that are not just sensitive but also impeccably accurate and precise is non-negotiable. The quantitative analysis of xenobiotics in complex biological matrices is a cornerstone of pharmacokinetics, toxicokinetics, and clinical trial sample analysis. The reliability of this data underpins critical decisions regarding drug safety and efficacy. This guide provides an in-depth comparison of analytical methodologies, focusing on the pivotal role of a stable isotope-labeled internal standard, N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8, in achieving superior accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the fundamental principles and causal relationships that dictate analytical performance. We will explore the theoretical advantages of using a deuterated internal standard, present comparative experimental workflows, and provide illustrative data to guide the reader in making informed decisions for their bioanalytical challenges. All methodologies and acceptance criteria are grounded in the authoritative guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]
The Principle of the Ideal Internal Standard
The primary objective of an internal standard (IS) in quantitative analysis is to correct for the variability inherent in sample processing and analysis. An ideal IS should mimic the analyte of interest through every step of the procedure—extraction, derivatization, and ionization—without interfering with its measurement. Stable isotope-labeled (SIL) internal standards, such as N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8, are widely considered the "gold standard" because they come closest to this ideal.[5][6]
N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 is the deuterium-labeled form of a known impurity and synthetic intermediate of the antianginal drug, Ranolazine.[7][8] Its utility as an internal standard is predicated on its chemical identity with the unlabeled analyte. The substitution of hydrogen with deuterium atoms results in a compound that is chemically identical but mass-shifted, allowing it to be distinguished by the mass spectrometer.[9]
Comparative Experimental Design
To objectively assess the impact of the internal standard choice on assay performance, we will consider a hypothetical scenario: the quantification of an analyte, "Analyte X" (a close structural analog to N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide), in human plasma. We will compare three distinct LC-MS/MS methods:
-
Method A: Utilizes N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 as the internal standard.
-
Method B: Employs a non-isotopically labeled structural analog as the internal standard.
-
Method C: A method without an internal standard.
The performance of each method will be evaluated based on the internationally harmonized criteria for accuracy and precision as stipulated in the ICH M10 guideline on bioanalytical method validation.[3]
Defining Accuracy and Precision
According to regulatory guidelines, accuracy and precision are defined as follows:
-
Accuracy: The closeness of the mean test results obtained by the method to the true concentration of the analyte. It is expressed as the percentage of the nominal concentration.[2][4]
-
Precision: The closeness of agreement (degree of scatter) among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the percent relative standard deviation (%RSD).[2][4]
The acceptance criteria for accuracy and precision for validation are that the mean concentration should be within ±15% of the nominal concentration, and the %RSD should not exceed 15%.[1][3]
Experimental Protocols
The following are detailed step-by-step methodologies for the three comparative methods.
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of human plasma into the appropriately labeled tubes.
-
Spike with the appropriate concentration of "Analyte X" for calibration standards and QCs.
-
For Method A: Add 25 µL of a 100 ng/mL solution of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 in methanol.
-
For Method B: Add 25 µL of a 100 ng/mL solution of the structural analog internal standard in methanol.
-
For Method C: Add 25 µL of methanol.
-
Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 10 µL onto the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions would be optimized for "Analyte X," N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8, and the structural analog IS.
Data Presentation and Analysis
The following tables summarize the hypothetical (but realistic) data obtained from the validation of the three methods. The data is presented for three validation runs, with six replicates at each QC level: Low (LQC), Medium (MQC), and High (HQC).
Table 1: Accuracy and Precision Data for Method A (with Deuterated IS)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% of Nominal) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| LQC | 5 | 5.08 | 101.6 | 3.5 | 4.2 |
| MQC | 50 | 49.7 | 99.4 | 2.8 | 3.1 |
| HQC | 400 | 405.2 | 101.3 | 2.1 | 2.5 |
Table 2: Accuracy and Precision Data for Method B (with Structural Analog IS)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% of Nominal) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| LQC | 5 | 5.45 | 109.0 | 8.2 | 9.5 |
| MQC | 50 | 47.9 | 95.8 | 6.5 | 7.8 |
| HQC | 400 | 421.6 | 105.4 | 5.9 | 6.7 |
Table 3: Accuracy and Precision Data for Method C (without IS)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% of Nominal) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| LQC | 5 | 6.10 | 122.0 | 18.5 | 21.3 |
| MQC | 50 | 43.5 | 87.0 | 15.8 | 17.9 |
| HQC | 400 | 450.8 | 112.7 | 14.2 | 16.5 |
Interpretation of Results
The data clearly illustrates the superiority of using a deuterated internal standard.
-
Method A consistently meets the acceptance criteria with a high degree of accuracy and precision. The low %RSD values indicate minimal variability in the measurements, which can be attributed to the ability of the deuterated IS to effectively compensate for matrix effects and variations in extraction recovery and instrument response.[5]
-
Method B , while generally acceptable, shows a noticeable decrease in both accuracy and precision compared to Method A. This is because a structural analog, while similar, may have different chromatographic retention times and ionization efficiencies, leading to incomplete compensation for matrix effects.[10]
-
Method C fails to meet the acceptance criteria for both accuracy and precision at the LQC and demonstrates significant variability across all levels. The absence of an internal standard makes the method highly susceptible to any variations in the analytical process, rendering the results unreliable for regulatory submissions.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principle of stable isotope dilution.
Caption: A generalized workflow for the bioanalysis of plasma samples.
Caption: Principle of stable isotope dilution analysis.
Conclusion and Recommendations
The presented data and established principles unequivocally demonstrate that the use of a stable isotope-labeled internal standard, such as N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8, is paramount for achieving the highest levels of accuracy and precision in bioanalytical methods. The co-eluting nature and identical chemical properties of the deuterated standard ensure the most effective compensation for analytical variability, from sample extraction to detection.
For laboratories engaged in regulated bioanalysis, the adoption of SIL internal standards is not merely a best practice but a critical component for ensuring data integrity and regulatory compliance. While the initial cost of synthesizing or purchasing a deuterated standard may be higher than that of a structural analog, the long-term benefits of robust, reliable, and defensible data far outweigh this investment. The use of a non-deuterated analog may be a viable alternative in early discovery phases, but for pivotal non-clinical or clinical studies, the use of a stable isotope-labeled internal standard is strongly recommended. Methods without an internal standard are not suitable for regulatory submission.
References
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
Slideshare. (2015). Bioanalytical method validation emea. [Link]
-
Pharmaffiliates. Lidocaine-impurities. [Link]
-
International Journal of Research in Pharmaceutical and Nano Sciences. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]
-
Alfa Omega Pharma. Lidocaine Impurities | 137-58-6 Certified Reference Substance. [Link]
-
National Institutes of Health. (2017). Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel. [Link]
-
MAC-MOD Analytical. Separation of Lidocaine and Related Impurities - USP Method Modernization. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Semantic Scholar. LC-MS-MS experiences with internal standards. [Link]
-
LCGC. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). [Link]
-
Pharmaffiliates. 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide. [Link]
-
PubMed. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. [Link]
- Google Patents. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
-
PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
- Google Patents. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
-
PrepChem.com. Synthesis of N-(2,6-dimethylphenyl)-α-chloroacetamide. [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. texilajournal.com [texilajournal.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. N,N'-bis(2,6-DiMethylphenyl)-1,4-piperazinediacetaMide CAS#: 380204-72-8 [amp.chemicalbook.com]
- 8. N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide [lgcstandards.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Internal Standard Selection for the Quantitative Analysis of Piperazine Derivatives
Introduction: The Keystone of Accurate Quantification
In the landscape of pharmaceutical and bioanalytical research, the accurate quantification of piperazine derivatives is paramount for pharmacokinetic studies, drug metabolism assessments, and forensic toxicology. The piperazine ring is a common scaffold in many drug molecules, including antipsychotics, antidepressants, and recreational drugs.[1] Achieving reliable and reproducible data for these compounds, especially in complex biological matrices like plasma or urine, hinges on a robust analytical method. The cornerstone of such a method is the proper selection and use of an internal standard (IS).
An internal standard is a compound of known concentration added to every sample—calibrators, quality controls, and unknowns—prior to sample processing.[2] Its purpose is to correct for the inevitable variability that occurs during sample preparation and analysis.[3] This guide provides a comparative analysis of different internal standards for piperazine derivatives, offering field-proven insights and experimental data to help you make informed decisions in your method development.
Pillar 1: Understanding the Role and Types of Internal Standards
The ideal internal standard should be chemically similar to the analyte to mimic its behavior during extraction, chromatography, and detection, but it must also be distinguishable by the analytical instrument.[4] For mass spectrometry-based methods (LC-MS/MS, GC-MS), this distinction is based on mass-to-charge ratio (m/z). The choice of IS directly impacts method accuracy, precision, and robustness by compensating for matrix effects—the suppression or enhancement of the analyte's signal by co-eluting components from the sample matrix.[4][5]
There are two primary categories of internal standards used for piperazine derivative analysis:
-
Stable Isotope-Labeled (SIL) Internal Standards: Widely considered the "gold standard," these are molecules where one or more atoms (typically hydrogen, carbon, or nitrogen) have been replaced with their heavy stable isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N).[2][3]
-
Structural Analogs: These are compounds that are not isotopically labeled but have a chemical structure similar to the analyte of interest.[2][6]
The logical flow for selecting and applying an internal standard is a self-validating process designed to ensure data integrity.
Caption: Experimental workflow for bioanalytical sample analysis.
Pillar 2: Comparative Analysis of Internal Standard Performance
The choice between a SIL-IS and a structural analog is not merely one of convenience; it has profound implications for data quality, particularly when dealing with the significant matrix effects common in bioanalysis.[5]
The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards
A SIL-IS is the superior choice because its physicochemical properties are nearly identical to the analyte.[7] This means it co-elutes chromatographically and experiences the same extraction recovery and ionization suppression or enhancement.[3][4] This near-perfect mimicry allows for highly effective correction of analytical variability.
Common SIL-IS for Piperazine Derivatives:
-
Deuterated Analogs: BZP-D7, mCPP-D8, TFMPP-D4, Perphenazine-d4, N-(2-Hydroxyethyl)piperazine-d4.[4][8][9][10]
Causality: The key is co-elution. If the IS and analyte elute at the same time, they enter the mass spectrometer's ion source under the influence of the exact same co-eluting matrix components, ensuring that any signal suppression or enhancement affects both equally.[3] The ratio of their signals remains constant, leading to accurate quantification.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. eijppr.com [eijppr.com]
- 6. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Senior Scientist's Guide to ICH Q2(R1): Navigating Analytical Method Validation with Comparative Insights
In the world of pharmaceutical development, the data we generate is the bedrock upon which the safety and efficacy of a medicine are built. An analytical method is our lens for viewing the quality of a drug substance or product. If that lens is flawed, the entire picture is distorted. This is why analytical method validation isn't just a regulatory checkbox; it is a fundamental scientific necessity.
The International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," provides the harmonized framework accepted by regulatory bodies in Europe, Japan, and the United States.[1] Its core objective is to ensure that an analytical procedure is demonstrably "suitable for its intended purpose."[2][3]
However, interpreting and applying these guidelines requires more than just reading the text. It demands an understanding of the causality behind each validation parameter and a strategic approach to experimental design. This guide is structured to provide that deeper insight, comparing how validation principles apply across different analytical techniques and offering the field-proven perspective of a senior scientist. We will move beyond the "what" and focus on the "why" and the "how" to build a truly robust and defensible validation package.
Recently, the ICH has finalized the Q2(R2) revision and a new Q14 guideline on Analytical Procedure Development, which together emphasize a lifecycle approach to method management.[4][5] This guide is grounded in the established principles of Q2(R1) which form the foundation of these modern concepts.[6]
The Validation Workflow: A Holistic View
Before dissecting individual parameters, it's crucial to visualize the validation process as an integrated workflow. A common mistake is to treat each characteristic as an isolated experiment. In reality, they are deeply interconnected, and a well-designed study can often assess multiple attributes simultaneously, such as linearity, range, accuracy, and precision.[1][7]
The journey begins with a clearly defined Analytical Target Profile (ATP)—a concept formalized in ICH Q14 but long considered best practice—which prospectively outlines the method's purpose and required performance characteristics.[5] From there, we proceed through a structured, documented process.
Caption: High-level workflow for analytical method validation.
Core Validation Parameters: A Comparative Deep Dive
The ICH Q2(R1) guideline details eight key validation characteristics.[8] The specific parameters required depend on the type of analytical procedure being validated.[1]
| Validation Characteristic | Identification Test | Impurity Test (Limit) | Impurity Test (Quantitative) | Assay (Content/Potency) |
| Specificity | Yes | Yes | Yes | Yes |
| Linearity | No | No | Yes | Yes |
| Range | No | No | Yes | Yes |
| Accuracy | No | No | Yes | Yes |
| Precision | No | No | Yes | Yes |
| Repeatability | No | No | Yes | Yes |
| Intermediate Precision | No | No | Yes | Yes |
| Detection Limit (DL) | No | Yes | No (See QL) | No |
| Quantitation Limit (QL) | No | No | Yes | No |
| Robustness | Yes | Yes | Yes | Yes |
Table adapted from ICH Q2(R1) summary tables.[1][2]
Specificity (and Selectivity)
-
Scientific Directive: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][8] For separation-based methods like High-Performance Liquid Chromatography (HPLC), we often use the term "selectivity" to describe the method's ability to distinguish between different components. The goal is to prove that the signal you are measuring comes only from your analyte of interest.
-
Comparative Methodologies:
-
HPLC (Separation-based): Here, specificity is primarily demonstrated by achieving baseline resolution between the main analyte peak and all potential interfering peaks (e.g., known impurities, placebo components). Peak purity analysis using a photodiode array (PDA) detector is a powerful tool. We subject a sample to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. The method must be able to separate the intact drug from these degradants.[1]
-
Spectroscopy (e.g., UV-Vis, Titration): These methods are often non-specific. A UV absorbance reading, for instance, cannot distinguish between the active pharmaceutical ingredient (API) and a UV-active impurity. In these cases, specificity is achieved by coupling the non-specific method with a suitable separation procedure (like HPLC for impurity analysis) to demonstrate that interferences are not significant.[1][7]
-
Ligand Binding Assays (e.g., ELISA): Specificity is shown by demonstrating minimal cross-reactivity with structurally related molecules. This is tested by spiking high concentrations of related substances into the assay and observing if they generate a signal.
-
-
Experimental Protocol (HPLC Example for a Drug Product):
-
System Suitability: Before any analysis, perform a system suitability test by injecting a standard solution. Verify that parameters like theoretical plates, tailing factor, and repeatability of replicate injections meet the pre-defined criteria in your validation protocol. This is a self-validating step; if the system isn't suitable, the data is invalid.
-
Placebo and API Analysis: Inject a solution prepared from the drug product placebo (all excipients without the API). No significant peak should be observed at the retention time of the API. Then, inject the API standard.
-
Spiked Sample Analysis: Prepare a sample of the drug product and spike it with known levels of all available impurities and degradants.
-
Forced Degradation: Subject the drug product to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, UV light) for a defined period.
-
Analysis and Data Evaluation: Run all samples through the HPLC system.
-
Acceptance Criteria: The analyte peak must be free from co-elution with any other component. In the forced degradation samples, resolution between the main peak and the closest eluting degradant peak should be >1.5. Peak purity analysis (if using a PDA detector) should pass, indicating spectral homogeneity across the peak.[1]
-
-
Linearity & Range
-
Scientific Directive: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specified interval (the range).[1][9] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of accuracy, precision, and linearity.[1] Establishing this relationship is fundamental for accurate quantification.
-
Comparative Methodologies:
-
HPLC/UV-Vis: These techniques typically exhibit a linear relationship between concentration and response (e.g., peak area or absorbance). The relationship is statistically validated.
-
Ligand Binding Assays (ELISA): These assays are inherently non-linear and typically produce a sigmoidal (4- or 5-parameter logistic) curve. Here, the focus is on demonstrating a predictable relationship between concentration and response, and the "goodness of fit" of the curve model is evaluated instead of a linear regression.
-
-
Experimental Protocol (HPLC Assay Example):
-
Prepare Standards: Prepare a minimum of five concentration levels of the API reference standard, spanning the required range. For an assay of a finished product, the typical range is 80% to 120% of the test concentration.[8][10] For an impurity quantification method, the range must cover from the reporting limit to 120% of the specification limit.[8]
-
Analysis: Inject each concentration level in triplicate.
-
Data Evaluation: Plot the average response (e.g., peak area) versus the concentration.
-
Acceptance Criteria: Perform a linear regression analysis using the method of least squares.[1] The correlation coefficient (r) should be ≥ 0.999 (or R² ≥ 0.998). A visual inspection of the plot is also critical to identify any potential non-linearity or outliers. The y-intercept should not be significantly different from zero.
-
-
Accuracy
-
Scientific Directive: Accuracy expresses the closeness of the results obtained by the method to the true value.[1][11] It is the ultimate measure of how correct the method's results are. Accuracy is often inferred once linearity, precision, and specificity are established.[9]
-
Experimental Protocol (HPLC Drug Product Assay Example):
-
Prepare Samples: Accuracy is assessed by spiking a known amount of API into a placebo matrix at different concentration levels. A minimum of three levels covering the specified range (e.g., 80%, 100%, and 120% of the nominal concentration) should be prepared, with at least three replicates per level (a total of 9 determinations).[2][11]
-
Analysis: Analyze the spiked samples using the method.
-
Data Evaluation: Calculate the percent recovery for each sample.
-
Percent Recovery = (Measured Concentration / Theoretical Concentration) x 100
-
Acceptance Criteria: The mean percent recovery should be within a pre-defined limit, typically 98.0% to 102.0% for an assay of a drug product. The relative standard deviation (RSD) for the replicates at each level should also be within an acceptable range (e.g., ≤ 2.0%).[8]
-
-
Precision
-
Scientific Directive: Precision measures the degree of scatter or agreement between a series of measurements from the same homogeneous sample.[1][5] It reflects the random error of a method and is evaluated at two levels:
-
Experimental Protocol (HPLC Assay Example):
-
Repeatability: Prepare a minimum of six samples at 100% of the test concentration from a single homogeneous batch of the drug product. Analyze them consecutively under the same conditions.
-
Intermediate Precision: A second analyst should repeat the repeatability experiment on a different day, and if possible, using a different instrument.
-
Data Evaluation: Calculate the mean, standard deviation, and RSD for the repeatability results. Then, combine the data from both analysts/days and calculate an overall mean, standard deviation, and RSD for intermediate precision. An ANOVA can be used to evaluate the contribution of different sources of variation (day, analyst).
-
Acceptance Criteria: The RSD for repeatability and intermediate precision for a drug product assay should typically be ≤ 2.0%.
-
-
Robustness
-
Scientific Directive: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1] This provides an indication of its reliability during normal usage and is a critical part of method development that is confirmed during validation.
-
Experimental Protocol (HPLC Example):
-
Identify Parameters: Identify critical method parameters that could vary during routine use, such as:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 10%)
-
Mobile phase composition (e.g., ± 2% absolute for the organic component)
-
-
Experimental Design: Use an experimental design (e.g., one-factor-at-a-time or a Design of Experiments approach) to vary these parameters.
-
Analysis: Analyze a system suitability solution and a representative sample under each modified condition.
-
Data Evaluation: Evaluate the impact of the changes on key system suitability parameters (e.g., resolution, tailing factor) and the final result (e.g., assay value).
-
Acceptance Criteria: System suitability criteria must be met under all robustness conditions. The assay results should not significantly change, demonstrating the method is reliable for routine use.
-
-
Interdependence of Validation Parameters
No validation characteristic exists in a vacuum. Accuracy cannot be claimed without acceptable precision.[11] The range is defined by the limits where linearity, accuracy, and precision are all acceptable.[9] This interconnectedness is crucial for building a cohesive and scientifically sound validation package.
Caption: Interdependence of core analytical validation parameters.
Conclusion
Analytical method validation, as prescribed by ICH Q2(R1), is a systematic and scientific process designed to build confidence and assurance in analytical data.[12] By understanding the scientific rationale behind each validation characteristic and employing robust experimental designs, researchers and drug developers can ensure their methods are fit for purpose. This not only satisfies regulatory requirements but, more importantly, upholds the integrity of the data that underpins patient safety and product quality. The principles discussed here serve as the foundation for the modern, lifecycle-based approach to analytical procedures, ensuring that methods remain reliable from development through to routine manufacturing and beyond.[5]
References
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: ICH Q14 Guideline on Analytical Procedure Development Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Abraham Entertainment URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: What Is FDA Method Validation Guidance and Its Importance? Source: Altabrisa Group URL: [Link]
-
Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharmazone URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
-
Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Q2(R2) Guideline on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Accuracy, Precision & Linearity Source: Pharma Validation URL: [Link]
-
Title: Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods Source: BioPharm International URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Key Validation Characteristics in ICH Q2 Source: Altabrisa Group URL: [Link]
-
Title: Performance Characteristics In Analytical Method Validation Source: GMP Insiders URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]
-
Title: Validation of Analytical Methods in Accordance With ICH Guidelines Q2 Source: Scribd URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. starodub.nl [starodub.nl]
- 7. fda.gov [fda.gov]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. scribd.com [scribd.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to Inter-Laboratory Quantitative Analysis of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide
Executive Summary
The accurate and precise quantification of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide, a key impurity and potential metabolite in certain pharmaceutical manufacturing processes, is paramount for ensuring drug safety and efficacy.[1] This guide presents a comparative analysis of two prevalent analytical techniques—High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)—for the quantification of this compound. We will delve into the methodologies, present hypothetical inter-laboratory comparison data, and provide insights into the selection of the most suitable method based on specific analytical needs. The objective is to provide a framework for establishing a robust inter-laboratory validation study, ensuring consistency and reliability of results across different laboratories.[2]
Introduction: The Rationale for Inter-Laboratory Comparison
N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide can arise as a process-related impurity or a degradation product. Its effective control requires robust analytical methods that are not only validated in a single laboratory but also demonstrate reproducibility across multiple sites. Inter-laboratory comparisons, also known as proficiency testing or collaborative method validation studies, are crucial for this purpose.[3] They serve to:
-
Assess the ruggedness and transferability of an analytical method.
-
Identify potential biases or sources of variability between laboratories.
-
Establish a consensus on the performance of a method, leading to its standardization.
This guide will simulate such a study, providing detailed protocols and comparative data to aid researchers in their method selection and validation efforts.
Experimental Design and Workflow
A generalized workflow for the inter-laboratory comparison is outlined below. This workflow ensures that each participating laboratory follows a consistent set of procedures, minimizing variability arising from procedural differences.
Caption: Generalized workflow for the inter-laboratory comparison study.
Analytical Methodologies
Two distinct analytical methods were chosen for this comparative study, each with its own set of advantages and ideal applications.
Method 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is a robust and widely accessible technique suitable for routine quality control and quantification at moderate concentration levels.
3.1.1. Experimental Protocol: HPLC-DAD
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide reference standard in a suitable solvent (e.g., acetonitrile/water mixture).
-
Create a series of calibration standards by diluting the stock solution.
-
Accurately weigh the sample, dissolve in the solvent, and dilute to a suitable concentration.
-
Method 2: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for the quantification of trace levels of the analyte in complex matrices.
3.2.1. Experimental Protocol: UPLC-MS/MS
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for the analyte and an internal standard.
-
-
Standard and Sample Preparation:
-
Similar to the HPLC-DAD method, but with the addition of an internal standard to all standards and samples to improve accuracy and precision.
-
Inter-Laboratory Comparison Data
The following tables summarize the hypothetical performance data from three independent laboratories for both the HPLC-DAD and UPLC-MS/MS methods. The validation parameters are based on the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[4][5]
HPLC-DAD Method: Comparative Data
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9989 | 0.9995 | ≥ 0.998 |
| Accuracy (% Recovery) | 99.5% | 101.2% | 98.9% | 98.0% - 102.0% |
| Precision (RSD%) | 1.2% | 1.5% | 1.1% | ≤ 2.0% |
| LOD (µg/mL) | 0.5 | 0.6 | 0.4 | Report |
| LOQ (µg/mL) | 1.5 | 1.8 | 1.2 | Report |
UPLC-MS/MS Method: Comparative Data
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linearity (r²) | 0.9998 | 0.9997 | 0.9999 | ≥ 0.999 |
| Accuracy (% Recovery) | 100.2% | 99.1% | 100.5% | 98.0% - 102.0% |
| Precision (RSD%) | 0.8% | 1.1% | 0.9% | ≤ 1.5% |
| LOD (ng/mL) | 0.1 | 0.15 | 0.09 | Report |
| LOQ (ng/mL) | 0.3 | 0.45 | 0.27 | Report |
Discussion and Method Selection
The hypothetical data demonstrates that both methods are capable of producing accurate and precise results for the quantification of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide. The choice between the two methods will depend on the specific requirements of the analysis.
Caption: Decision tree for analytical method selection.
The HPLC-DAD method is a cost-effective and reliable choice for routine quality control where the expected concentration of the analyte is well above the limit of quantification. Its simplicity makes it easy to implement and transfer between laboratories.
The UPLC-MS/MS method is the preferred option when high sensitivity is required, such as in the analysis of trace-level impurities or in bioanalytical studies. Its high selectivity minimizes interference from matrix components, leading to more accurate results at low concentrations.
Conclusion
This guide provides a framework for an inter-laboratory comparison of quantitative methods for N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide. Both the HPLC-DAD and UPLC-MS/MS methods, when properly validated, can provide reliable and reproducible results. The selection of the most appropriate method should be based on a careful consideration of the required sensitivity, the complexity of the sample matrix, and the available instrumentation. A successful inter-laboratory study is essential for establishing a standardized analytical procedure that can be confidently implemented across multiple sites, ensuring consistent product quality and regulatory compliance.
References
-
U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Methods. Available at: [Link]
-
Slideshare. Analytical method validation as per ich and usp. Available at: [Link]
-
The Joint Research Centre - European Union. Interlaboratory comparisons. Available at: [Link]
-
Pharmaceutical Technology. Analytical Method Comparability in Registration and Post-Approval Stages: A Risk-Based Approach. Available at: [Link]
-
Benchmark International. Inter laboratory Comparison 2023 Report. Available at: [Link]
-
SIELC Technologies. Separation of Acetamide, N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. Available at: [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
- Google Patents. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
-
Shimadzu. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide | 5294-61-1 | Metabolites. Available at: [Link]
-
Pharmaffiliates. 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide. Available at: [Link]
-
National Institutes of Health. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Available at: [Link]
-
SIELC Technologies. Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. Available at: [Link]
-
SIELC Technologies. HPLC Method for Analysis of N,N-Bis (2-hydroxy)-p-phenylenediamine on Primesep 100 Column. Available at: [Link]
-
Pharmaffiliates. CAS No : 5294-61-1 | Product Name : N-(2,6-Dimethylphenyl)-1-piperazineacetamide. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. Available at: [Link]
-
Journal of Food and Drug Analysis. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Available at: [Link]
-
Cardiff University. Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. Available at: [Link]
Sources
- 1. N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide [lgcstandards.com]
- 2. benchchem.com [benchchem.com]
- 3. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 4. uspbpep.com [uspbpep.com]
- 5. Analytical method validation as per ich and usp | PPTX [slideshare.net]
Assessing the Impact of Deuterium Substitution on Analytical Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and accurate characterization of molecules is paramount. The strategic substitution of hydrogen with its stable, heavier isotope, deuterium (²H or D), has emerged as a powerful tool, not only in drug discovery to enhance pharmacokinetic profiles but also as a critical component in modern analytical workflows.[1][2][3] This guide provides an in-depth technical comparison of the analytical performance of deuterated versus non-deuterated compounds, supported by experimental data and protocols. We will explore the fundamental principles of the kinetic isotope effect (KIE) and its ramifications across key analytical platforms, including liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
The Deuterium Isotope Effect: A Fundamental Principle with Profound Analytical Consequences
The substitution of a hydrogen atom with a deuterium atom introduces a subtle yet significant change in the mass of a molecule. While chemically similar to hydrogen, deuterium possesses an additional neutron, effectively doubling its atomic mass.[4] This mass difference alters the vibrational energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond is stronger and vibrates at a lower frequency, requiring more energy to be broken.[2][5][6] This phenomenon, known as the kinetic isotope effect (KIE), is the cornerstone of the analytical advantages and challenges associated with deuterated compounds.[2][5] Reactions involving the cleavage of a C-H bond as the rate-determining step will proceed more slowly when hydrogen is replaced with deuterium.[3]
I. Liquid Chromatography-Mass Spectrometry (LC-MS): A Tale of Two Isotopes
In the realm of quantitative bioanalysis, LC-MS stands as a gold standard for its sensitivity and selectivity. The introduction of deuterated internal standards has revolutionized the accuracy and reproducibility of this technique.[7][8]
The Unparalleled Advantage of Deuterated Internal Standards
An ideal internal standard (IS) should mimic the analytical behavior of the analyte of interest as closely as possible to compensate for variations in sample preparation, injection volume, and instrument response.[9] Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are considered the "gold standard" for this purpose.[9][10]
Why Deuterium?
-
Near-Identical Chemical Properties: Deuterated compounds exhibit nearly identical chemical and physical properties to their non-deuterated (protiated) counterparts.[7][11] This ensures they co-elute during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer.[7][8]
-
Mass Differentiation: The mass difference between the analyte and the deuterated IS allows for their distinct detection by the mass spectrometer, even if they co-elute chromatographically.[8]
Experimental Evidence: Improved Quantitative Accuracy
A comparative study was conducted to quantify the anti-cancer drug kahalalide F in human plasma. The assay performance was evaluated using both a structural analogue IS and a triply deuterated SIL IS.
| Internal Standard Type | Mean Bias (%) | Standard Deviation (n=340) |
| Structural Analogue | 96.8 | 8.6 |
| Deuterated SIL IS | 100.3 | 7.6 |
Table 1: Comparison of assay performance for kahalalide F using a structural analogue versus a deuterated internal standard. The use of the deuterated SIL IS resulted in a significantly lower variance (p=0.02), indicating improved precision.[9]
This data clearly demonstrates that the deuterated internal standard provides superior precision in quantitative analysis.[9]
The Chromatographic Isotope Effect: A Double-Edged Sword
While deuterated and non-deuterated compounds have very similar properties, they are not identical. The subtle differences in intermolecular interactions can lead to a chromatographic separation, a phenomenon known as the chromatographic isotope effect.[12] In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their protiated analogues.[12][13]
Causality Behind the Separation:
The exact mechanism is complex, but it is thought to be related to differences in the van der Waals interactions and the slightly larger size of the deuterium atom, which can weaken the interaction with the stationary phase.[12]
Implications for Analysis:
-
Potential for Inaccurate Quantification: If the chromatographic separation between the analyte and the deuterated IS is significant, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components. This can compromise the accuracy of quantification.[9][10][14]
-
Opportunity for Isotopic Separation: In some cases, this effect can be exploited for the separation of isotopologues.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Shift in Perspective
Deuterium substitution significantly impacts NMR spectra, providing valuable information for structural elucidation and reaction monitoring.
Deuterated Solvents: The Silent Majority
In ¹H NMR, the signal from a protonated solvent can overwhelm the signals from the analyte. Deuterated solvents are widely used to circumvent this issue.[15] Since deuterium has a different resonance frequency and a nuclear spin of 1, its signals do not appear in the ¹H NMR spectrum, providing a "clean" background.[15]
Isotope Effects on Chemical Shifts
The substitution of hydrogen with deuterium can cause small but measurable changes in the chemical shifts of nearby protons, known as isotope shifts.[16][17]
-
Two-bond isotope shifts are typically around 0.1 ppm.[17]
-
Three-bond isotope effects are dependent on the torsion angle and are generally smaller.[17]
These shifts can provide valuable structural information and aid in spectral assignment.[17]
Deuterium Exchange for Signal Assignment
Labile protons, such as those in hydroxyl (-OH) and amine (-NH) groups, can be readily exchanged with deuterium by adding a small amount of deuterium oxide (D₂O) to the NMR sample.[18] Since deuterium is "invisible" in ¹H NMR, the peak corresponding to the labile proton will disappear from the spectrum.[18] This simple yet elegant technique is a powerful tool for confirming the presence of exchangeable protons.[18]
Experimental Protocols
Protocol 1: Comparative LC-MS/MS Analysis Using a Deuterated Internal Standard
Objective: To compare the quantitative performance of an assay using a deuterated internal standard versus a structural analogue.
Methodology:
-
Sample Preparation:
-
Spike human plasma samples with the analyte at various concentrations to create a calibration curve.
-
Divide the samples into two sets.
-
To the first set, add a fixed concentration of the deuterated internal standard.
-
To the second set, add a fixed concentration of the structural analogue internal standard.
-
Perform a protein precipitation or liquid-liquid extraction to remove matrix components.
-
Evaporate the supernatant and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto a suitable reversed-phase C18 column.
-
Use a gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Analyze the samples using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for the analyte, deuterated IS, and structural analogue IS.
-
-
Data Analysis:
-
Calculate the peak area ratios of the analyte to the internal standard for both sets of samples.
-
Construct calibration curves by plotting the peak area ratios against the analyte concentrations.
-
Determine the accuracy and precision of the quality control samples for both methods.
-
Protocol 2: ¹H NMR with Deuterium Exchange
Objective: To identify the presence of labile protons in a molecule.
Methodology:
-
Sample Preparation:
-
Dissolve the compound of interest in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a standard ¹H NMR spectrum.
-
-
Deuterium Exchange:
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently to mix the contents.
-
-
Re-analysis:
-
Acquire a second ¹H NMR spectrum.
-
-
Data Interpretation:
-
Compare the two spectra. The disappearance of a peak in the second spectrum confirms the presence of a labile proton.
-
Visualizing the Concepts
References
- 1. researchgate.net [researchgate.net]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. jrfglobal.com [jrfglobal.com]
- 4. bioscientia.de [bioscientia.de]
- 5. tandfonline.com [tandfonline.com]
- 6. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. resolvemass.ca [resolvemass.ca]
- 9. scispace.com [scispace.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. studymind.co.uk [studymind.co.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Isotope shifts and other isotope effects [chem.ch.huji.ac.il]
- 18. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8
As researchers and scientists at the forefront of drug development, our responsibility extends beyond discovery and analysis to include the safe and compliant management of all chemical substances, from acquisition to disposal. This guide provides a detailed protocol for the proper disposal of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8, a deuterated stable isotope used as an internal standard or tracer in pharmacokinetic studies.[1] Adherence to these procedures is critical not only for laboratory safety but also for ensuring regulatory compliance and environmental stewardship.
The foundational principle governing chemical waste is the "cradle-to-grave" responsibility established by the Federal Resource Conservation and Recovery Act (RCRA).[2] This act mandates that the generator of a chemical waste is legally responsible for its proper management until its ultimate destruction.[2] Therefore, disposing of this compound in the standard trash or down the drain is strictly prohibited.[2][3]
Compound Identification and Hazard Assessment
N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 is a stable, non-radioactive isotopic variant of a known Ranolazine impurity.[4][5] While comprehensive toxicological data for the deuterated form is often unavailable, it must be handled with the same level of caution as the parent compound and other novel research chemicals. Structurally related compounds are known to be harmful if swallowed and may cause skin and eye irritation.[6][7]
| Property | Information |
| Chemical Name | N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 |
| Synonyms | Ranolazine-D8 Impurity; N1,N4-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8[4] |
| Molecular Formula | C₂₄H₂₄D₈N₄O₂[4] |
| Molecular Weight | 416.59 g/mol [1][4] |
| Appearance | White to Off-White Solid[5] |
| Primary Hazard | Irritant; Harmful if swallowed (based on related compounds)[6] |
| Storage | Room temperature, in a cool, dry place[1][7] |
Note: Always refer to the specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed information.[4][8][9]
Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)
Before beginning any waste consolidation, it is imperative to establish a safe handling environment. The causality is simple: preventing exposure is the most effective safety measure.
-
Engineering Controls : Always handle the solid compound in a well-ventilated area.[7] For procedures that may generate dust, such as weighing or transferring, the use of a chemical fume hood is strongly recommended to minimize inhalation risk.[9]
-
Personal Protective Equipment (PPE) : A standard PPE protocol for handling this compound is non-negotiable.
-
Eye Protection : Wear chemical safety goggles as described by OSHA's eye and face protection regulations (29 CFR 1910.133).[7][10]
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[10]
-
Body Protection : A standard laboratory coat should be worn to protect clothing.[10]
-
Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines a self-validating system for the collection and disposal of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 waste. This workflow ensures compliance with EPA and institutional requirements.[11][12]
Step 1: Waste Identification and Classification
The first crucial step is proper identification. This compound, including any contaminated items (e.g., weigh boats, gloves, paper towels), must be classified as solid hazardous chemical waste . It must not be mixed with non-hazardous trash.
Step 2: Select a Compatible Waste Container
Choose a container suitable for solid chemical waste.
-
The container must be in good condition, free of cracks or defects.
-
It must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[2]
-
Ensure the container's exterior is clean and free from chemical residue.[3]
Step 3: Label the Waste Container
Proper labeling is a strict regulatory requirement.[2][11] Before any waste is added, the container must be clearly labeled with:
-
The words "HAZARDOUS WASTE" [11]
-
The full chemical name: "N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8"
-
An approximate percentage or list of all constituents if it is a mixture.
-
The date accumulation begins.
Step 4: Accumulate Waste Safely
-
Place all waste, including empty stock bottles and items with trace contamination, directly into the labeled hazardous waste container.
-
Keep the container securely closed at all times, except when adding waste.[3][11] This prevents the release of vapors and protects the lab environment.
-
Store the container in a designated and controlled location within the laboratory, known as a Satellite Accumulation Area (SAA).[2][11] This area should be away from drains and general traffic.
Step 5: Arrange for Final Disposal
Once the container is full (not exceeding 90% capacity[3]) or you no longer need to accumulate this waste stream, you must arrange for its removal.
-
Contact your institution's Environmental Health & Safety (EH&S) department or the equivalent office responsible for hazardous materials management.[2]
-
Complete a hazardous material pickup request form as required by your institution.[11]
-
EH&S will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), completing the "cradle-to-grave" lifecycle.[12]
Disposal Decision Workflow
The following diagram illustrates the logical steps for ensuring the compliant disposal of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8.
Caption: Disposal workflow for laboratory-generated chemical waste.
Emergency Procedure: Spill Management
In the event of an accidental spill, immediate and correct action is vital.
-
For Minor Spills :
-
Alert personnel in the immediate area.
-
Don the appropriate PPE (gloves, goggles, lab coat).
-
Carefully sweep up the solid material.[7][9] Avoid creating dust.
-
Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
For Major Spills :
-
Evacuate all non-essential personnel from the area.
-
Notify your laboratory supervisor and contact your institution's EH&S emergency line immediately.[2]
-
By adhering to this comprehensive guide, you ensure that your critical research is conducted not only with scientific integrity but also with the highest standards of safety and environmental responsibility.
References
-
Disposal of deuterium (D₂). Synergy Recycling. [Link]
-
Safety Data Sheet: N-(2,6-Dimethylphenyl)-1-piperazineacetamide-D8. Expert Synthesis Solutions. [Link]
-
N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC). Cole-Parmer. [Link]
-
Hazardous Waste Management Guide. University of Florida Environmental Health & Safety. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. hartig.mse.ufl.edu [hartig.mse.ufl.edu]
- 3. ethz.ch [ethz.ch]
- 4. clearsynth.com [clearsynth.com]
- 5. N,N'-bis(2,6-DiMethylphenyl)-1,4-piperazinediacetaMide CAS#: 380204-72-8 [amp.chemicalbook.com]
- 6. 2751283-52-8 Cas No. | N1,N4-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-D8 | Matrix Scientific [matrixscientific.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. clearsynth.com [clearsynth.com]
- 9. esschemco.com [esschemco.com]
- 10. fishersci.com [fishersci.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8
This document provides essential safety and logistical information for the handling and disposal of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8. As a deuterated analog of a piperazine diacetamide derivative, this compound requires careful handling to mitigate potential risks. This guide is intended for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure laboratory safety.
Hazard Identification and Risk Assessment: A Proactive Approach
Key Considerations:
-
Piperazine Moiety: Piperazine and its derivatives are known to be corrosive and can cause severe skin and eye damage.[2][3] They may also lead to allergic skin or respiratory reactions.
-
Acetamide Group: N,N-dimethylacetamide is considered a combustible material that may be harmful if swallowed and can cause skin irritation[4][5].
-
Deuteration: While deuterium is a stable, non-radioactive isotope, the health and safety data for labeled compounds are generally assumed to be similar to their unlabeled counterparts[6]. The increased mass of deuterium can alter metabolic and kinetic profiles, but for the purposes of personal protective equipment (PPE), the hazards of the parent compound should be the primary guide.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety when handling N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact, which may cause irritation or allergic reactions.[3][7] |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield is recommended when there is a risk of splashing. | To protect eyes from dust particles and splashes, which could cause serious eye irritation or damage.[2][3] |
| Skin and Body Protection | Lab coat or other protective clothing. | To prevent contamination of personal clothing and skin.[2] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts should be worn. | To avoid inhalation of dust, which may cause respiratory irritation.[2][8] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount for minimizing the risk of exposure. The following diagram illustrates the key decision points and procedural steps for safely handling this compound.
Caption: A step-by-step workflow for the safe handling of N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8, from preparation to disposal.
Step-by-Step Handling Procedures
4.1. Preparation and Weighing:
-
Work Area Preparation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2][8]
-
PPE Donning: Before handling, put on all required PPE as outlined in the table above.
-
Weighing: When weighing the solid compound, use an analytical balance with a draft shield. Use anti-static weighing paper or a suitable container to prevent dispersal of the powder.
4.2. Dissolution and Transfer:
-
Solvent Selection: Choose an appropriate solvent for dissolution.
-
Dissolving: Add the solvent to the vessel containing the compound slowly to avoid splashing. If necessary, gently sonicate or vortex to aid dissolution.
-
Transfer: When transferring the solution, use a calibrated pipette or syringe to ensure accuracy and prevent spills.
Spill Management and Disposal
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[8]
-
Cleanup: Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[2][9]
-
Decontamination: Clean the spill area with a suitable solvent or detergent, and wash the area with soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste in accordance with local, state, and federal regulations.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[9]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2]
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 and maintain a safe laboratory environment.
References
-
Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer.
-
Personal protective equipment for handling Piperazine-2-thione. Benchchem.
-
Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
-
SAFETY DATA SHEET - N-(2,6-Dimethylphenyl)-1-piperazineacetamide. Fisher Scientific.
-
Piperazine Safety Data Sheet. Santa Cruz Biotechnology.
-
Essential Safety and Logistical Information for Handling Piperazin-2-one-d6. Benchchem.
-
DEUTERIUM SULFIDE (D2, 98%) - Safety Data Sheet. SDS EU (Reach Annex II).
-
Deuterium SDS, 7782-39-0 Safety Data Sheets. ECHEMI.
-
SAFETY DATA SHEET - N,N-Dimethylacetamide. Fisher Scientific.
-
N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide-d8. CLEARSYNTH.
-
N1,N4-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-D8. Matrix Scientific.
-
Heavy water. Wikipedia.
-
Deuterium - SAFETY DATA SHEET.
-
N1,N4-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide-D8. CLEARSYNTH.
-
N,N'-bis(2,6-DiMethylphenyl)-1,4-piperazinediacetaMide Chemical Properties.
-
Deuterium oxide - Safety Data Sheet.
-
N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC). Cole-Parmer.
-
N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 | Stable Isotope.
-
SAFETY DATA SHEET. BLD Pharmatech.
-
Safety Data Sheet: N,N-dimethylacetamide. Chemos GmbH&Co.KG.
Sources
- 1. 2751283-52-8 Cas No. | N1,N4-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-D8 | Matrix Scientific [matrixscientific.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemos.de [chemos.de]
- 6. isotope.com [isotope.com]
- 7. carlroth.com [carlroth.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
